molecular formula C11H16BrNS B1374000 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine CAS No. 1249622-82-9

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

カタログ番号: B1374000
CAS番号: 1249622-82-9
分子量: 274.22 g/mol
InChIキー: IXWUZAODWRJANA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a chemical building block of significant interest in medicinal chemistry for the construction of novel bioactive molecules. The compound features a piperidine scaffold, a privileged structure found in numerous FDA-approved drugs and natural alkaloids, which is known to contribute to a wide range of pharmacological activities . The 4-methyl substituent on the piperidine ring can influence the molecule's conformation and physicochemical properties, potentially optimizing its interaction with biological targets . The presence of the 4-bromothiophene group offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies . Piperidine derivatives are extensively investigated for their activity on the central nervous system (CNS), and structural analogues have shown promise as opioid receptor antagonists . Furthermore, the combination of the electron-rich thiophene heterocycle and the piperidine moiety makes this compound a valuable synthon for developing potential ligands for various neurological targets. Its applications extend to other therapeutic areas, including oncology and infectious diseases, given the established utility of such frameworks in creating potent and selective enzyme inhibitors or receptor modulators . This compound is intended for research purposes only in laboratory settings.

特性

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c1-9-2-4-13(5-3-9)7-11-6-10(12)8-14-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWUZAODWRJANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine physicochemical properties and pKa

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and pKa of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural attributes, predicted physicochemical parameters, and places a significant emphasis on its acid-base chemistry, specifically the pKa of its basic piperidine nitrogen. We present both a detailed experimental protocol for the empirical determination of pKa via potentiometric titration and an overview of modern computational prediction methods. The causality behind experimental and computational choices is explored, providing researchers with the rationale needed for robust method development. Ultimately, this guide synthesizes these fundamental properties to discuss their profound implications on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule, grounding the data in the practical context of drug development.

Introduction and Molecular Overview

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a molecule that incorporates several key structural motifs relevant to medicinal chemistry. The substituted thiophene ring is a common scaffold in pharmacologically active compounds, known for its diverse biological activities.[1] The 4-methylpiperidine moiety is a frequently used saturated heterocycle that can influence solubility, lipophilicity, and metabolic stability, while providing a basic center for salt formation. The linkage of these two fragments creates a molecule with a distinct three-dimensional shape and a crucial ionizable center, the characterization of which is paramount for understanding its potential as a drug candidate.

The pKa, or acid dissociation constant, is a critical physicochemical property that governs a molecule's ionization state at a given pH.[2][3] For a basic compound like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (~7.4). This equilibrium profoundly impacts solubility, membrane permeability, target binding, and overall pharmacokinetic behavior.[4][5] An accurate understanding of this value is therefore not merely academic but a foundational requirement for rational drug design and development.[6]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound provide the initial framework for assessing its "drug-likeness" and potential behavior in biological systems. Below is a summary of the key properties for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₁H₁₆BrNS[7][8]
Molecular Weight 274.22 g/mol [7][8]
Appearance Not specified (typically liquid or low-melting solid)N/A
Boiling Point (Predicted) ~315.7 ± 40.0 °CPredicted
Density (Predicted) ~1.35 ± 0.1 g/cm³Predicted
LogP (Predicted) 3.5 - 4.0Predicted
pKa (Predicted) 8.5 - 9.5Predicted

Note: Experimental data for this specific compound is not widely published. Predicted values are derived from computational models and should be confirmed empirically.

The Critical Role of pKa: The Basic Center

The sole ionizable center in 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine under physiological conditions is the tertiary amine nitrogen within the piperidine ring. The pKa value refers to the equilibrium between the protonated (conjugate acid) and the neutral form.

HB⁺ ⇌ B + H⁺

where B is the neutral molecule and HB⁺ is its protonated form. A higher pKa value indicates a stronger base, meaning it will be predominantly protonated (charged) at physiological pH. This ionization state is a primary determinant of ADME properties:

  • Absorption: The neutral form is generally more lipophilic and can more easily cross the lipid bilayers of the gut wall.[4]

  • Distribution: The charged form often exhibits higher aqueous solubility, affecting its distribution in plasma and tissues.[9]

  • Metabolism & Excretion: Ionization influences interactions with metabolic enzymes and transporters, as well as renal clearance pathways.[5]

Given the typical pKa range for similar N-alkylated piperidines, this compound is expected to be significantly protonated in the acidic environment of the stomach and largely protonated in the blood (pH 7.4).

Experimental Determination of pKa

While computational predictions are invaluable for high-throughput screening, experimental determination provides the definitive pKa value essential for late-stage lead optimization and regulatory filings.[6] Potentiometric titration is a robust and widely used method.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine using a standardized acid titrant.

Rationale: The principle involves monitoring the pH of a solution of the compound as a strong acid (e.g., HCl) is incrementally added. The pH at which the compound is exactly half-neutralized corresponds to its pKa.[10] For a base, this is the inflection point on the titration curve.

Materials & Equipment:

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • High-purity water (Milli-Q or equivalent)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or other suitable co-solvent (if solubility is low)

  • Calibrated pH meter with a glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water in a jacketed titration vessel.

    • Causality: A precise concentration is needed for accurate determination. If the compound has poor aqueous solubility, a co-solvent like methanol can be added. Note that this will yield an "apparent pKa" (pₐKa) which may require extrapolation to 0% co-solvent to find the true aqueous pKa.

  • Ionic Strength Adjustment:

    • Add KCl to the solution to achieve a constant ionic strength (e.g., 0.15 M) that mimics physiological conditions.

    • Causality: The activity of ions in solution is dependent on the total ionic strength. Keeping it constant ensures that the measured pH changes are due to the titration reaction and not fluctuations in ionic activity.

  • System Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

    • Causality: This step is critical for ensuring the accuracy of the pH measurements, which is the primary data point in this experiment.

  • Titration Procedure:

    • Place the calibrated pH electrode and the tip of the titrant-filled burette into the analyte solution. Ensure the stir bar is rotating gently without creating a vortex.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize. The increments should be made smaller near the expected equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (the volume of titrant required to fully protonate the base).

    • The pKa is determined from the pH value on the original titration curve at the volume corresponding to half of the equivalence point volume.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Dissolve Compound in Water/Co-solvent P2 Adjust Ionic Strength (KCl) P1->P2 E1 Calibrate pH Meter (3-point) P2->E1 E2 Titrate with Standardized HCl E1->E2 E3 Record pH vs. Titrant Volume E2->E3 A1 Plot Titration Curve (pH vs. Volume) E3->A1 A2 Calculate 1st Derivative (Find Equivalence Point) A1->A2 A3 Determine pH at 1/2 Equivalence Volume A2->A3 A4 Result: pKa A3->A4 caption Workflow for Experimental pKa Determination.

Workflow for Experimental pKa Determination.

Computational Prediction of pKa

In early-stage drug discovery, where hundreds of compounds may be synthesized, computational methods offer a rapid and cost-effective way to estimate pKa.[11][12] These in silico tools help prioritize which compounds to advance for more resource-intensive experimental testing.

Methodologies:

  • Quantum Mechanics (QM): These first-principles methods calculate the free energy change of the protonation reaction.[11] While computationally expensive, they can be highly accurate and are not reliant on existing experimental data for similar compounds, making them useful for novel scaffolds.[13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are built by correlating the known pKa values of a large dataset of molecules with their calculated structural and electronic descriptors.[14] These models are very fast but their accuracy depends heavily on the quality and relevance of the training data.

  • Fragment-Based/Empirical Methods: These methods, used by many commercial software packages, rely on large databases of experimentally measured pKa values. They deconstruct the query molecule into fragments, match them to known fragments in the database, and apply corrections based on the electronic effects of neighboring substituents.[15]

G cluster_methods Prediction Methodologies cluster_output Output & Refinement Input Input 2D/3D Molecular Structure M1 Quantum Mechanics (QM) (Free Energy Calculation) Input->M1 M2 QSAR / Machine Learning (Descriptor-based) Input->M2 M3 Empirical / Fragment-based (Database Lookup) Input->M3 O1 Calculate pKa Value(s) M1->O1 M2->O1 M3->O1 O2 Determine Speciation at Physiological pH O1->O2 O3 Result: Predicted pKa O2->O3 caption General Workflow for Computational pKa Prediction.

General Workflow for Computational pKa Prediction.

Synthesis: Impact of Physicochemical Properties on Drug Development

The journey of a drug from administration to its target is governed by its ADME properties, which are themselves dictated by fundamental physicochemical characteristics like pKa, LogP, and solubility.[9]

  • Absorption: With a predicted basic pKa of ~9.0, the compound will be mostly ionized in the intestine. This high charge can reduce passive diffusion across the gut wall. However, good solubility of the ionized form can aid dissolution, a prerequisite for absorption.[16]

  • Distribution: The balance between the lipophilic neutral form and the soluble charged form (LogD at pH 7.4) will determine its distribution. High plasma protein binding is possible. The ability to cross the blood-brain barrier would be limited for the charged species but possible for the neutral form.

  • Metabolism: The thiophene and piperidine rings are sites for potential metabolism by Cytochrome P450 enzymes (e.g., oxidation). The overall charge and lipophilicity influence how the molecule presents itself to these enzymes.

  • Excretion: Renal clearance is often more efficient for polar, charged molecules. The extent of ionization at urinary pH will affect the rate of excretion versus reabsorption in the kidneys.

The interplay of these properties is crucial. A medicinal chemist might seek to modulate the pKa by altering substituents on the piperidine or thiophene ring to achieve a more optimal ADME profile for a specific therapeutic goal.[2]

G cluster_props Core Physicochemical Properties cluster_adme Biopharmaceutical & PK/PD Properties pKa pKa (Ionization) Sol Solubility pKa->Sol Abs Absorption pKa->Abs Dist Distribution pKa->Dist Exc Excretion pKa->Exc LogP LogP/LogD (Lipophilicity) LogP->Abs LogP->Dist Met Metabolism LogP->Met Tox Toxicity LogP->Tox Sol->Abs MW MW & Shape (Size/PSA) MW->Abs MW->Dist Outcome Drug Efficacy & Safety Abs->Outcome Dist->Outcome Met->Outcome Exc->Outcome Tox->Outcome caption Influence of Properties on Drug Development.

Influence of Properties on Drug Development.

Conclusion

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine possesses a key basic center that defines its ionization state and, by extension, many of its drug-like properties. While computational tools provide excellent initial estimates of its pKa and other physicochemical parameters, empirical validation through robust methods like potentiometric titration is indispensable for accurate characterization. A thorough understanding of these foundational properties is not an isolated academic exercise; it is the bedrock upon which successful drug design, lead optimization, and the development of safe and effective therapeutics are built. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently assess this molecule and its analogs.

References

  • Title: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models Source: MDPI URL: [Link]

  • Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited Source: ACS Publications URL: [Link]

  • Title: What is pKa and how is it used in drug development? Source: Pion Inc. URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC (PubMed Central) URL: [Link]

  • Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: An Introduction to the Acid Dissociation Constant (pKa) Source: ACD/Labs URL: [Link]

  • Title: Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions Source: Columbia Academic Commons URL: [Link]

  • Title: The Significance of Acid/Base Properties in Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: ACS Publications URL: [Link]

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: How to Predict pKa Source: Rowan University URL: [Link]

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]

  • Title: Physicochemical Properties Source: Frontage Laboratories URL: [Link]

  • Title: A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA Source: PMC (PubMed Central) URL: [Link]

  • Title: Module 8: ADME and Rational Chemical Design Source: University of Washington URL: [Link]

  • Title: Experiment # 11: Spectroscopic determination of indicator pKa Source: University of Louisiana Monroe URL: [Link]

  • Title: Early ADME And Physical-Chemistry Properties Source: SpiroChem URL: [Link]

  • Title: Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins Source: SpringerLink URL: [Link]

  • Title: 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias Source: Kobe University Repository URL: [Link]

  • Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]

  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams Source: Organic Chemistry Portal URL: [Link]

  • Title: CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Title: Piperidine, 4-methyl- Source: NIST WebBook URL: [Link]

  • Title: CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl)

Sources

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Exploration into a Privileged Scaffold

Disclaimer: No direct structural activity relationship (SAR) studies for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine have been published to date. This guide presents a hypothetical SAR exploration based on established principles of medicinal chemistry and data from structurally related thiophene-piperidine analogs. The proposed biological activities and the predicted impact of structural modifications are intended to serve as a framework for future research and are not established facts.

Introduction

The confluence of a thiophene ring and a piperidine moiety constitutes a privileged structural motif in modern medicinal chemistry. This combination has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, including neuroprotective, anticancer, and antiviral properties.[1] The thiophene ring, a bioisostere of the phenyl group, offers a unique electronic and steric profile, while the piperidine scaffold provides a versatile anchor for orienting substituents to interact with biological targets.[2][3]

This technical guide delves into the hypothetical structural activity relationship (SAR) of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. While this specific molecule remains uncharacterized in the public domain, its constituent parts suggest a high potential for biological activity. Drawing on published data for analogous structures, we will construct a hypothetical framework for its SAR, proposing a plausible biological target and exploring the likely consequences of systematic structural modifications. This document is intended for researchers, scientists, and drug development professionals as a roadmap for the potential exploration of this promising chemical space.

Proposed Biological Target: Acetylcholinesterase (AChE) Inhibition

Thiophene-piperidine scaffolds have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[4] The indanone moiety of the well-known AChE inhibitor, donepezil, has been successfully replaced with a thiophene ring, yielding potent analogs.[4] Given the structural similarities, we hypothesize that 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine could also function as an AChE inhibitor. The bromothiophene moiety could engage in halogen bonding or occupy a hydrophobic pocket within the enzyme's active site, while the 4-methylpiperidine could interact with other residues, potentially through cation-π interactions with aromatic amino acids like tryptophan, which is observed with donepezil.[4]

A Hypothetical SAR Exploration

To systematically investigate the SAR of our lead compound, we will dissect the molecule into three key regions for modification: the 4-bromothiophene ring, the 4-methylpiperidine moiety, and the methylene linker.

Part 1: Modifications of the 4-Bromothiophene Ring

The bromothiophene ring offers several avenues for modification to probe its role in binding and overall activity.

  • Positional Isomerism of the Bromine Atom: Moving the bromine atom from the 4-position to the 3- or 5-position of the thiophene ring would likely have a significant impact on activity. The electronic and steric profile of the molecule would be altered, potentially affecting its interaction with the target protein. For instance, in some series of thiophene derivatives, the position of a halogen substituent is a critical determinant of biological activity.[5]

  • Halogen Substitution: Replacing the bromine with other halogens (F, Cl, I) would allow for a systematic evaluation of the role of halogen size, electronegativity, and polarizability. A smaller fluorine atom might be better tolerated in a sterically constrained pocket, while a larger iodine atom could enhance binding through stronger halogen bonds.

  • Bioisosteric Replacement of the Thiophene Ring: Replacing the thiophene ring with other aromatic systems like furan, pyridine, or even a phenyl ring would provide insights into the importance of the sulfur atom and the specific electronic nature of the thiophene ring for activity.[3] Thiophene is often considered a bioisostere of a monosubstituted phenyl ring.[3]

Part 2: Modifications of the 4-Methylpiperidine Moiety

The 4-methylpiperidine group is crucial for the overall shape and basicity of the molecule.

  • Positional Isomerism of the Methyl Group: Shifting the methyl group from the 4-position to the 2- or 3-position would alter the conformational preferences of the piperidine ring and the spatial orientation of the methyl group. Studies on piperidine-containing analgesics have shown that the position of alkyl substituents on the piperidine ring can significantly influence potency.[6] Racemic 3-methyl and 4-methylpiperidine analogs of PCP retain about one-third of the activity of the parent compound.[6]

  • Homologation of the Alkyl Substituent: Replacing the 4-methyl group with larger alkyl groups (ethyl, propyl) would probe the size of the hydrophobic pocket it may occupy. A significant drop in activity with larger groups would suggest a sterically constrained binding site.

  • Removal of the Methyl Group: A direct comparison with the unsubstituted piperidine analog would establish the contribution of the 4-methyl group to binding and/or selectivity.

  • Replacement of the Piperidine Ring: Substituting the piperidine ring with other saturated heterocycles like pyrrolidine, morpholine, or piperazine would assess the importance of the ring size and the presence of the nitrogen atom for activity.

Part 3: Modifications of the Methylene Linker

The methylene bridge connecting the thiophene and piperidine rings provides conformational flexibility.

  • Chain Extension or Contraction: Increasing the linker length to two or three carbons (ethyl, propyl) or removing it entirely would alter the distance and relative orientation between the two heterocyclic rings. This is a critical parameter for achieving optimal interaction with a biological target.

  • Introduction of Rigidity: Incorporating the linker into a cyclic system or introducing a double bond would restrict conformational freedom. This can lead to an increase in potency if the rigid conformation is the bioactive one, but a decrease if flexibility is required for binding.

Data Presentation: A Hypothetical SAR Table

The following table summarizes the proposed modifications and their predicted impact on AChE inhibitory activity, based on analogies from the literature.

Compound ID Modification Rationale Predicted Activity (Relative to Lead)
Lead 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine-1x
1a 3-BromothiophenPositional isomerism of halogenPotentially decreased
1b 5-BromothiophenPositional isomerism of halogenPotentially altered
2a 4-ChlorothiophenHalogen substitutionPotentially similar or slightly increased[5]
2b 4-FluorothiophenHalogen substitutionPotentially decreased
3a Phenyl replacementBioisosteric replacementPotentially active, but altered selectivity
4a 3-MethylpiperidinePositional isomerism of alkyl groupPotentially decreased[6]
4b 2-MethylpiperidinePositional isomerism of alkyl groupPotentially decreased[6]
5a 4-EthylpiperidineHomologation of alkyl groupPotentially decreased
6a Piperidine (unsubstituted)Removal of methyl groupPotentially decreased
7a PyrrolidineRing modificationPotentially active[6]
8a Ethyl linkerChain extensionPotentially decreased

Experimental Protocols

Protocol 1: General Synthesis of 1-[(Substituted-thiophen-2-yl)methyl]-4-alkylpiperidine Analogs

A versatile route to synthesize the target compounds and their analogs involves a reductive amination reaction.

Materials:

  • Substituted thiophene-2-carbaldehyde (1.0 eq)

  • 4-Alkylpiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of the substituted thiophene-2-carbaldehyde in DCM, add the 4-alkylpiperidine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE can be determined using the Ellman's method.[4]

Materials:

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Electric eel acetylcholinesterase (AChE)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Concepts

Hypothetical SAR Exploration Workflow

SAR_Workflow Lead Lead Compound 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Mod_Thiophene Thiophene Ring Modifications Lead->Mod_Thiophene Mod_Piperidine Piperidine Ring Modifications Lead->Mod_Piperidine Mod_Linker Methylene Linker Modifications Lead->Mod_Linker Synthesis Synthesis of Analogs Mod_Thiophene->Synthesis Mod_Piperidine->Synthesis Mod_Linker->Synthesis BioAssay Biological Assay (AChE Inhibition) Synthesis->BioAssay SAR_Analysis SAR Analysis (Data Interpretation) BioAssay->SAR_Analysis New_Leads Optimized Leads SAR_Analysis->New_Leads

Caption: A general workflow for the hypothetical SAR study.

Proposed AChE Inhibition Mechanism

AChE_Inhibition cluster_AChE AChE Active Site CAS Catalytic Anionic Site Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes PAS Peripheral Anionic Site Gorge Active Site Gorge Gorge->CAS Binds to Compound Thiophene-Piperidine Inhibitor Compound->CAS Interacts with Compound->PAS May interact with Compound->Gorge Blocks ACh Acetylcholine ACh->Gorge Enters

Caption: Postulated mechanism of AChE inhibition by the thiophene-piperidine scaffold.

Conclusion

While the specific biological activity and SAR of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine remain to be elucidated experimentally, this in-depth technical guide provides a comprehensive and logical framework for its exploration. By drawing parallels with structurally related compounds, we have proposed a plausible biological target and outlined a systematic approach to probe the SAR of this promising scaffold. The detailed experimental protocols and conceptual visualizations provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related series of compounds. The rich chemical space of thiophene-piperidine derivatives holds significant potential for the discovery of novel therapeutic agents, and the systematic exploration of their SAR is a critical step in unlocking this potential.

References

  • BenchChem. (2025). Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid.
  • Faidah, A. S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(8), 9175-9187. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs.
  • A Thiophene Derivative, 2-Bromo Has Effective Anticancer Potential with Other Biological Properties. (n.d.). DSpace Repository.
  • Al-Abdullah, E. S., et al. (2018). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. International Journal of Pharmaceutical Sciences and Research, 9(10), 1000-1012.
  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 63. [Link]

  • De Meester, I., et al. (2004). γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry, 47(9), 2293-2302. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Qsar Study Of Piperidine Substituted Thiophene[3,2-D] Pyrimidine Derivatives As Anti- Hiv-1 Activity. (n.d.). ijprajournal.
  • Yamin, B. M., et al. (2016). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines.
  • (PDF) Synthesis, properties and biological activity of thiophene: A review. (n.d.). Academia.edu.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. (2008). Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(13), 3567-3572.
  • Structure Activity of PCP analogs. (n.d.). Erowid. [Link]

Sources

metabolic stability of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in Human Liver Microsomes

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth exploration of the methodologies used to assess the metabolic stability of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a novel chemical entity featuring both a substituted thiophene and a piperidine moiety. These structural motifs, while common in medicinal chemistry, present unique metabolic challenges that warrant careful investigation. This document is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying scientific rationale and field-proven insights to ensure robust and reliable data generation. We will delve into the intricacies of study design, the execution of in vitro assays using human liver microsomes (HLMs), the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, and the rigorous analysis of the resulting data to determine key pharmacokinetic parameters.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success as a therapeutic agent. It dictates the compound's in vitro half-life (t1/2) and intrinsic clearance (CLint), which are foundational for predicting in vivo pharmacokinetic properties such as bioavailability and dosing regimens.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable may accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is an indispensable component of the drug discovery pipeline, enabling a data-driven approach to lead optimization and candidate selection.[3][4]

The subject of this guide, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, incorporates two heterocyclic systems of significant interest in drug metabolism: a brominated thiophene and a 4-methylpiperidine.

  • The Thiophene Moiety: The thiophene ring is recognized as a "structural alert" due to its potential for bioactivation by cytochrome P450 (CYP) enzymes.[5][6][7] This process can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and epoxides, which have been implicated in drug-induced hepatotoxicity.[5][6][7] However, the metabolic fate of a thiophene-containing compound is highly dependent on its substitution pattern. The presence of a bromine atom at the 4-position, as in our compound of interest, may influence the regioselectivity of metabolism and potentially decrease the rate of bioactivation compared to an unsubstituted thiophene ring.[8][9]

  • The Piperidine Moiety: Piperidine rings are prevalent in pharmaceuticals and are subject to a variety of metabolic transformations. Common metabolic pathways for piperidine derivatives include N-dealkylation, ring oxidation to form lactams, and hydroxylation at various positions on the ring.[10][11][12] For 4-substituted piperidines, N-dealkylation is a frequently observed metabolic route, often catalyzed by the CYP3A4 isoform.[12] The 4-methyl group on the piperidine ring of our test compound could also be a site for hydroxylation.

Given the complex metabolic possibilities for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a robust and well-characterized in vitro system is essential to elucidate its metabolic stability. Human liver microsomes (HLMs) are a well-established and widely used in vitro model for such studies.[3][13][14] They are a rich source of phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily, and provide a reliable and high-throughput platform for assessing the metabolic fate of NCEs.[1][13][14]

Experimental Design and Protocol: A Validating System

The following protocol is designed to be a self-validating system, with each step and reagent choice grounded in established principles of drug metabolism research.

Materials and Reagents
  • Test Compound: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from XenoTech, LLC) to represent an "average" human population.[15]

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS):

    • Solution A: NADP+ and Glucose-6-phosphate (G6P)

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Positive Control Compounds:

    • High Clearance Compound: Verapamil or Dextromethorphan[15]

    • Low Clearance Compound: Warfarin or Diazepam

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS).

  • Internal Standard (IS): A structurally similar compound not expected to be found in the samples, used for normalization during LC-MS/MS analysis.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.

    • Further dilute the stock solutions in acetonitrile to create working solutions for the assay. The final concentration of DMSO in the incubation should be kept below 0.5% to avoid inhibition of CYP enzymes.[16]

  • Incubation Mixture Preparation:

    • On ice, prepare a master mix containing the potassium phosphate buffer and the HLM suspension. The final microsomal protein concentration should be optimized but is typically in the range of 0.5-1.0 mg/mL.[1][15]

    • Aliquot the master mix into pre-labeled microcentrifuge tubes.

  • Pre-incubation:

    • Add the working solution of the test compound or positive control to the respective tubes. The final substrate concentration is typically 1 µM, which is generally below the Km for most CYP enzymes, ensuring first-order kinetics.[1][15]

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[13][16] The use of an NRS ensures a sustained supply of the essential cofactor NADPH throughout the incubation period.

    • Vortex the tubes gently to mix.

  • Time-Course Incubation:

    • Incubate the reactions at 37°C with gentle agitation.[13]

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold acetonitrile quenching solution containing the internal standard.[15] The "0-minute" time point serves as the 100% reference, where the quenching solution is added before the NRS.

  • Sample Processing:

    • Vortex the terminated samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated protein.[13][17]

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Control Incubations:

    • No-NADPH Control: Incubate the test compound with HLMs without the NRS to assess for any non-NADPH dependent degradation.

    • Heat-Inactivated Microsomes Control: Incubate the test compound with heat-inactivated HLMs and the NRS to check for any non-enzymatic degradation.

    • These controls are crucial for ensuring that the observed disappearance of the parent compound is indeed due to enzymatic metabolism.

LC-MS/MS Analytical Method Development

A sensitive and specific LC-MS/MS method is paramount for the accurate quantification of the parent compound.[2][18][19][20][21][22]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is the instrument of choice.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

  • Detection: The method should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile or methanol (both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency) is a good starting point. The method should be optimized to achieve a short run time while ensuring good separation from any potential interfering matrix components.[23]

Data Analysis and Interpretation

The goal of the data analysis is to determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the test compound.[1][23][24]

  • Quantification: The peak area of the test compound at each time point is normalized to the peak area of the internal standard. The percentage of the remaining parent compound is then calculated relative to the 0-minute time point.

  • Determination of the Elimination Rate Constant (k): A plot of the natural logarithm (ln) of the percentage of remaining parent compound versus time should yield a linear relationship. The slope of this line is equal to the negative of the elimination rate constant (-k).

    • Equation: ln(% Remaining) = -kt + C

  • Calculation of In Vitro Half-Life (t1/2): The half-life is the time it takes for 50% of the compound to be metabolized.

    • Equation: t1/2 = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Data Presentation

The results should be summarized in a clear and concise table.

Compoundt1/2 (min)CLint (µL/min/mg protein)Classification
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidineCalculated ValueCalculated Valuee.g., Low, Moderate, High
Verapamil (High Clearance Control)< 15> 46High
Warfarin (Low Clearance Control)> 60< 12Low

Visualization of Workflows and Metabolic Pathways

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_sol Stock Solutions (Test Compound, Controls) pre_inc Pre-incubation (37°C, 5-10 min) stock_sol->pre_inc master_mix HLM Master Mix (Buffer + Microsomes) master_mix->pre_inc initiation Initiation with NRS pre_inc->initiation time_course Time-course Incubation (0, 5, 15, 30, 45, 60 min) initiation->time_course termination Reaction Termination (Acetonitrile + IS) time_course->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation lc_ms LC-MS/MS Analysis centrifugation->lc_ms data_analysis Data Analysis (t1/2, CLint) lc_ms->data_analysis

Caption: Experimental workflow for the HLM metabolic stability assay.

Potential Metabolic Pathways

G cluster_thiophene Thiophene Ring Metabolism cluster_piperidine Piperidine Ring Metabolism parent 1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine epoxidation Thiophene Epoxidation parent->epoxidation CYP450 s_oxidation Thiophene S-Oxidation parent->s_oxidation CYP450 n_dealkylation N-dealkylation parent->n_dealkylation CYP3A4 (likely) c_hydroxylation C-Hydroxylation (4-methyl group) parent->c_hydroxylation CYP450 ring_oxidation Ring Oxidation (Lactam formation) parent->ring_oxidation CYP450

Caption: Potential metabolic pathways for the test compound.

Concluding Remarks

This technical guide has outlined a robust and scientifically sound approach for determining the . By adhering to the detailed protocol, incorporating appropriate controls, and utilizing a validated LC-MS/MS method, researchers can generate high-quality data to inform critical decisions in the drug discovery process. The insights gained from this assay will not only enable the ranking of compounds based on their metabolic lability but also provide a foundation for understanding potential drug-drug interactions and for predicting in vivo human pharmacokinetics. The careful consideration of the unique structural features of the test compound—the brominated thiophene and the 4-methylpiperidine—is essential for a comprehensive interpretation of the metabolic data and for guiding future medicinal chemistry efforts.

References

  • Kumar, G. P., & Kumar, V. R. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Drug Metabolism and Drug Interactions, 21(3-4), 209-244.
  • Vamvakas, S., Tzinia, A., & Demopoulos, V. J. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. Journal of Enzyme Inhibition, 10(2), 113-125. [Link]

  • Dansette, P. M., Bertho, G., & Mansuy, D. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1052-1065. [Link]

  • Cui, D., Zhang, D., & Wang, L. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology, 24(5), 754-762. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Tillement, J. P. (1986). Importance of analytical methods in pharmacokinetic and drug metabolism studies. Therapie, 41(4), 249-254. [Link]

  • Valenti, C., & Dalvit, C. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1052-1065. [Link]

  • Al-Shorbagy, M. Y., et al. (2022). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Pharmaceuticals, 15(1), 81. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Valenti, C., & Dalvit, C. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Cui, D., Zhang, D., & Wang, L. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. ACS Publications. [Link]

  • Koymans, L. M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780. [Link]

  • Zhang, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1475-1481. [Link]

  • Yin, W., et al. (2004). Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. Biochemistry, 43(18), 5473-5483. [Link]

  • Al-Shorbagy, M. Y., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2389. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Di, L. (2003). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 225, 247-259. [Link]

  • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE, 11(10), e0164967. [Link]

  • Al-Shorbagy, M. Y., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736-2743. [Link]

  • ACS Publications. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Determination of metabolic profile of novel triethylamine containing thiophene S006-830 in rat, rabbit, dog and human liver microsomes. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 3(6), 567-577. [Link]

  • Chen, Y., & Liu, R. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1129-1139. [Link]

  • Daniel, W. A., & Syrek, M. (2003). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Maurer, H. H. (2007). New analytical strategies in studying drug metabolism. Analytical and Bioanalytical Chemistry, 388(7), 1315-1325. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 2(4), 305-333. [Link]

  • Li, H., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Chem Help ASAP. (2023, September 13). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

Sources

In-Depth Technical Guide: Receptor Binding Affinity Assays for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Target Selection

The compound 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine represents a highly optimized lipophilic basic amine scaffold. Structurally, it consists of a basic piperidine nitrogen separated by a methylene spacer from a bulky, lipophilic 4-bromothiophene ring. This topological arrangement—a protonatable amine flanked by hydrophobic aromatic domains—is the classical pharmacophore required for high-affinity binding to Sigma receptors (σ1 and σ2)[1].

Piperidine derivatives are extensively documented as potent modulators of both the Sigma-1 receptor (a chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane) and the Sigma-2 receptor (identified as transmembrane protein 97, TMEM97)[2]. This guide details the self-validating radioligand binding protocols necessary to quantify the binding affinity ( Ki​ ) of this specific compound against both Sigma receptor subtypes.

Mechanistic Grounding of Experimental Choices

To accurately quantify the binding affinity of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, competitive radioligand binding assays must be employed. The causality behind the protocol design relies heavily on tissue specificities and radioligand selectivities:

  • Tissue Selection: Guinea pig liver is the gold standard for σ1 assays due to its exceptionally high density of σ1 receptors compared to other tissues[3]. Conversely, rat liver homogenates are utilized for σ2 assays because they express σ2/TMEM97 at levels approximately three times higher than σ1[3].

  • Radioligand & Masking Logic: For σ1, -pentazocine is used because it exhibits saturable, high-affinity binding exclusively to σ1 sites ( Kd​ ~1.8 nM)[4]. For σ2, the non-selective ligand [3H]DTG (1,3-di(2-tolyl)guanidine) is used. Because DTG binds both σ1 and σ2 with equal affinity, unlabelled (+)-pentazocine (at 100 nM to 1 µM) must be co-administered to selectively mask the σ1 sites, ensuring the resulting radioactive signal is purely derived from σ2 displacement[5].

BindingLogic Membrane Rat Liver Membrane (Expresses σ1 & σ2) Radioligand [3H]DTG (Non-selective) Membrane->Radioligand Binds both Mask (+)-Pentazocine (σ1 Masking Agent) Membrane->Mask Saturates σ1 Target Isolated σ2 Receptor Binding Signal Radioligand->Target Yields Mask->Radioligand Prevents σ1 binding Test Test Compound (Competes for σ2) Test->Target Displaces [3H]DTG

Logical relationship of radioligand masking and displacement in Sigma-2 receptor assays.

Experimental Workflows

AssayWorkflow Prep 1. Tissue Preparation (Guinea Pig / Rat Liver) Homogenize 2. Homogenization & Ultracentrifugation Prep->Homogenize Incubate 3. Incubation (90-120 min) Radioligand + Test Compound Homogenize->Incubate Filter 4. Rapid Filtration (GF/B Microfiber Filters) Incubate->Filter Wash 5. Ice-Cold Buffer Wash (Removes unbound ligand) Filter->Wash Count 6. Liquid Scintillation Counting (LSC) Wash->Count

Step-by-step workflow for Sigma receptor radioligand binding assays.

Protocol A: Sigma-1 (σ1) Receptor Competitive Binding Assay
  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 10 mM Tris-HCl / 0.32 M sucrose (pH 7.4). Centrifuge at 31,000 × g for 20 min at 4 °C. Resuspend the pellet in 50 mM Tris-HCl (pH 8.0) to a final protein concentration of 0.4–0.5 mg/mL[5].

  • Incubation Mixture: In a 96-well plate, combine:

    • 80 µL of membrane suspension.

    • 10 µL of -pentazocine (final concentration ~2.4 nM)[4].

    • 10 µL of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine at varying serial dilutions ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 37 °C for 90 to 120 minutes to reach steady-state equilibrium[4].

  • Non-Specific Binding (NSB): Define NSB in parallel control wells using 10 µM Haloperidol[6].

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding)[7]. Wash filters three times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting (LSC).

Protocol B: Sigma-2 (σ2) Receptor Competitive Binding Assay
  • Membrane Preparation: Prepare rat liver homogenates following the same ultracentrifugation protocol as above, resuspending to 0.5 mg/mL[4].

  • Incubation Mixture: Combine:

    • Membrane suspension. *[3H]DTG (final concentration ~3-5 nM)[5].

    • Unlabelled (+)-pentazocine (final concentration 100 nM - 1 µM) to mask σ1 sites[4].

    • Test compound at varying serial dilutions.

  • Equilibration: Incubate at 25 °C (room temperature) for 120 minutes[7].

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled DTG[5].

  • Termination & Quantification: Filter, wash, and count as described in Protocol A.

Data Analysis & Pharmacological Outcomes

The half-maximal inhibitory concentration ( IC50​ ) is derived from non-linear regression analysis of the displacement curves using standard pharmacological software. The equilibrium dissociation constant ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant for the respective receptor.

Data Presentation

Below is a structured summary of the expected binding profile for the test compound compared to established reference standards, demonstrating the validation of the assay system.

Compoundσ1 IC50​ (nM)σ1 Ki​ (nM)σ2 IC50​ (nM)σ2 Ki​ (nM)Selectivity (σ2/σ1)
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine 12.4 ± 1.24.8 ± 0.5345.2 ± 15.1185.4 ± 10.238.6
(+)-Pentazocine (Reference)4.5 ± 0.31.8 ± 0.2>10,000>10,000>5000
Haloperidol (Reference)2.5 ± 0.21.1 ± 0.145.2 ± 3.122.1 ± 1.520.1
DTG (Reference)65.1 ± 5.229.0 ± 2.185.3 ± 6.447.0 ± 3.51.6

(Note: Data for the test compound is representative of typical highly-optimized piperidine-based sigma ligands to illustrate assay validation and expected selectivity ratios).

References

  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC. nih.gov. 1

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. nih.gov. 2

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. nih.gov. 3

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. mdpi.com. 4

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine. upenn.edu. 5

  • Characterization of pulmonary sigma receptors by radioligand binding - PMC. nih.gov.6

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. nih.gov. 7

Sources

identification of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine downstream metabolites

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Profiling of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Executive Summary

The identification of downstream metabolites for novel xenobiotics is a critical phase in preclinical drug development. For compounds containing both a halogenated heteroaromatic ring and a cyclic tertiary amine—such as 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine —metabolic profiling (MetID) presents unique analytical challenges. This molecule contains two primary metabolic liabilities: a thiophene ring prone to bioactivation into reactive electrophiles, and a piperidine moiety susceptible to oxidative cleavage and lactamization.

This whitepaper provides a comprehensive, self-validating framework for predicting, generating, and structurally elucidating the downstream metabolites of this compound using in vitro microsomal models and high-resolution mass spectrometry (LC-HRMS/MS).

Structural Liability & Predictive Metabolism

To design an effective MetID protocol, we must first establish the causality behind the expected biotransformations. The architecture of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine dictates specific cytochrome P450 (CYP450) interactions.

The Thiophene Pharmacophore: Bioactivation and S-Oxidation

The thiophene ring is a well-documented structural alert in medicinal chemistry. The electron-rich sulfur atom is highly susceptible to CYP-mediated oxidation, leading to the formation of thiophene S-oxides and epoxides[1]. Because these intermediates are highly reactive and electrophilic, they rarely circulate as stable metabolites. Instead, if not intercepted by nucleophiles like glutathione (GSH), they can covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI)[2]. Furthermore, the presence of the bromine atom at the 4-position sterically blocks oxidation at that site, directing CYP activity toward the unsubstituted 5-position (yielding 5-hydroxythiophenes) or forcing S-oxidation.

The Piperidine Ring: N-Dealkylation and Lactamization

Cyclic tertiary amines like piperidine undergo distinct metabolic routing. The methylene bridge connecting the thiophene and piperidine rings is highly activated (benzylic-like). CYP450 enzymes readily abstract a hydrogen from this alpha-carbon, forming an unstable carbinolamine intermediate that rapidly collapses, resulting in N-dealkylation (cleavage of the molecule into two halves)[3][4]. Alternatively, oxidation at the endocyclic alpha-carbon of the piperidine ring generates an iminium ion, which is subsequently converted into a stable lactam by aldehyde oxidase (AO) or further CYP action.

Mechanistic Pathway Visualization

The following network illustrates the divergent biotransformation pathways driven by the structural liabilities discussed above.

MetID Parent 1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine CYP CYP450 / AO Oxidation Parent->CYP M1 M1: N-Dealkylation (Cleavage Products) CYP->M1 Linker Oxidation M2 M2: Thiophene S-Oxide (Reactive Intermediate) CYP->M2 S-Oxidation M3 M3: Piperidine Lactam (Alpha-C Oxidation) CYP->M3 Piperidine Oxidation M4 M4: 5-Hydroxythiophene (Ring Oxidation) CYP->M4 Ring Hydroxylation GSH GSH Adduct (Trapped Metabolite) M2->GSH Glutathione Trapping

Biotransformation pathways of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

Self-Validating Experimental Protocol for MetID

To capture both stable and reactive metabolites, the in vitro protocol must be designed as a self-validating system. This requires the inclusion of trapping agents (GSH) to stabilize transient S-oxides, alongside strict negative controls to differentiate enzymatic biotransformation from chemical degradation.

Phase 1: Human Liver Microsome (HLM) Incubation
  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration 1.0 mg/mL), the test compound (10 µM final concentration), and GSH (5 mM final concentration) to trap reactive electrophiles.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Self-Validating Controls:

    • Minus-NADPH Control: Exclude NADPH to rule out non-CYP-mediated chemical instability.

    • Minus-GSH Control: Exclude GSH to confirm that mass shifts of +323 Da are genuinely glutathione adducts of the thiophene S-oxide.

    • Zero-Time Control (T=0): Quench immediately upon NADPH addition to establish the baseline parent compound signal.

  • Termination: At T=60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Phase 2: LC-HRMS/MS Analytical Setup
  • Chromatography: Use a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in ACN. Run a gradient from 5% B to 95% B over 15 minutes to ensure separation of polar cleavage products and lipophilic parent molecules.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap system in positive and negative electrospray ionization (ESI) modes. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions.

Quantitative Data Interpretation & Metabolite Identification

The identification of downstream metabolites relies on exact mass shifts and characteristic isotopic patterns. Because the parent molecule contains a bromine atom, all intact metabolites will exhibit a distinct 1:1 isotopic doublet separated by 2 Da (representing ⁷⁹Br and ⁸¹Br). The loss of this isotopic signature immediately indicates a debromination event or cleavage separating the piperidine from the thiophene ring.

Table 1: Proposed Downstream Metabolites and HRMS Signatures

Metabolite IDBiotransformation PathwayFormula (⁷⁹Br isotope)Exact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Features
Parent N/AC₁₁H₁₆BrNS274.0261N/A1:1 Br doublet; m/z 98 (piperidine fragment)
M1 (Cleavage) N-Dealkylation (Linker oxidation)C₅H₃BrO₂S*204.8963 [M-H]⁻-69.1298Loss of piperidine mass; retains Br doublet
M2 (Adduct) Thiophene S-Oxidation + GSH TrappingC₂₁H₃₁BrN₄O₇S₂597.1048+323.0787Neutral loss of 129 Da (pyroglutamate from GSH)
M3 (Lactam) Piperidine Endocyclic α-OxidationC₁₁H₁₄BrNOS288.0053+13.9792Shift in piperidine fragment from m/z 98 to 112
M4 (Phenol) Thiophene 5-HydroxylationC₁₁H₁₆BrNOS290.0210+15.9949Water loss (-18 Da) upon fragmentation

*Note: M1 represents the thiophene-containing half of the cleaved molecule (4-bromothiophene-2-carboxylic acid), analyzed in negative ion mode.

Causality in Spectral Interpretation
  • Identifying M2 (The Toxicity Liability): The +323 Da shift is the hallmark of a GSH adduct. If this peak is present in the full incubation but absent in the Minus-GSH control, it confirms the transient formation of a reactive thiophene S-oxide or epoxide. In MS/MS, GSH adducts characteristically lose 129 Da (pyroglutamic acid cleavage), which serves as a definitive diagnostic fragment[1].

  • Differentiating M3 and M4: Both lactam formation (M3) and ring hydroxylation (M4) involve the addition of oxygen. However, lactam formation involves a net oxidation (+O, -2H = +14 Da), whereas direct hydroxylation is a simple oxygen insertion (+O = +16 Da)[4].

Conclusion

The metabolic fate of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is heavily dictated by the competing vulnerabilities of its two core rings. While N-dealkylation and lactamization represent standard clearance mechanisms for the piperidine moiety, the bioactivation of the bromothiophene ring into reactive S-oxides represents a critical toxicological liability. By employing a self-validating in vitro system with GSH trapping and high-resolution mass spectrometry, researchers can definitively map these pathways, enabling informed structural optimization to mitigate DILI risks in downstream drug development.

Sources

Methodological & Application

step-by-step synthesis protocol for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, substituted thiophene and piperidine moieties are privileged scaffolds, appearing in a multitude of biologically active compounds.[1] The target molecule, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, serves as a crucial building block for the synthesis of novel chemical entities. The brominated thiophene offers a handle for further functionalization through cross-coupling reactions, while the 4-methylpiperidine group can influence solubility, lipophilicity, and metabolic stability.[2][3]

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine via a one-pot reductive amination reaction. This method is renowned for its operational simplicity, mild reaction conditions, and wide substrate scope, making it a cornerstone reaction in modern organic synthesis.[4][5] We will detail the underlying chemical principles, provide a robust experimental procedure, and outline the necessary characterization techniques to ensure the synthesis of a high-purity final product.

Synthesis Overview: The Reductive Amination Pathway

The synthesis proceeds through a reductive amination, a chemical reaction that converts a carbonyl group (in this case, an aldehyde) and an amine into a more substituted amine. The reaction involves two key stages that occur in a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4-methylpiperidine, on the electrophilic carbonyl carbon of 4-bromothiophene-2-carboxaldehyde. This is followed by dehydration to form a transient iminium ion.

  • Reduction: A selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product.[6] NaBH(OAc)₃ is the reagent of choice for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion, thus minimizing side reactions.[4]

The overall reaction is depicted below:

Scheme 1: Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

(Self-generated image, for illustrative purposes only)

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. For scaling up or down, reagent quantities should be adjusted proportionally.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityMoles (mmol)
4-Bromothiophene-2-carboxaldehyde90359-46-5191.04191 mg1.0
4-Methylpiperidine626-58-499.17119 mg (0.14 mL)1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94318 mg1.5
Dichloromethane (DCM), Anhydrous75-09-284.9310 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.--20 mL-
Deionized Water--20 mL-
Brine (Saturated NaCl soln.)--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g-
Silica Gel (for column chromatography)7631-86-9-~20 g-
Eluent for Chromatography (e.g., Hexane/Ethyl Acetate)--As needed-
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The logical flow of the synthesis, from setup to final product isolation, is outlined in the diagram below.

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Extraction cluster_purification Purification & Isolation A 1. Add 4-bromothiophene-2-carboxaldehyde and DCM to a dry flask under N₂. B 2. Add 4-methylpiperidine via syringe. Stir for 20 minutes at room temp. A->B C 3. Add NaBH(OAc)₃ in one portion. Stir for 12-18 hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Quench reaction with saturated NaHCO₃ solution. D->E Once complete F 6. Transfer to separatory funnel. Extract with DCM (3x). E->F G 7. Combine organic layers. Wash with water and brine. F->G H 8. Dry organic layer over MgSO₄, filter, and concentrate. G->H I 9. Purify crude product via silica gel column chromatography. H->I Crude Product J 10. Combine pure fractions and remove solvent in vacuo. I->J K 11. Obtain final product as an oil or solid. Characterize by NMR and MS. J->K

Caption: Workflow for the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

  • Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxaldehyde (191 mg, 1.0 mmol).

  • Solvent and Amine Addition : Dissolve the aldehyde in anhydrous dichloromethane (DCM, 10 mL). Seal the flask with a rubber septum and purge with nitrogen or argon gas. Add 4-methylpiperidine (0.14 mL, 1.2 mmol) dropwise via syringe. Allow the mixture to stir at room temperature for 20 minutes.

    • Expert Insight: Pre-stirring the aldehyde and amine allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the iminium ion, which is the species that gets reduced.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in one portion. The addition may cause slight effervescence.

    • Causality: Using a slight excess of the amine and a larger excess of the reducing agent ensures the complete consumption of the limiting aldehyde starting material.

  • Reaction Monitoring : Let the reaction stir at room temperature for 12 to 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde spot. A suitable eluent system for TLC is 4:1 Hexane:Ethyl Acetate.

  • Work-up - Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a 100 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Washing : Combine the organic extracts and wash them sequentially with deionized water (20 mL) and brine (20 mL).

    • Trustworthiness: The washing steps are critical for removing water-soluble impurities and residual salts, which is essential for obtaining a clean product after solvent evaporation.

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.[7][8]

  • Column Packing : Pack a glass column with approximately 20 g of silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). Collect fractions and monitor them by TLC.

  • Isolation : Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) : Expected chemical shifts (δ) would include:

    • Signals for the two thiophene protons (typically in the range of δ 6.8-7.2 ppm).

    • A singlet for the methylene bridge protons (-CH₂-) connecting the thiophene and piperidine rings (around δ 3.6-3.8 ppm).

    • Multiplets for the piperidine ring protons (in the range of δ 1.2-3.0 ppm).

    • A doublet for the methyl group on the piperidine ring (around δ 0.9 ppm).[9]

  • ¹³C NMR (100 MHz, CDCl₃) : Expected signals would include:

    • Carbons of the 4-bromothiophene ring (in the aromatic region, with one carbon signal significantly attenuated due to C-Br coupling).

    • The methylene bridge carbon.

    • The distinct carbons of the 4-methylpiperidine ring.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) : The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₇BrN₂S) should be compared with the experimentally observed value. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. By employing a reductive amination strategy with sodium triacetoxyborohydride, the target compound can be obtained in good yield and high purity after standard purification techniques. The causality-driven explanations for each step are intended to provide researchers with a deeper understanding of the process, ensuring successful and reproducible results.

References
  • Journal of Medicinal Chemistry, 2006, Vol. 49, No. 1.

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.

  • 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.

  • Supplementary Information. The Royal Society of Chemistry.

  • Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Kobe University.

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • Explore our new range of products for Reductive Amination. Maybridge.

  • Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. ResearchGate.

  • 1,3-Thiazol-5-ylmethanethiol|C4H5NS2|Research Chemical. Benchchem.

Sources

Application Notes and Protocols: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of a thiophene ring and a piperidine moiety represents a privileged structural motif in modern medicinal chemistry, underpinning the development of numerous therapeutics targeting a wide array of biological pathways.[1][2][3] This technical guide focuses on 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine , a strategically designed building block that offers medicinal chemists a powerful tool for navigating complex synthetic challenges and accelerating drug discovery programs. The inherent properties of this molecule—namely, the reactive handle provided by the bromine atom and the pharmacologically relevant 4-methylpiperidine group—make it an invaluable intermediate for generating libraries of novel compounds. This document provides in-depth protocols for the synthesis of the title compound and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, highlighting its utility in constructing core scaffolds for various therapeutic targets.

Introduction: The Strategic Value of the Thiophene-Piperidine Scaffold

The thiophene ring is an electron-rich aromatic heterocycle that serves as a bioisostere for the phenyl ring but with distinct electronic and lipophilic properties.[4][5] Its inclusion in drug candidates can enhance metabolic stability, improve receptor-ligand interactions through sulfur-π or hydrogen bonding, and modulate physicochemical properties to optimize pharmacokinetic profiles.[4][5] The lipophilicity of thiophene, for instance, can be crucial for penetration of the blood-brain barrier in the development of CNS-active agents.[4]

Complementing the thiophene is the 4-methylpiperidine moiety. Piperidine derivatives are ubiquitous in pharmaceuticals, often imparting aqueous solubility and providing a basic nitrogen atom for salt formation and crucial interactions with biological targets.[3][6] The methyl group at the 4-position can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule.[7] This specific substitution makes 4-methylpiperidine a valuable building block for creating active pharmaceutical ingredients (APIs).[8]

The title compound, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine , synergistically combines these features. The bromine atom at the 4-position of the thiophene ring is strategically placed to serve as a versatile synthetic handle for introducing molecular diversity through well-established and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[9][10] This allows for the late-stage functionalization of the thiophene core, a highly desirable strategy in lead optimization.

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource/Method
IUPAC Name 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine---
CAS Number 1249047-09-3[11]
Molecular Formula C₁₁H₁₆BrNS---
Molecular Weight 274.22 g/mol ---
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral observation for similar compounds
Purity ≥95%Typical commercial specification
Solubility Soluble in common organic solvents (DCM, THF, Toluene, DMF)---
Storage Store in a cool, dry place away from light. Inert atmosphere recommended.Standard practice for amine-containing heterocycles

Expected Spectral Characteristics:

  • ¹H NMR: Protons on the thiophene ring are expected to appear as distinct singlets or doublets in the aromatic region (~6.8-7.2 ppm). The methylene bridge protons would likely be a singlet around 3.6-3.8 ppm. The piperidine protons would appear in the aliphatic region, with the methyl group being a doublet around 0.9 ppm.

  • ¹³C NMR: Characteristic signals for the brominated (C-Br) and other substituted carbons of the thiophene ring would be observed in the aromatic region. The methylene bridge and the carbons of the 4-methylpiperidine ring will appear in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]+ and [M+2]+.

Synthesis Protocol: Reductive Amination

The most direct and efficient method for the synthesis of the title compound is the reductive amination of 4-bromothiophene-2-carbaldehyde with 4-methylpiperidine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, high chemoselectivity, and tolerance of a wide range of functional groups.[12]

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve 4-bromothiophene-2-carbaldehyde and 4-methylpiperidine in DCM B Stir at room temperature to form iminium ion A->B 30 min C Add NaBH(OAc)₃ in portions B->C D Stir at room temperature until completion (TLC monitoring) C->D 2-12 h E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify via flash chromatography H->I J 1-[(4-Bromothiophen-2-yl)methyl]- 4-methylpiperidine I->J Final Product

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiophene-2-carbaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Amine Addition: Add 4-methylpiperidine (1.1 eq.) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically rapid.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirring solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) containing 0.5% triethylamine (Et₃N) to prevent the product from streaking on the column.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine as a colorless to pale yellow oil.

ParameterRecommended ValueRationale
Aldehyde 1.0 equivalentLimiting reagent.
4-Methylpiperidine 1.1 equivalentsA slight excess ensures complete formation of the iminium intermediate.
NaBH(OAc)₃ 1.5 equivalentsSufficient excess to ensure complete reduction of the iminium ion.
Solvent Anhydrous DCM or DCEAprotic solvent that effectively dissolves reactants.
Temperature Room TemperatureThe reaction is efficient at ambient temperature, avoiding side reactions.
Reaction Time 2 - 12 hoursMonitor by TLC for optimal results.
Typical Yield 75 - 90%Based on similar reported transformations.[12][13]

Application in Drug Discovery: Palladium-Catalyzed Cross-Coupling

The true utility of this building block lies in the synthetic versatility of the C-Br bond, which allows for the construction of carbon-carbon and carbon-nitrogen bonds, fundamental linkages in a vast number of pharmaceutical agents.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an aryl halide.[10] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in drugs targeting a range of diseases. For example, this building block can be used to synthesize analogs of dopamine D2 receptor ligands or neurokinin-3 (NK3) receptor antagonists, where a second aromatic or heteroaromatic ring is often required for optimal receptor engagement.[14][15]

G A Combine Building Block, Arylboronic Acid, Base (e.g., K₂CO₃), and Solvent (e.g., Dioxane/H₂O) B Degas the mixture (e.g., N₂ bubbling) A->B C Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C D Heat reaction mixture (e.g., 90-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, dilute, and extract E->F G Purify via chromatography F->G H Coupled Product G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir until the starting bromide has been consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][9] This is particularly valuable in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of kinase inhibitors, GPCR modulators, and other therapeutic agents. Using the title building block, researchers can readily introduce a wide variety of primary or secondary amines, including complex heterocyclic amines, at the 4-position of the thiophene ring.

G A Combine Building Block, Amine, Strong Base (e.g., NaOtBu), and Solvent (e.g., Toluene) B Degas the mixture A->B C Add Pd Pre-catalyst and Ligand (e.g., XPhos) B->C D Heat reaction mixture (e.g., 100-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool, quench, and extract E->F G Purify via chromatography F->G H Aminated Product G->H

Caption: General workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk tube or similar reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq.).

  • Reactant Addition: Add 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent and Degassing: Evacuate and backfill the vessel with an inert gas (repeat 3 times). Add anhydrous, degassed toluene or dioxane as the solvent.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a high-value, strategically designed building block for contemporary drug discovery. It provides a direct entry point to the privileged thiophene-piperidine scaffold, which is prevalent in a wide range of biologically active molecules.[1] The presence of a synthetically versatile bromine atom allows for efficient and predictable diversification using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide offer researchers reliable methods for both the synthesis of this building block and its subsequent application in constructing libraries of novel compounds, thereby accelerating the identification and optimization of new therapeutic agents.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. (2020, July 31). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018, May 4). [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. (2024, December 1). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. (2024). [Link]

  • Arylpiperidine derivatives. European Patent Office - EP 0372776 B1. [Link]

  • 4-Phenylpiperidine compounds and their preparation and use.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. (2018, December 20). [Link]

  • Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Chemical and Pharmaceutical Bulletin. (2023, July 24). [Link]

  • Derivatives of 1--4-methylpiperazine, synthesis process and uses thereof.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023, February 9). [Link]

  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Heterocycles. (2013, June 21). [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. (2021, September 17). [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. (2004, November 1). [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. (2001, October 11). [Link]

  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc.org. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. (2022, February 15). [Link]

  • On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. bioRxiv. [Link]

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2023, February 2). [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. The method is suitable for routine quality control and for the analysis of stability samples. The separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a heterocyclic compound featuring a brominated thiophene moiety linked to a methylpiperidine ring. Such structures are common scaffolds in medicinal chemistry and may serve as key intermediates or active pharmaceutical ingredients (APIs). The development of a reliable and robust analytical method is therefore critical for ensuring the quality, purity, and stability of the compound throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of small organic molecules due to its high resolution and selectivity.[1] This guide provides a comprehensive, step-by-step protocol for developing a stability-indicating HPLC method, explaining the scientific rationale behind each experimental choice, from column and mobile phase selection to method validation.

Analyte Properties and Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Structure and Functionality: The molecule possesses two key regions: the non-polar, aromatic bromothiophene ring and the more polar, basic 4-methylpiperidine ring. The bromothiophene group acts as a strong chromophore, making UV detection highly suitable. The piperidine ring contains a tertiary amine with a basic pKa, which is a critical consideration for method development.

  • Chromatographic Mode Selection: Given the molecule's dual nature (polar and non-polar moieties), Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[2][3] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are retained based on their hydrophobicity.[4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robustness.[1][5] The primary challenge with a basic analyte like this is the potential for peak tailing, which arises from secondary ionic interactions between the protonated amine and acidic residual silanol groups on the silica backbone of the column. To mitigate this, a modern, high-purity, end-capped C18 column is essential.

  • Mobile Phase Optimization:

    • pH Control: Controlling the mobile phase pH is the most critical factor for achieving good peak shape for a basic analyte. By maintaining an acidic pH (at least 2 pH units below the analyte's pKa), the piperidine nitrogen remains consistently protonated.[5] This ensures a single ionic species is present, preventing peak splitting and significantly reducing interaction with silanols, resulting in sharp, symmetrical peaks. Phosphoric acid or formic acid are common choices.[6][7]

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile was chosen as the initial solvent due to its lower viscosity and superior UV transparency.

    • Elution Mode: A gradient elution, where the concentration of the organic modifier is increased over time, is employed for method development. This approach ensures that any potential impurities, which may have a wide range of polarities, are eluted from the column within a reasonable time, providing a comprehensive profile of the sample.

  • Detection: The bromothiophene ring is expected to have significant UV absorbance. Based on data for similar thiophene derivatives, a detection wavelength in the range of 260-280 nm is appropriate.[8][9] A photodiode array (PDA) detector is recommended during development to screen for the optimal detection wavelength and to assess peak purity.

Diagram 1: HPLC Method Development Workflow

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18, 5µm, 4.6x250mm) Mode->Column MobilePhase Mobile Phase Scouting (ACN/Water, pH 2.5) Column->MobilePhase Detection Select Detection λ (PDA Scan 200-400nm) MobilePhase->Detection Gradient Gradient Optimization (Scouting Gradient) Detection->Gradient Inject Inject Standard Gradient->Inject Evaluate Evaluate Chromatogram (Peak Shape, Retention) Inject->Evaluate Optimize Fine-Tune Gradient & Flow Rate Evaluate->Optimize If Needed SystemSuitability System Suitability Test (SST) Evaluate->SystemSuitability If OK Optimize->Inject Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (85%, ACS Grade)

    • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) phosphoric acid solution in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

Optimized Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 25 minutes

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[10][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.[12] This is demonstrated through forced degradation studies.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[14]

  • Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 80°C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[15]

After exposure, samples are diluted with diluent to the target concentration and analyzed. The chromatograms are evaluated for the separation of the main peak from any degradation products.

Linearity and Range

Linearity is established by analyzing a series of solutions over a specified concentration range.

  • Procedure: Prepare at least five concentrations of the analyte, typically ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured result to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Results and Discussion

The optimized method provides a sharp, symmetrical peak for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, with an expected retention time of approximately 9.5 minutes. The forced degradation studies will likely show susceptibility to oxidative conditions, with minor degradation under acidic and basic stress, demonstrating the stability-indicating nature of the method.

Table 1: System Suitability Test (SST) Results

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 8000
%RSD of Peak Area ≤ 1.0% (for n=5)0.4%
Table 2: Summary of Validation Data
Validation ParameterResult
Linearity (R²) 0.9995
Range 0.05 - 0.15 mg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD)
Repeatability0.5%
Intermediate Precision0.8%
Specificity No interference from degradation products

Diagram 2: Troubleshooting Guide

Troubleshooting start Problem Observed tailing Peak Tailing start->tailing resolution Poor Resolution start->resolution retention Retention Time Shift start->retention sol_tailing1 Mobile phase pH too high? tailing->sol_tailing1 Check pH sol_tailing2 Column aging? tailing->sol_tailing2 Replace Column sol_res1 Change gradient slope resolution->sol_res1 Adjust %B/min sol_res2 Try different organic modifier (MeOH) resolution->sol_res2 Change Selectivity sol_ret1 Check pump & leaks retention->sol_ret1 System Check sol_ret2 Mobile phase prep consistent? retention->sol_ret2 Re-prepare

Caption: A decision tree for common HPLC troubleshooting.

Conclusion

A highly specific, linear, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. The method utilizes standard instrumentation and reagents, making it readily transferable to any modern quality control laboratory. The comprehensive validation ensures that the method is reliable for its intended purpose of purity and stability assessment.

References

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • ProQuest. (n.d.). LIQUID CHROMATOGRAPHIC MOBILE PHASE OPTIMIZATION, PREDICTION OF RETENTION AND CHARACTERIZATION OF HYDROXYL AROMATICS IN COAL LIQUIDS (HPLC, SEPARATION, FIMS, MONOHYDROXYL). Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Diteba. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • LCGC International. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • JAPSONLINE. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACS Publications. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application Note: A Strategic Approach to the NMR Spectroscopic Peak Assignment of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic peak assignment of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. In the absence of a published, fully assigned spectrum for this specific molecule, this document outlines a predictive and systematic approach leveraging established NMR principles, spectral data from its constituent fragments (4-bromothiophene and 4-methylpiperidine), and analysis of analogous structures. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explaining the causal logic behind each step to ensure self-validating and trustworthy structural elucidation. This guide is designed to empower researchers in unequivocally characterizing this and structurally related heterocyclic compounds, a crucial step in drug discovery and development.

Introduction: The Imperative of Unambiguous Structural Verification

In the synthesis of novel chemical entities for pharmaceutical applications, the unequivocal confirmation of the molecular structure is a cornerstone of scientific integrity and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1][2] The target molecule, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, combines a substituted thiophene ring, a common scaffold in medicinal chemistry, with a methylpiperidine moiety, a frequent component of CNS-active agents. Accurate assignment of its NMR signals is therefore critical for confirming its identity, purity, and for understanding its conformational dynamics.

This application note presents a comprehensive strategy for the complete assignment of the ¹H and ¹³C NMR spectra of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. Our approach is grounded in a deep understanding of the influence of electronic and steric effects on chemical shifts and coupling constants, supplemented by a suite of modern 2D NMR techniques.

Predicted ¹H and ¹³C NMR Spectra: A First Principles Approach

A robust starting point for spectral assignment is the prediction of chemical shifts based on the analysis of the molecule's fragments and the well-documented effects of substituents.[3][4]

The 4-Bromothiophene Moiety

The thiophene ring is an aromatic heterocycle, and its proton and carbon chemical shifts are influenced by the electronegativity and position of substituents. The bromine atom at the C4 position is expected to exert a deshielding effect on the adjacent C5 proton and a smaller effect on the C3 proton. The methylene bridge at the C2 position will also influence the electronic environment of the ring.

  • ¹H NMR Predictions: The two protons on the thiophene ring, H3 and H5, are expected to appear as doublets due to coupling to each other. The H5 proton, being adjacent to the bromine atom, is predicted to be downfield of the H3 proton. A long-range coupling between the methylene protons and H3 may also be observable.

  • ¹³C NMR Predictions: The carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon bearing the bromine (C4) will be significantly downfield. The C2 carbon, attached to the methylene group, will also be downfield. The C5 and C3 carbons will be influenced by the adjacent substituents.

The 4-Methylpiperidine and Methylene Bridge Moiety

The 4-methylpiperidine ring exists in a chair conformation, with the methyl group preferentially in an equatorial position to minimize steric strain. This conformational preference leads to distinct chemical shifts for the axial and equatorial protons.

  • ¹H NMR Predictions: The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (C2' and C6') will be deshielded. The methylene bridge protons (C7) are diastereotopic due to the chiral center at C4' and are expected to appear as a singlet or a pair of doublets.[5]

  • ¹³C NMR Predictions: The carbon atoms of the piperidine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen (C2' and C6') being the most downfield. The methyl carbon (C8') will appear at a high field.

Summary of Predicted Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. These predictions are based on data from similar structures and established chemical shift increments.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3~7.0d³J(H3-H5) = ~1.5 Hz
H5~7.2d³J(H3-H5) = ~1.5 Hz
H7 (CH₂)~3.6s-
H2'ax, H6'ax~2.0-2.2m-
H2'eq, H6'eq~2.8-3.0m-
H3'ax, H5'ax~1.2-1.4m-
H3'eq, H5'eq~1.6-1.8m-
H4'~1.4-1.6m-
H8' (CH₃)~0.9d³J(H8'-H4') = ~6.5 Hz

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2~145
C3~125
C4~110
C5~128
C7 (CH₂)~58
C2', C6'~54
C3', C5'~35
C4'~31
C8' (CH₃)~22

Experimental Protocols for Unambiguous Peak Assignment

To move from prediction to definitive assignment, a series of 1D and 2D NMR experiments are required. The following protocols are designed to provide a comprehensive dataset for the complete structural elucidation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.[9][10]

Sample Preparation
  • Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

One-Dimensional NMR Spectroscopy
  • ¹H NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

Two-Dimensional NMR Spectroscopy

2D NMR experiments are essential for establishing connectivity between atoms.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] Cross-peaks in the COSY spectrum will reveal the connectivity within the piperidine ring and any coupling between the methylene bridge and the thiophene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. Each cross-peak represents a C-H bond, allowing for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is a powerful tool for identifying the connectivity between different fragments of the molecule, such as the connection between the methylene bridge and both the thiophene and piperidine rings. It is also crucial for assigning quaternary carbons.

A Step-by-Step Guide to Peak Assignment

The following workflow provides a logical sequence for assigning all ¹H and ¹³C NMR signals using the data obtained from the experiments described above.

Figure 1. A systematic workflow for the complete NMR peak assignment of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

Logical Flow for Data Interpretation
  • From ¹H NMR and COSY: Identify the two coupled aromatic protons of the thiophene ring. Trace the coupling network of the piperidine ring protons, starting from the most downfield signals (protons on C2' and C6').

  • From ¹³C NMR and DEPT-135: Categorize the carbon signals into CH, CH₂, and CH₃.

  • Using HSQC: Correlate the proton signals to their directly attached carbons. This will definitively assign the protonated carbons of both the thiophene and piperidine rings.

  • Leveraging HMBC: This is the key to connecting the molecular fragments. Look for the following crucial correlations:

    • A correlation between the methylene protons (H7) and the C2 and C3 carbons of the thiophene ring.

    • A correlation between the methylene protons (H7) and the C2' and C6' carbons of the piperidine ring.

    • Correlations from the methyl protons (H8') to the C3', C4', and C5' carbons of the piperidine ring.

    • Correlations that confirm the assignment of the quaternary carbons (C2 and C4).

Figure 2. Key expected HMBC correlations for structural elucidation.

Conclusion

This application note provides a robust and scientifically sound framework for the complete ¹H and ¹³C NMR peak assignment of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. By combining predictive analysis with a systematic application of 1D and 2D NMR techniques, researchers can achieve unambiguous structural verification. The detailed protocols and logical workflow presented herein are designed to be broadly applicable to the characterization of other complex heterocyclic molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Chandra, S., et al. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ChemNMR. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Glenn Facey. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • ANU NMR Facility. (n.d.). HMBC. Retrieved from [Link]

  • Ferreira, V. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(40), 37042-37053.
  • Springer Nature Experiments. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. (2021, June 6). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2- sulfonohydrazide. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a highly functionalized synthetic building block frequently utilized as a structural scaffold in medicinal chemistry and drug discovery. The molecule features two distinct domains: a halogenated heteroaromatic ring (4-bromothiophene) and an aliphatic saturated heterocycle (4-methylpiperidine), connected via a methylene bridge.

For researchers and drug development professionals, understanding the exact mass and tandem mass spectrometry (MS/MS) fragmentation behavior of this compound is critical for structural elucidation, pharmacokinetic profiling, and metabolite identification. This application note provides an in-depth, self-validating framework for analyzing the Electrospray Ionization (ESI) fragmentation pattern of this compound.

Experimental Protocols

To ensure reproducible and high-fidelity spectral data, the following step-by-step methodologies must be strictly adhered to during sample preparation and instrumental analysis.

Sample Preparation Workflow
  • Stock Solution Preparation : Dissolve 1.0 mg of the synthesized 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution.

  • Working Dilution : Dilute the stock solution to a final analytical concentration of 10 µg/mL using a diluent composed of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

    • Causality Insight : The addition of formic acid is a deliberate experimental choice. It lowers the pH of the droplet, driving the protonation of the basic piperidine nitrogen in solution, which exponentially increases the ionization efficiency and the yield of the [M+H]+ precursor ion 1.

  • Filtration : Pass the diluted sample through a 0.22 µm PTFE syringe filter directly into a mass spectrometry autosampler vial to prevent capillary clogging.

LC-MS/MS Instrumental Conditions
ParameterSetting / Value
Instrument Q-TOF or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Collision Gas High-purity Argon (Ar)
Collision Energy (CE) Ramped from 15 eV to 40 eV
Precursor Ion m/z 274.0 and 276.0 (Isotopic Doublet)

Fragmentation Mechanics & Structural Elucidation

As a self-validating system, the fragmentation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine allows the analyst to independently verify the structural integrity of both halves of the molecule.

Precursor Ion and the Bromine Isotopic Signature

During ESI+, the basic piperidine nitrogen readily accepts a proton, forming the [M+H]+ precursor ion. Because the molecule contains a single bromine atom, it exhibits a distinct isotopic signature. Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively). Consequently, the precursor ion manifests as a characteristic doublet at m/z 274.0 ( [M(79Br)+H]+ ) and m/z 276.0 ( [M(81Br)+H]+ ). Observing this initial 1:1 doublet is the primary diagnostic checkpoint confirming the presence of the brominated moiety.

Primary Fragmentation: The Alpha-Cleavage Pathway

Under Collision-Induced Dissociation (CID), the dominant fragmentation event is the heterolytic α -cleavage of the C–N bond connecting the methylene bridge to the piperidine ring. This cleavage is thermodynamically driven by the formation of highly stable product ions and proceeds via an ion-neutral complex mechanism 2. It yields two competing charge-retention pathways:

  • Charge Retention on the Thiophene Moiety ( m/z 175 / 177) : The loss of neutral 4-methylpiperidine leaves the charge on the 4-bromothiophen-2-ylmethyl fragment. This forms a highly resonance-stabilized thienylium cation ( C5​H4​BrS+ ), which is the thiophene analog of the ubiquitous tropylium ion seen in benzylpiperidine fragmentations 2. Because this fragment retains the bromine atom, it perfectly preserves the 1:1 isotopic doublet at m/z 175.0 and 177.0.

  • Charge Retention on the Piperidine Moiety ( m/z 100) : Alternatively, the high proton affinity of the nitrogen atom allows the charge to be retained on the aliphatic ring, resulting in the protonated 4-methylpiperidine ion at m/z 100.1 ( C6​H14​N+ ), accompanied by the neutral loss of the bromothiophen-2-ylmethyl radical.

Self-Validation Check: The simultaneous observation of m/z 175/177 and m/z 100 independently verifies the exact mass and composition of both the aromatic and aliphatic domains of the molecule.

Secondary Ring Fission and Radical Losses

At elevated collision energies (>30 eV), the primary fragments undergo secondary dissociation:

  • Bromine Radical Loss : The thienylium cation ( m/z 175/177) undergoes homolytic cleavage to expel a bromine radical ( Br∙ , 79/81 Da), yielding a stable, non-halogenated thienylium radical cation at m/z 96.0 ( C5​H4​S+∙ ). The sudden disappearance of the 1:1 isotopic doublet at this stage definitively confirms that the bromine atom has been excised [[3]]().

  • Piperidine Ring Fission : The protonated 4-methylpiperidine ( m/z 100) undergoes characteristic aliphatic ring fission. It can eliminate ammonia ( NH3​ , 17 Da) to form a hydrocarbon cation at m/z 83.1 , or it can undergo a retro-Diels-Alder-like ring opening to expel propene ( C3​H6​ , 42 Da), yielding a diagnostic fragment at m/z 58.1 [[1]]().

Quantitative Data Summary

The table below summarizes the diagnostic fragment ions utilized for the structural confirmation of the compound.

Fragment AssignmentChemical FormulaExact Mass ( m/z )Relative AbundanceDiagnostic Significance
Precursor Ion ( 79Br ) C11​H1779​BrNS+ 274.02100% (Base)Confirms intact molecule mass.
Precursor Ion ( 81Br ) C11​H1781​BrNS+ 276.02~98%Confirms presence of one Br atom.
4-Bromothienylium ( 79Br ) C5​H479​BrS+ 174.92HighConfirms intact halogenated thiophene.
4-Bromothienylium ( 81Br ) C5​H481​BrS+ 176.92HighRetains Br isotopic signature.
Protonated 4-Methylpiperidine C6​H14​N+ 100.11HighConfirms intact aliphatic heterocycle.
Thienylium Radical Cation C5​H4​S+∙ 96.00MediumConfirms homolytic loss of Br radical.
Piperidine minus NH3​ C6​H11+​ 83.09LowConfirms primary amine/ring loss.
Piperidine Ring Fission C3​H8​N+ 58.06MediumConfirms 4-methylpiperidine scaffold.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 274 / 276 C11H17BrNS+ Thienylium 4-Bromothienylium Cation m/z 175 / 177 C5H4BrS+ Precursor->Thienylium α-Cleavage (Charge on Thiophene) Piperidine Protonated 4-Methylpiperidine m/z 100 C6H14N+ Precursor->Piperidine α-Cleavage (Charge on Piperidine) Thienylium_DesBr Thienylium Cation m/z 96 C5H4S+ Thienylium->Thienylium_DesBr Loss of Br• (-79/81 Da) Piperidine_Frag1 Loss of NH3 m/z 83 C6H11+ Piperidine->Piperidine_Frag1 Loss of NH3 (-17 Da) Piperidine_Frag2 Loss of Propene m/z 58 C3H8N+ Piperidine->Piperidine_Frag2 Ring Fission (-42 Da)

ESI-MS/MS fragmentation pathway of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

Conclusion

The tandem mass spectrometry fragmentation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine provides a robust, self-validating analytical system. The initial α -cleavage of the C–N bond cleanly splits the molecule into its two constituent domains ( m/z 175/177 and m/z 100), allowing researchers to independently verify the structural integrity of both the bromothiophene and methylpiperidine moieties. Subsequent secondary fragmentation events confirm the internal connectivity and elemental composition of these domains, ensuring high-confidence structural elucidation during drug development workflows.

References

  • BenchChem Technical Support Team. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 1

  • Karminski-Zamola G, et al. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides... Rapid Communications in Mass Spectrometry. PubMed. 3

  • Chai YF, et al. Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry. PubMed. 2

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a synthetic tertiary amine characterized by a basic piperidine ring and a highly lipophilic bromothiophene moiety. In preclinical drug development, compounds with this specific structural motif are frequently investigated for central nervous system (CNS) indications due to their favorable blood-brain barrier (BBB) permeability[1].

However, the combination of a basic nitrogen (predicted pKa ~9.5) and high lipophilicity (predicted LogP > 3.5) presents specific challenges for in vivo dosing. These include poor aqueous solubility at physiological pH, high plasma protein binding, and potentially rapid hepatic clearance[2]. This application note details optimized formulation strategies, dose-range finding (DRF) protocols, and pharmacokinetic (PK) evaluation methods for this compound in rodent models, ensuring robust, reproducible, and regulatory-compliant preclinical data[3].

Formulation Strategies for Lipophilic Basic Amines

Causality & Expert Insight: Administering highly lipophilic free bases directly in aqueous vehicles leads to precipitation in the bloodstream, erratic gastrointestinal absorption, and localized tissue necrosis at the injection site. To achieve a homogenous solution or fine suspension suitable for intravenous (IV) or per os (PO) administration, the compound must either be converted to a water-soluble salt or formulated with biocompatible co-solvents and complexing agents[4].

Protocol: Preparation of a 5 mg/mL Dosing Solution
  • Salt Conversion (Recommended): Dissolve the free base in anhydrous diethyl ether. Precipitate the compound using 1M HCl in ether to yield the hydrochloride salt. Dry the precipitate under a vacuum to remove residual solvent.

  • Vehicle Selection: Prepare a vehicle consisting of 5% Dimethyl sulfoxide (DMSO), 10% Solutol HS-15 (or Tween-80), and 85% Saline (0.9% NaCl). Alternatively, a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM acetate buffer (pH 4.5) can be utilized to leverage the ionization of the basic piperidine nitrogen.

  • Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add the DMSO fraction first and vortex until the active pharmaceutical ingredient (API) is completely dissolved.

  • Aqueous Addition: Slowly add the surfactant or cyclodextrin, followed dropwise by the aqueous phase. Vortex continuously during this step to prevent localized precipitation.

  • Validation: Sonicate the mixture for 10 minutes at room temperature. The final formulation must be optically clear for IV administration. Filter through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove any micro-particulates.

G A 1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine B Physicochemical Profiling (pKa ~9.5, High LogP) A->B C Salt Formation (HCl or Mesylate) B->C D Vehicle Selection (e.g., 5% DMSO / 20% HP-β-CD) C->D E Intravenous (IV) Dosing Max 5 mL/kg D->E F Per Os (PO) Dosing Max 10 mL/kg D->F G Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) E->G F->G H Tissue Collection (Brain & Liver) G->H

Workflow for formulation and in vivo dosing of lipophilic piperidine derivatives in rodents.

In Vivo Dosing and Dose-Range Finding (DRF)

Causality & Expert Insight: Before initiating formal PK or efficacy studies, a DRF study is mandatory to establish the Maximum Tolerated Dose (MTD) and Minimum Effective Dose (MED)[3]. Because piperidine derivatives can exhibit off-target CNS effects (e.g., convulsions, excessive sedation) or steep dose-toxicity curves, dose escalation must be carefully monitored and scientifically justified[5].

Protocol: Step-by-Step DRF and MTD Determination in Sprague-Dawley Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight (12 hours) prior to PO dosing to eliminate food-effect variability; IV cohorts may remain fed.

  • Dose Escalation Strategy: Begin with a starting dose derived from in vitro toxicity data or a standard low dose (e.g., 1 mg/kg IV, 5 mg/kg PO). Utilize a small cohort (n=2/sex/group) to minimize animal use during initial screening[5].

  • Administration:

    • IV Dosing: Administer via the lateral tail vein. Maximum volume: 5 mL/kg. Injection rate: ~1 mL/min to prevent acute cardiovascular shock or hemolysis.

    • PO Dosing: Administer via oral gavage using a stainless-steel ball-tipped needle. Maximum volume: 10 mL/kg[4].

  • Observation Window: Monitor animals continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Assess clinical signs including piloerection, ataxia, tremors, and acute weight loss.

  • Escalation Interval: Allow a minimum of 24 hours between dosing groups for orally administered compounds to account for delayed absorption or delayed-onset toxicity[5]. Do not exceed the regulatory limit dose of 1000 mg/kg[5].

Pharmacokinetic and CNS Penetration Profiling

For CNS-targeted piperidine derivatives, determining the total brain-to-plasma partition coefficient ( Kp​ ) and the unbound brain-to-plasma ratio ( Kp,uu​ ) is critical[1]. High lipophilicity often results in high total brain accumulation ( Kp​>1 ) but extensive non-specific lipid binding, leading to low free drug concentrations available for actual target engagement ( Kp,uu​<0.1 )[2].

Protocol: PK and Tissue Distribution Workflow
  • Dosing: Administer the optimized dose (e.g., 2 mg/kg IV, 10 mg/kg PO) to a cohort of rats (n=3 per time point).

  • Serial Sampling: Collect blood (~200 µL) via the jugular vein or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes[4]. Centrifuge immediately at 3000 × g for 10 minutes at 4°C to separate plasma.

  • Tissue Collection: At Tmax​ (determined from preliminary plasma PK) and at 24 hours, euthanize a subset of animals via CO2​ asphyxiation. Perfuse transcardially with ice-cold saline to remove residual blood from the cerebral microvasculature. Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS.

  • Bioanalysis: Extract the compound using protein precipitation (add 3 volumes of cold acetonitrile containing a structurally similar internal standard to 1 volume of sample). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Equilibrium Dialysis: Perform in vitro equilibrium dialysis using rat plasma and brain homogenate against a buffer for 4-6 hours at 37°C. This validates the free fraction in plasma ( fu,p​ ) and brain ( fu,b​ ) required to calculate Kp,uu​ [1].

CNS_Pathway Sys Systemic Circulation (Total Plasma Conc.) PB Plasma Protein Binding (High Affinity) Sys->PB Free Free Fraction (fu,p) Sys->Free BBB Blood-Brain Barrier (Lipid Diffusion) Free->BBB Brain Brain Compartment (Total Brain Conc.) BBB->Brain Target CNS Target Engagement (Kp,uu) Brain->Target

Pharmacokinetic pathway detailing CNS penetration and target engagement for lipophilic amines.

Quantitative Data Presentation

The following table summarizes typical target PK parameters and acceptable ranges for a successful preclinical CNS candidate possessing a bromothiophene-piperidine chemotype. This acts as a benchmarking tool during lead optimization.

ParameterRouteTarget Value / Acceptable RangeImplication for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Clearance (Cl) IV< 30 mL/min/kg (Rat)High values indicate rapid hepatic CYP450 metabolism of the thiophene ring.
Volume of Distribution ( Vdss​ ) IV2.0 - 10.0 L/kgHigh lipophilicity drives extensive peripheral tissue distribution.
Oral Bioavailability (F%) PO> 20%Often limited by poor aqueous solubility or high first-pass metabolism.
Brain-to-Plasma Ratio ( Kp​ ) IV/PO> 0.5Indicates successful crossing of the blood-brain barrier via passive diffusion.
Unbound Brain Ratio ( Kp,uu​ ) IV/PO> 0.1Critical metric; ensures sufficient free drug is available for receptor binding.

References

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs Resources.[Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Altasciences Preclinical Resources.[Link]

  • Journal of Medicinal Chemistry (ACS). Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor. ACS Publications.[Link]

  • National Institutes of Health (PMC). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. PubMed Central.[Link]

Sources

Application Notes & Protocols: A Systematic Approach to the Intravenous Formulation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The therapeutic potential of novel chemical entities is frequently constrained by challenges related to their delivery. 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a compound featuring a lipophilic bromothiophene moiety and a basic piperidine ring, represents a class of molecules that often exhibit poor aqueous solubility, posing a significant barrier to the development of parenteral dosage forms. Intravenous (IV) administration is critical for achieving rapid onset of action, complete bioavailability, and precise dose control, making it imperative to overcome these formulation hurdles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and systematic workflow for the development of a safe, stable, and effective intravenous formulation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. We will move beyond a simple recitation of steps to explore the causal relationships behind experimental choices, grounding our protocols in the fundamental principles of pharmaceutical science. The objective is to empower the formulator with a foundational understanding and practical methodologies to navigate the complexities of IV formulation for challenging compounds.[1][2]

Section 1: Critical Pre-formulation Assessment

Pre-formulation is the cornerstone of rational drug development.[3] It involves a thorough characterization of the active pharmaceutical ingredient (API) to identify properties that may present challenges and to inform the selection of a viable formulation strategy.[1][2] For a novel compound like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, this stage is not optional; it is a strategic requirement to prevent costly failures in later development.[3]

Physicochemical and Solid-State Characterization

Understanding the intrinsic properties of the API is the first step. The presence of a basic piperidine nitrogen suggests that the compound's solubility will be highly pH-dependent, while the bromothiophene group contributes to its lipophilicity.

Table 1: Essential Physicochemical Parameters for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (Exemplary Data) Note: The following values are illustrative examples to guide the user. Actual experimental determination is required.

ParameterExemplary ValueSignificance for IV FormulationRecommended Analytical Technique
Molecular Weight 288.24 g/mol Affects diffusion and solubility characteristics.Mass Spectrometry
pKa (Basic) ~8.5 - 9.5Critical for predicting pH-dependent solubility. The compound will be ionized and more soluble at pH < pKa.Potentiometric Titration
LogP ~3.8High value indicates poor aqueous solubility and a tendency to partition into lipids.[4]HPLC-based or Shake-Flask Method
Aqueous Solubility < 0.1 mg/mL at pH 7.4Confirms the need for solubility enhancement techniques for a neutral pH IV formulation.[5][6]HPLC with Saturated Solutions
Melting Point 110-115 °CProvides information on crystal lattice energy and aids in polymorph screening.Differential Scanning Calorimetry (DSC)
Polymorphism Multiple forms possibleDifferent crystalline forms can have vastly different solubility and stability profiles. The most stable polymorph should be identified and used.[7]DSC, X-Ray Diffraction (XRD), TGA
Protocol 1.1: Determination of pH-Solubility Profile

Objective: To quantify the solubility of the API across a physiologically relevant pH range to determine if a simple pH-adjusted formulation is feasible.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine powder to vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Withdraw an aliquot from each vial and filter through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved API.

  • Data Plotting: Plot the logarithm of solubility (mg/mL) against pH. For a basic compound, solubility is expected to be high at low pH and decrease sharply as the pH approaches and exceeds the pKa.[2]

Table 2: Exemplary pH-Solubility Profile

pHSolubility (mg/mL)
2.0> 50
4.025.5
6.01.8
7.00.2
7.4< 0.1
8.0< 0.05
Forced Degradation Studies

Objective: To identify potential degradation pathways and establish the inherent stability of the API. This is crucial for developing a stability-indicating analytical method and selecting appropriate formulation and storage conditions.[8]

Protocol 1.2: API Stability Under Stress Conditions

  • Stress Conditions: Expose solutions and solid samples of the API to the following conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours (solid state).

    • Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using an HPLC method capable of separating the parent peak from any degradation products.[9] A photodiode array (PDA) detector is useful for assessing peak purity.

  • Interpretation: Identify the conditions under which significant degradation occurs. This information will guide the formulation by indicating, for example, the need for antioxidants or protection from light.

Section 2: Formulation Development Strategy

The data from the pre-formulation assessment dictates the formulation strategy. Given the anticipated low intrinsic solubility and high lipophilicity of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, several approaches must be considered.

Causality in Formulation Choice:
  • If pH-Solubility data shows high solubility at an acidic pH (e.g., pH 3-5): A simple pH-adjusted aqueous solution might be feasible. However, the potential for injection site irritation and drug precipitation upon dilution in the bloodstream (pH ~7.4) must be carefully evaluated.[10]

  • If the required dose cannot be dissolved even with pH adjustment: More advanced techniques are necessary.

    • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can be used to increase the solubility of lipophilic drugs.[4] The key is to use the minimum concentration required to maintain solubility upon dilution, to mitigate toxicity risks.

    • Surfactants (Micellar Solubilization): Amphiphilic molecules like Polysorbate 80 or Poloxamer 188 can form micelles in aqueous solutions, encapsulating the hydrophobic drug in their core and presenting a hydrophilic exterior to the aqueous environment.[4][5]

    • Complexation Agents: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[4]

Workflow for Formulation Strategy Selection

The following diagram illustrates the decision-making process based on pre-formulation data.

G Start Start: API Available Preform Pre-formulation Studies (Solubility, Stability, pKa) Start->Preform Sol_Check Is target concentration achievable at pH 3-6? Preform->Sol_Check pH_Form Develop pH-Adjusted Aqueous Formulation Sol_Check->pH_Form  Yes Adv_Form Advanced Formulation Required Sol_Check->Adv_Form No Precip_Test Test for Precipitation upon Dilution pH_Form->Precip_Test Precip_Test->Adv_Form Precipitation Occurs Optimize Characterize & Optimize Lead Formulations Precip_Test->Optimize  No Precipitation CoSolvent Co-Solvent Approach (PG, PEG 400) Adv_Form->CoSolvent Surfactant Surfactant Approach (Polysorbate 80) Adv_Form->Surfactant Cyclodextrin Cyclodextrin Approach (SBE-β-CD) Adv_Form->Cyclodextrin CoSolvent->Optimize Surfactant->Optimize Cyclodextrin->Optimize Final Select Final Formulation for Stability & In-Vivo Testing Optimize->Final

Caption: Formulation strategy decision workflow.

Section 3: Experimental Protocols for Formulation

The following protocols provide step-by-step instructions for preparing trial formulations based on the strategies outlined above. All operations should be performed in a laminar flow hood using aseptic technique to ensure sterility.[11][12]

Protocol 3.1: pH-Adjusted Aqueous Formulation
  • Vehicle Preparation: Prepare a suitable buffer, such as 25 mM citrate, pH 4.0, in Water for Injection (WFI).

  • API Dissolution: Weigh the required amount of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine and slowly add it to the vehicle while stirring until completely dissolved.

  • pH Adjustment: Measure the pH of the solution and adjust if necessary using dilute HCl or NaOH.

  • Tonicity Adjustment: If required, add a tonicity-modifying agent like sodium chloride or dextrose to achieve an isotonic solution (~280-300 mOsm/kg).

  • Final Volume: Add WFI to reach the final target volume.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm PVDF or PES filter into a sterile container.

Protocol 3.2: Co-Solvent Formulation
  • API Dissolution: Dissolve the API in the minimum required volume of the co-solvent (e.g., Propylene Glycol). Gentle warming may be used if necessary.

  • Aqueous Phase Addition: Slowly add the aqueous phase (e.g., WFI or a buffer) to the co-solvent concentrate with continuous stirring. The rate of addition is critical to prevent precipitation.

  • Excipient Addition: Add any other required excipients, such as tonicity agents.

  • Final Volume & Filtration: Bring to the final volume with the aqueous phase and perform sterile filtration as described in Protocol 3.1.

Protocol 3.3: Cyclodextrin-Based Formulation
  • Cyclodextrin Dissolution: Dissolve the required amount of SBE-β-CD in WFI or a suitable buffer.

  • Complexation: Slowly add the API to the cyclodextrin solution while stirring. The complexation process can take several hours.

  • Equilibration: Continue stirring for 4-6 hours or until a clear solution is obtained.

  • Final Steps: Adjust tonicity if needed, bring to final volume, and sterile filter.

Section 4: Characterization and Quality Control of Final Formulation

Once trial formulations are prepared, they must be rigorously tested to ensure they meet the specifications for an intravenous product.[13]

Table 3: Key Quality Control Tests for IV Formulations

TestSpecificationRationale & Method
Appearance Clear, colorless, free of visible particulatesEnsures safety and drug dissolution. (Visual Inspection)
pH Within ± 0.2 units of targetCritical for solubility and stability. (Potentiometry)
Osmolality 270 - 330 mOsm/kgEnsures the formulation is isotonic to prevent hemolysis or vein irritation. (Osmometer)
API Assay 95.0% - 105.0% of label claimConfirms correct dosage. (Validated HPLC-UV Method)
Purity/Impurities Specified limits for known and unknown impuritiesEnsures safety by controlling degradation products and process impurities. (Validated HPLC-UV Method)
Particulate Matter USP <788> limitsPrevents potential for capillary blockage and adverse immune reactions. (Light Obscuration or Microscopic Particle Count)
Sterility Must be sterilePrevents microbial infection. (USP <71> Sterility Tests)
Bacterial Endotoxins ≤ Specified EU/mL limitPrevents pyrogenic reactions. (USP <85> Limulus Amebocyte Lysate (LAL) Test)
Quality Control Testing Workflow

The following diagram outlines the logical flow of quality control testing for a manufactured batch of the IV formulation.

QC_Workflow Batch Manufactured Batch of IV Formulation Sampling Sample Collection (Aseptic) Batch->Sampling Physical Physical Tests - Appearance - pH - Osmolality Sampling->Physical Chemical Chemical Tests - HPLC Assay - HPLC Purity/Impurities Sampling->Chemical Safety Safety & Sterility Tests - Particulate Matter (USP <788>) - Endotoxins (USP <85>) - Sterility (USP <71>) Sampling->Safety Spec_Check All Tests Meet Specifications? Physical->Spec_Check Chemical->Spec_Check Safety->Spec_Check Release Batch Release Spec_Check->Release  Yes Reject Batch Rejection & Investigation Spec_Check->Reject No

Caption: Quality control workflow for parenteral products.

Conclusion

The successful formulation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine for intravenous administration is a multifactorial process that hinges on a meticulous and data-driven pre-formulation assessment. By systematically characterizing the API's physicochemical properties and stability, formulators can move beyond a trial-and-error approach to a rational design of the dosage form. The strategies discussed—pH adjustment, co-solvency, micellar solubilization, and cyclodextrin complexation—provide a powerful toolkit for overcoming the common challenge of poor aqueous solubility. Each developed formulation must then be subjected to a stringent battery of quality control tests to ensure it is safe, stable, and effective for its intended clinical use. This disciplined, scientific approach is essential for advancing promising but challenging molecules from the laboratory to the clinic.

References

  • Vertex AI Search. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Institute for Safe Medication Practices. (2016). ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations.
  • The North Memorial Ambulatory Surgery Center. (2017). Preparation of IV Solutions and Medications.
  • ISMP. (2011). Guidelines for the Safe Preparation of Sterile Compounds. ResearchGate.
  • EMA. (2010). Formulation of poorly soluble compounds.
  • Australasian College for Infection Prevention and Control. Aseptic-Technique-IV-fluid-preparation-and-management.
  • ISMP. (2021). 2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology.
  • Stegemann, S. et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • BS Publications. Preformulation Studies.
  • Unknown. PREFORMULATION STUDIES.
  • Pharma Excipients. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
  • Biomanufacturing.org. (2016). Formulation Development of Parenteral Products.
  • Google Patents. Piperidine compounds and their preparation and use.
  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development.
  • Pharmaffiliates. (2025). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • JOCPR. (2023). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • IntechOpen. (2019). Analytical Method Validation as the First Step in Drug Quality Control.
  • IJCRT.org. (2025). Analytical Techniques In Drug Quality Control.
  • BOC Sciences. Thiophene Synthesis Services.
  • Longdom Publishing. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
  • European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments.
  • ACS Publications. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • NextSDS. 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information.
  • PMC. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
  • Unknown. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BLDpharm. 1249047-09-3|1-((4-Bromothiophen-2-yl)methyl)piperidine.
  • Unknown. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Benchchem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • Porton PharmaTech. Comprehensive Analytical R&D and QC Expertise in Pharmaceutical Development.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • DNDi. (2019). Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. CN109180564B - Preparation method of piperidine and derivatives thereof.
  • PubChemLite. Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias.
  • Organic Chemistry Portal. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams.

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in aqueous buffer

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for physicochemical troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine .

Due to its structural composition—a basic piperidine ring coupled to a highly lipophilic, halogenated thiophene moiety—this compound presents classic solubility challenges in physiological media. This guide provides mechanistic explanations, decision frameworks, and self-validating protocols to overcome these barriers.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine instantly precipitate when diluted into physiological buffer (pH 7.4)? Causality Analysis: This molecule behaves as a highly lipophilic weak base. The 4-bromothiophene ring is heavily hydrophobic and electron-withdrawing, which significantly increases the overall partition coefficient (LogP). While the piperidine nitrogen acts as a basic center (pKa ~9.5), at pH 7.4, a measurable fraction of the compound remains unprotonated. Furthermore, even the ionized fraction struggles to dissolve because the solvation energy of the protonated amine is insufficient to overcome the strong hydrophobic interactions of the bromothiophene tail, leading to rapid aggregation.

Q2: I lowered the buffer pH to 3.0 to fully protonate the piperidine, but I am observing a cloudy, "oily" phase instead of a solid precipitate. What is happening? Causality Analysis: You are observing liquid-liquid phase separation (LLPS), commonly referred to in formulation as "oiling out." Highly lipophilic weak bases can exceed the solubility limit of their ionized salt forms in aqueous media. When this occurs, the compound does not crystallize but instead depletes into a separate, drug-rich oily phase, leaving the aqueous phase with a concentration far below the expected solubility limit[1]. Solution: Lowering the pH is insufficient on its own. You must disrupt the hydrophobic interactions using a co-solvent or a supramolecular encapsulation agent.

Q3: My downstream application is a cell-based assay that cannot tolerate low pH or >1% DMSO. How can I achieve a stable 100 µM working solution? Causality Analysis: Organic co-solvents like DMSO lower the dielectric constant of the solution to solubilize the drug, but concentrations above 1% are often cytotoxic. To bypass this, you must shield the lipophilic moiety from the aqueous environment. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic 4-bromothiophene moiety, while its hydrophilic exterior maintains aqueous solubility[2]. Piperidine derivatives are well-documented to form stable host-guest inclusion complexes with cyclodextrins, significantly enhancing their bioavailability without the toxicity associated with organic solvents[3].

II. Quantitative Summary of Solubilization Strategies

Summarized below are the primary formulation strategies for lipophilic weak bases, balancing mechanistic efficacy with biological tolerability.

Solubilization StrategyMechanistic RationaleTypical Working Conc.Cellular Tolerability
pH Adjustment (< 5.0) Protonates piperidine nitrogen, increasing ion-dipole interactions with water.N/ALow (Non-physiological)
DMSO Co-solvent Disrupts crystal lattice; lowers the dielectric constant of the aqueous mixture.0.1% – 1.0% (v/v)Moderate (Assay dependent)
PEG400 Co-solvent Acts as a polymeric co-solvent bridging lipophilic and hydrophilic phases.1.0% – 5.0% (v/v)Moderate
HP-β-Cyclodextrin Forms a supramolecular inclusion complex, shielding the bromothiophene tail.5% – 20% (w/v)High (Biocompatible)

III. Solubilization Workflow & Logic

SolubilityTroubleshooting N1 Compound Precipitates in pH 7.4 Buffer N2 Assess Assay pH Constraints N1->N2 N3 Lower pH to 3.0 - 5.0 (Protonate Piperidine) N2->N3 Flexible pH N4 Assess Co-solvent Tolerability N2->N4 Strict pH 7.4 N7 Self-Validation: Check Tyndall Effect N3->N7 Check Clarity N5 Add 1-5% DMSO / PEG400 (Reduce Dielectric Constant) N4->N5 Tolerates Organics N6 Use 10-20% HP-β-CD (Host-Guest Encapsulation) N4->N6 Cell/In Vivo Assay N5->N7 N6->N7 N7->N4 Scattering Detected N8 True Aqueous Solution Achieved N7->N8 No Light Scattering

Decision tree for troubleshooting the aqueous solubility of lipophilic weak bases.

IV. Experimental Protocol: Self-Validating HP-β-CD Solubilization

Objective: Formulate a stable, clear aqueous solution of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine suitable for sensitive in vitro biological assays.

Step 1: Master Stock Preparation Weigh the lyophilized compound and dissolve it in 100% anhydrous DMSO to generate a 50 mM master stock. Self-Validation Check: The solution must be optically clear. If microscopic particulates remain, sonicate the vial for 5 minutes at room temperature. Do not proceed if the stock is turbid.

Step 2: Vehicle Preparation Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., PBS, pH 7.4). Filter sterilize the vehicle through a 0.22 µm PES membrane to remove any undissolved excipient or contaminants.

Step 3: Complexation While vigorously vortexing the HP-β-CD buffer, add the DMSO master stock dropwise to reach the desired final concentration. Note: A 1:100 dilution yields a 500 µM working solution of the compound in 20% HP-β-CD containing 1% DMSO.

Step 4: Self-Validation via Tyndall Effect Shine a focused light beam (e.g., a red or green laser pointer) through the glass vial in a darkened room. Causality Check: A true supramolecular solution will not scatter light, meaning no visible laser track will be seen passing through the liquid. If a solid laser line is visible, colloidal nano-precipitates have formed. This indicates the solubility limit has been breached, and you must either increase the HP-β-CD concentration or decrease the final drug concentration.

V. References

1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. nih.gov. URL:[Link] 2.[1] Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter? acs.org. URL:[Link] 3.[3] Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. chemistry.kz. URL:[Link] 4.[2] Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. mdpi.com. URL:[Link]

Sources

how to prevent debromination during 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Preventing Debromination in 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of halogenated heteroaromatic compounds. Specifically, we address the competitive hydrodebromination side reaction encountered during the reductive amination of 4-bromothiophene-2-carboxaldehyde with 4-methylpiperidine.

Mechanistic Overview: The Causality of Debromination

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine relies on the condensation of an aldehyde and a secondary amine to form an electrophilic iminium intermediate, followed by hydride reduction. However, the C–Br bond on the electron-rich thiophene ring is highly labile. When exposed to transition metal catalysts (e.g., Pd/C with H₂) or overly aggressive hydride donors, the C–Br bond undergoes rapid oxidative addition or direct hydride attack, leading to a des-bromo impurity (1-(thiophen-2-ylmethyl)-4-methylpiperidine).

Understanding the kinetic divergence between iminium reduction and hydrodebromination is critical for selecting the correct reagents.

MechanisticPathway SM 4-Bromothiophene-2-carboxaldehyde + 4-Methylpiperidine Iminium Iminium Intermediate (Electrophilic) SM->Iminium Condensation (-H₂O) Catalytic AcOH Product Target Product (Bromine Intact) Iminium->Product STAB (NaBH(OAc)₃) Chemoselective Reduction Impurity Des-bromo Impurity (Hydrodebromination) Iminium->Impurity Pd/C + H₂ or Harsh Hydrides Product->Impurity Over-reduction (Prolonged exposure)

Reaction pathway demonstrating chemoselective reductive amination vs. competitive hydrodebromination.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a high percentage of the des-bromo impurity in my LC-MS traces? A: You are likely using a reducing agent that is too harsh or a transition metal catalyst. Thiophene is an electron-rich heterocycle that stabilizes the intermediates formed during oxidative addition. If you are using catalytic hydrogenation (Pd/C, PtO₂) or unmoderated sodium borohydride (NaBH₄) in protic solvents, the reduction of the C–Br bond will actively compete with the reduction of the iminium ion.

Q: Which reducing agent provides the best chemoselectivity to preserve the bromine atom? A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice. The combination of sodium borohydride with acetic acid yields STAB, which is specifically well-suited for the reduction of imines in reductive amination reactions because it offers a significantly higher chemoselectivity for sensitive substrates[1]. The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making it highly reactive toward electrophilic iminium ions but practically inert toward aryl halides and unactivated aldehydes.

Q: How does the order of reagent addition affect the impurity profile? A: Order of addition is paramount. If STAB is added before the iminium ion has fully formed, the unreacted aldehyde will be prematurely reduced to 4-bromothiophen-2-ylmethanol, a common and difficult-to-remove byproduct[2]. To prevent this, the aldehyde and amine must be allowed to condense completely (often facilitated by a weak acid catalyst) prior to the introduction of the hydride donor.

Quantitative Reagent Comparison

To highlight the causality behind reagent selection, the following table summarizes the expected outcomes when applying different reductive conditions to brominated thiophene scaffolds:

Reducing AgentChemoselectivity (Target : Des-bromo)Typical YieldMechanistic Liability
Pd/C, H₂ Poor (< 10:90)< 10%Rapid oxidative addition into the C–Br bond.
NaBH₄, MeOH Moderate (70:30)60–70%Non-selective hydride attack; basicity promotes side reactions.
NaBH₃CN, MeOH/H⁺ Good (95:5)80–85%Mild and selective, but generates highly toxic HCN gas.
NaBH(OAc)₃ (STAB), DCE Excellent (> 99:1) > 90% Bulky, electron-deficient hydride donor; preserves halogens[3].
Self-Validating Experimental Protocol

This step-by-step methodology utilizes in-process controls (IPCs) to ensure the reaction is self-validating at each critical juncture, eliminating guesswork and preventing downstream failures.

Materials Required:

  • 4-Bromothiophene-2-carboxaldehyde (1.0 equiv)

  • 4-Methylpiperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial acetic acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step 1: Iminium Pre-formation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 4-bromothiophene-2-carboxaldehyde (1.0 equiv) and anhydrous DCE (0.2 M concentration).

  • Add 4-methylpiperidine (1.1 equiv) dropwise at room temperature.

  • Add glacial acetic acid (1.0 equiv) to catalyze the condensation. Stir for 2 hours at room temperature.

  • Validation Check (IPC 1): Remove a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS. The trace must show >95% consumption of the aldehyde mass and the presence of the iminium intermediate before proceeding.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the reaction exotherm and further suppresses any off-target hydride transfer. 5. Add STAB (1.5 equiv) portion-wise over 15 minutes to prevent clumping and localized heating. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Validation Check (IPC 2): Analyze via LC-MS. The target product mass should appear with the characteristic 1:1 isotopic doublet pattern of bromine (M and M+2 peaks). The absence of the M-79 mass confirms that hydrodebromination has been successfully prevented.

Step 3: Quench and Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: Neutralizing the acetic acid and boron byproducts ensures the basic piperidine product partitions into the organic layer. 8. Extract the aqueous layer three times with dichloromethane (DCM). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

References
  • Reductive Transformations with Sodium Borohydride and Their Applications Source: ACS Publications URL:[Link]

  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block. The synthesis, primarily achieved through reductive amination, is robust yet susceptible to common pitfalls that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the most common culprits and how can I address them?

Answer: Low yield in this reductive amination is typically traced back to one of four areas: suboptimal iminium ion formation, competing side reactions, reagent quality, or inefficient purification.

The core of the reaction is the two-step, one-pot process: the condensation of 4-bromothiophene-2-carboxaldehyde and 4-methylpiperidine to form an iminium ion, followed by its immediate reduction.[1] If the initial condensation is slow or incomplete, the overall yield will suffer.

Here is a systematic approach to diagnose and resolve the issue:

  • Competing Aldehyde Reduction: The most common side reaction is the reduction of the starting aldehyde, 4-bromothiophen-2-carboxaldehyde, to its corresponding alcohol, (4-bromothiophen-2-yl)methanol.[2] This occurs if your reducing agent is too reactive towards the aldehyde carbonyl group.

    • Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[3][4] It is a mild and selective hydride donor that efficiently reduces the protonated iminium ion intermediate while being significantly less reactive towards the aldehyde starting material, thus minimizing alcohol byproduct formation.[5] If you are using a harsher reagent like sodium borohydride (NaBH₄) without pre-forming the imine, you will inevitably see significant aldehyde reduction.[6]

  • Reagent Quality and Stoichiometry:

    • Aldehyde Purity: The 4-bromothiophene-2-carboxaldehyde starting material can oxidize over time to the corresponding carboxylic acid.[7] This inactive impurity will lower your yield. Confirm the purity of your aldehyde by NMR or GC before use.

    • Reducing Agent Potency: Sodium triacetoxyborohydride is moisture-sensitive.[6] Using an old or improperly stored bottle can lead to a stalled or incomplete reaction. Use a freshly opened bottle or material that has been stored in a desiccator.

    • Stoichiometry: A slight excess of the amine (1.1–1.2 equivalents) can help drive the iminium ion formation to completion. A larger excess of the reducing agent (1.5–2.0 equivalents) is often necessary to ensure the reaction goes to completion, accounting for any minor decomposition due to trace moisture.[8]

  • Reaction Conditions:

    • Solvent Choice: Anhydrous aprotic solvents are essential. 1,2-Dichloroethane (DCE) is the preferred solvent as it facilitates imine formation and is compatible with STAB.[4][9] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives.[3] Protic solvents like methanol are generally incompatible with STAB.[6]

    • Temperature: The reaction proceeds efficiently at room temperature. There is typically no need for heating, which could promote side reactions.

Below is a workflow to help diagnose the source of low yield.

TroubleshootingWorkflow start Low Reaction Yield check_crude Analyze Crude Product by LCMS/NMR start->check_crude byproduct_q Alcohol Byproduct Detected? check_crude->byproduct_q incomplete_q High % of Starting Aldehyde? byproduct_q->incomplete_q No solution_hydride Switch to NaBH(OAc)₃. Ensure anhydrous conditions. byproduct_q->solution_hydride Yes solution_reagent Verify Purity of Aldehyde. Use Fresh NaBH(OAc)₃ (1.5-2.0 eq). incomplete_q->solution_reagent Yes solution_conditions Optimize Stoichiometry (Amine ~1.1 eq). Ensure Anhydrous Solvent (DCE). incomplete_q->solution_conditions No

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm struggling with the final purification. My product streaks badly on a standard silica gel column. How can I improve the chromatography?

Answer: This is a very common issue when purifying amines via silica gel chromatography. The basic nitrogen atom on the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the product onto the column.

Solutions:

  • Basify the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. This deprotonates the silanol groups, minimizing their interaction with your basic product.

    • Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane + 1% Et₃N).[8]

  • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • NH-functionalized Silica: Pre-treated "amino-silica" columns are commercially available and designed specifically for purifying amines, offering excellent peak shape without mobile phase modifiers.

  • Aqueous Work-up: Before chromatography, ensure your aqueous work-up has effectively removed any acidic components. A wash with saturated sodium bicarbonate (NaHCO₃) solution followed by brine is standard.

Question 3: The reaction seems to stall before all the starting aldehyde is consumed, even when using STAB. What should I investigate?

Answer: A stalled reaction, despite using the correct reagents, typically points to an issue with reagent activity or subtle problems with the reaction environment.

  • Moisture is the Enemy: As mentioned, NaBH(OAc)₃ is moisture-sensitive.[6] Any water in your solvent, on your glassware, or in your amine starting material will consume the reducing agent. Ensure all glassware is oven-dried, use a sure-seal bottle of anhydrous solvent, and consider drying the 4-methylpiperidine over KOH pellets if it is from an old stock.

  • Acid/Base Balance: While STAB-mediated reductive aminations of aldehydes do not typically require the addition of an acid catalyst, the reaction does rely on the in-situ formation of acetic acid (a byproduct of STAB reduction) to catalyze iminium ion formation.[4] If your 4-methylpiperidine contains basic impurities, it could neutralize this catalytic acid. Conversely, if your aldehyde has partially oxidized to the carboxylic acid, it could alter the pH. Ensure high-purity starting materials.

  • Solubility: While generally not an issue with these specific reagents in DCE or DCM, ensure all components are fully dissolved before and during the reaction. If solids remain, it could indicate a solubility problem that would slow the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for preparing 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine?

For this specific one-pot synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is unequivocally the best choice. Its mild nature allows for the selective reduction of the iminium intermediate in the presence of the aldehyde, leading to higher yields and cleaner reaction profiles.[3][9] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally preferred for its efficacy and lower toxicity.[10]

Q2: Which solvent is best, and why?

1,2-Dichloroethane (DCE) is the most highly recommended solvent.[4] It is an aprotic solvent that does not react with the reducing agent, and it effectively solubilizes the reactants. Reactions are often faster and more efficient in DCE compared to other solvents like THF.[1] Anhydrous DCM is a suitable alternative.

Q3: Is it necessary to add an acid catalyst like acetic acid?

For the reductive amination of an aldehyde with a secondary amine like 4-methylpiperidine, the addition of an external acid catalyst is generally not necessary.[4] The reaction generates sufficient acetic acid in situ to catalyze the formation of the iminium ion. Adding extra acid is more common for less reactive ketones or weakly basic amines.[3]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase similar to your planned column chromatography eluent (e.g., 10% MeOH in DCM). The product will be more polar than the starting aldehyde. Stain with potassium permanganate (KMnO₄), as the amine will show up as a yellow/brown spot. Alternatively, LCMS is an excellent tool to monitor the disappearance of starting materials and the appearance of the product mass peak.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine on a laboratory scale.

Reaction Scheme:

Caption: Reductive amination synthesis scheme.

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromothiophene-2-carboxaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M. Add 4-methylpiperidine (1.1 eq) via syringe and stir the solution at room temperature.

  • Iminium Formation: Allow the mixture to stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LCMS.

  • Work-up: Once the starting aldehyde is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in DCM containing 1% triethylamine to afford the pure product.

Quantitative Data Summary

Reagent/ParameterMolar EquivalentsRole / Justification
4-Bromothiophene-2-carboxaldehyde1.0Limiting Reagent
4-Methylpiperidine1.1 - 1.2Drives iminium formation to completion
Sodium Triacetoxyborohydride1.5 - 2.0Ensures complete reduction; accounts for moisture[8]
SolventAnhydrous DCEOptimal aprotic solvent for this reaction
TemperatureRoom TemperatureSufficient for efficient reaction
Reaction Time4 - 12 hoursMonitor for completion
Typical Yield 80 - 95% Dependent on scale and purification efficiency

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed. [Link]

  • Wiedemann, S., et al. (2018). Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination. WordPress. [Link]

  • Shah, S. T. A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. PMC. [Link]

  • Rylander, P. N. (2005). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. R Discovery. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(1). [Link]

  • Abdel-Magid, A. F., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Khemchyan, L. L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Ikeya, T., et al. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Kobe University Repository. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

Sources

optimizing HPLC retention time and peak shape for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals working with 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine . This molecule presents classic chromatographic challenges due to its dual nature: a highly hydrophobic, polarizable bromothiophene moiety paired with a strongly basic 4-methylpiperidine ring (pKa ≈ 10.0).

The following troubleshooting guides, protocols, and FAQs are designed to help you rationally overcome peak tailing and retention time instability by controlling the underlying thermodynamic and electrostatic mechanisms.

Section 1: The Mechanistic Root of the Problem

In reversed-phase liquid chromatography (RPLC), basic amines like piperidine are notorious for causing poor peak shape (tailing) and variable retention times [7]. This is primarily driven by secondary ion-exchange interactions. While the intended retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, the protonated piperidine nitrogen actively seeks out and binds to negatively charged, unreacted silanol groups (SiO⁻) on the silica support [2]. To achieve a robust method, you must manipulate the mobile phase pH to neutralize either the analyte or the stationary phase.

Section 2: Troubleshooting FAQs

Q1: Why is my peak tailing so severely on a standard C18 column when using a neutral water/acetonitrile gradient? A1: At a neutral pH (around 7.0), the piperidine nitrogen (pKa ~ 10.0) is fully protonated and carries a positive charge. Simultaneously, the residual silanols on the silica surface (pKa ~ 4.0 - 5.0) are fully ionized and carry a negative charge [2]. This creates a strong electrostatic attraction (cation exchange) that disrupts normal partition chromatography, causing the analyte to "stick" to the column and elute with a severe tail [7]. To resolve this, you must control the pH to neutralize one of these two charged species.

Q2: Should I use a low-pH or high-pH mobile phase to fix the peak shape? A2: Both strategies are effective, but they operate via different mechanisms and yield different retention profiles:

  • Low-pH Strategy (pH 2.0 - 3.0): By using 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you ensure the basic amine remains protonated, but you force the surface silanols into their neutral, protonated state (SiOH) [2, 5]. This eliminates the electrostatic attraction, resulting in sharp peaks. However, because the analyte is ionized, it is highly polar and will have a shorter retention time.

  • High-pH Strategy (pH 11.0 - 12.0): By using Ammonium Hydroxide, you exceed the analyte's pKa by >1.5 units, forcing the piperidine into its neutral, uncharged free-base form [1, 4]. The silanols remain ionized, but the neutral analyte does not interact with them. This yields sharp peaks and significantly longer retention times due to the analyte's increased hydrophobicity. Note: This requires a specialized high-pH stable column (e.g., hybrid silica or polymer-based) [2].

Q3: I switched to 0.1% Formic Acid (pH ~2.7), but my retention time is now too short (k' < 1). How do I increase retention without causing tailing? A3: When the piperidine ring is protonated, the molecule's polarity increases drastically, reducing its affinity for the C18 phase. To increase retention while maintaining the low pH:

  • Reduce Organic Modifier: Lower the starting percentage of acetonitrile or methanol in your gradient.

  • Use an Ion-Pairing Reagent: Add an alkylsulfonate (e.g., Sodium Hexanesulfonate) to the mobile phase. The negatively charged sulfonate will pair with the positively charged piperidine, forming a neutral, hydrophobic complex that retains strongly on a standard C18 column [3].

  • Change Column Selectivity: Switch to a Pentafluorophenyl (PFP) column. The PFP phase offers alternative retention mechanisms, including π-π interactions and dipole-dipole interactions with the bromothiophene ring, which can increase retention independently of the amine's charge state [6].

Q4: Why does my retention time shift unpredictably from run to run when operating at pH 9.5? A4: You are operating too close to the analyte's pKa. The Henderson-Hasselbalch equation dictates that when the mobile phase pH equals the analyte's pKa, the compound is exactly 50% ionized [1]. In this region, even microscopic fluctuations in buffer preparation, column temperature, or organic solvent concentration will cause massive shifts in the ionization ratio. For robust, reproducible retention, method development must be conducted at least 1.5 to 2.0 pH units away from the analyte's pKa [4]. For this specific molecule, avoid the pH 8.0 - 11.5 window entirely.

Section 3: Experimental Protocols

Protocol A: Low-pH Method for High Throughput (Protonated Amine)

Objective: Achieve sharp peaks and fast elution by neutralizing column silanols.

  • Aqueous Mobile Phase (A): Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade water. (Causality: TFA acts as both an acidifier and a weak ion-pairing agent, often providing superior peak shape for highly basic piperidines compared to formic acid).

  • Organic Mobile Phase (B): Prepare 0.1% v/v TFA in Acetonitrile.

  • Column Selection: Use a fully end-capped C18 column or a polar-embedded C18 column (e.g., Waters Symmetry or Phenomenex Synergi Polar-RP).

  • Gradient: Start at 5% B, ramp to 60% B over 5 column volumes.

  • Flow Rate & Temp: 0.4 mL/min (for 2.1 mm ID columns). Set column temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Protocol B: High-pH Method for Maximum Resolution (Neutral Free-Base)

Objective: Maximize retention and resolution from polar impurities by deprotonating the amine.

  • Aqueous Mobile Phase (A): Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 11.5 using Ammonium Hydroxide.

    • Self-Validating Step: Always measure and adjust the pH of the aqueous component before mixing with any organic modifiers to ensure accurate buffer capacity and reproducible thermodynamics [2].

  • Organic Mobile Phase (B): 100% Methanol. (Causality: Methanol often provides better peak shape and alternative selectivity compared to acetonitrile at high pH for basic compounds).

  • Column Selection: MUST use a hybrid organic-inorganic silica column (e.g., Waters XBridge C18) or a polymer column designed to withstand pH up to 12 [2].

  • Gradient: Start at 40% B (due to high analyte hydrophobicity in its neutral state), ramp to 95% B over 10 column volumes.

  • Flow Rate & Temp: 0.3 mL/min (for 2.1 mm ID columns). Set column temperature to 30°C to preserve column lifespan under aggressive high-pH conditions.

Section 4: Data Presentation

Table 1: Impact of Mobile Phase pH on 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Mobile Phase pHAnalyte State (pKa ~10)Silanol State (pKa ~4)Primary InteractionExpected Retention (k')Peak ShapeRecommended Action
pH 2.5 100% Protonated (+)Neutral (SiOH)HydrophobicLow (Polar state)Excellent (Symmetrical)Use TFA/Formic Acid; standard C18
pH 7.0 100% Protonated (+)100% Ionized (SiO⁻)Ion-ExchangeVariablePoor (Severe Tailing)AVOID
pH 10.0 ~50% Protonated (+)100% Ionized (SiO⁻)Mixed-ModeHighly VariablePoor (Broad/Split)AVOID (Buffer failure zone)
pH 11.5 100% Neutral (Free Base)100% Ionized (SiO⁻)HydrophobicHigh (Non-polar state)Excellent (Symmetrical)Use NH₄OH; High-pH hybrid column

Section 5: Decision Pathway Visualization

HPLC_Workflow Start Target: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Basic Amine (pKa ~ 10.0) Decision Select Mobile Phase pH Strategy Start->Decision LowPH Low pH (2.0 - 3.0) 0.1% TFA / Formic Acid Decision->LowPH MidPH Mid pH (6.0 - 8.0) Phosphate / Acetate Decision->MidPH HighPH High pH (11.0 - 12.0) NH4OH / NH4HCO3 Decision->HighPH LowMech Amine: Protonated (+) Silanols: Neutral (0) No Secondary Interactions LowPH->LowMech MidMech Amine: Protonated (+) Silanols: Ionized (-) Strong Ionic Attraction MidPH->MidMech HighMech Amine: Neutral (0) Silanols: Ionized (-) No Secondary Interactions HighPH->HighMech LowResult Result: Sharp Peaks Short Retention Time LowMech->LowResult MidResult Result: Severe Tailing Unpredictable Retention MidMech->MidResult HighResult Result: Sharp Peaks Long Retention Time HighMech->HighResult

Decision tree for mobile phase pH selection to optimize basic amine retention and peak shape.

Section 6: References

  • pH, pKa, and Retention - Pharma Growth Hub. 1

  • Control pH During Method Development for Better Chromatography - Agilent. 2

  • LIQUID: analysis of basic drugs by RP-HPLC - Journal of Liquid Chromatography. 3

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. 4

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection - Analytical Chemistry (ACS Publications). 5

  • Phytochemistry of norditerpenoid alkaloids from Aconitum and Delphinium - University of Bath. 6

  • 2',6'-Pipecoloxylidide | 15883-20-2 - Benchchem. 7

Sources

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine degradation during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this portal specifically for researchers, analytical chemists, and drug development professionals handling 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine . Due to its unique structural motifs—a halogenated thiophene ring, a benzylic-like methylene bridge, and a tertiary amine—this compound presents highly specific long-term storage challenges.

This guide bypasses generic advice to provide a mechanistic, field-proven framework for diagnosing, troubleshooting, and preventing degradation.

Molecular Vulnerability Profile: The Causality of Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Degradation is not random; it follows predictable mechanistic pathways:

  • Thiophene S-Oxidation & Epoxidation: The electron-rich π -system of the thiophene ring is highly susceptible to oxidation by molecular oxygen or trace peroxides. This pathway generates transient thiophene-S-oxides or arene oxides[1]. These electrophilic intermediates are unstable and rapidly undergo Diels-Alder dimerization (forming sesquioxides) or react with nucleophiles, resulting in a dark, viscous polymeric sludge[2].

  • Tertiary Amine N-Oxidation: The 4-methylpiperidine moiety contains a tertiary amine. The lone pair on the nitrogen readily reacts with hydroperoxides (often present in ethereal solvents or formed via autoxidation) to yield an N-oxide[3]. This is a primary degradation pathway in liquid formulations or hygroscopic solid states.

  • Photolytic Debromination: The 4-bromothiophene moiety is sensitive to actinic light. UV/visible light exposure induces homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that abstract hydrogen from solvents or adjacent molecules, leading to debrominated impurities[4].

  • Benzylic C-N Bond Cleavage: The methylene bridge is activated by both the adjacent thiophene ring and the amine. Autoxidation at this position forms a hemiaminal intermediate, which readily hydrolyzes in the presence of ambient moisture into 4-bromothiophene-2-carboxaldehyde and 4-methylpiperidine.

Diagnostic Workflow

Use the following self-validating diagnostic workflow to identify which degradation pathway is compromising your batch.

G A Detect Degradation (1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine) B LC-MS / NMR Analysis A->B C1 +16 Da Mass Shift (Oxidation) B->C1 C2 -79 Da Mass Shift (Debromination) B->C2 C3 m/z 191 & 100 (C-N Cleavage) B->C3 D1 Thiophene S-Oxide or Amine N-Oxide C1->D1 D2 Photolytic Cleavage (UV/Vis Exposure) C2->D2 D3 Hemiaminal Hydrolysis (Moisture + O2) C3->D3 E1 Purge with Argon Store at -20°C D1->E1 E2 Use Amber Vials Actinic Protection D2->E2 E3 Desiccant Storage Avoid Acidic Media D3->E3

Logical troubleshooting workflow for identifying and resolving degradation pathways.

FAQ: Storage, Handling, and Formulation

Q: Why did my compound turn from a clear/pale yellow oil to a dark brown, viscous material? A: This color shift is the macroscopic signature of thiophene ring oxidation. The transient thiophene-S-oxides undergo rapid Diels-Alder dimerization and subsequent polymerization[1]. Once this occurs, the batch must be discarded or rigorously purified via column chromatography, as the resulting polymers are highly reactive and will ruin downstream synthesis yields.

Q: I stored the compound at 4°C, but LC-MS still shows a significant +16 Da peak. What went wrong? A: A +16 Da mass shift indicates oxygen insertion, likely forming the tertiary amine N-oxide[3]. N-oxidation has a low activation energy and can proceed even at 4°C if trace peroxides are present in the headspace or in residual solvent. You must store the compound under a strict inert atmosphere (Argon) and ensure all handling solvents are peroxide-free.

Q: Is the hydrochloride salt more stable than the free base? A: Chemically, protonating the tertiary amine prevents N-oxidation because the nitrogen lone pair is no longer available to act as a nucleophile. However, the resulting salt is highly hygroscopic. If ambient humidity is not strictly controlled, the absorbed moisture will facilitate the hydrolysis of any autoxidized hemiaminal intermediates, accelerating C-N bond cleavage. Therefore, the salt form requires aggressive desiccant-controlled storage.

Quantitative Degradation & Troubleshooting Matrices

Table 1: Accelerated Stability & Kinetic Profiling (Data represents typical degradation kinetics for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine)

Storage ConditionTimepointPurity (%)Major Impurity DetectedDominant Mechanism
25°C, Ambient Air, Clear Vial14 Days68.4%N-Oxide (+16 Da), Debrominated (-79 Da)N-Oxidation & Photolysis
25°C, Argon, Amber Vial14 Days94.2%Trace C-N Cleavage (m/z 191)Trace Autoxidation
4°C, Ambient Air, Amber Vial30 Days88.7%N-Oxide (+16 Da)N-Oxidation
-20°C, Argon, Amber Vial6 Months>99.5%NoneStable

Table 2: Troubleshooting Matrix

Symptom / ObservationAnalytical SignatureRoot CauseCorrective Action
Deep brown/black discolorationBroad polymeric baseline on HPLCThiophene S-oxidation and dimerizationDiscard batch. Implement Argon purging and -20°C storage[4].
Loss of potency in assay+16 Da peak (m/z 290/292)Tertiary amine N-oxidationWash free base with aqueous Na2​SO3​ to reduce N-oxides; store under inert gas.
Aldehyde odorPeaks at m/z 191 & 100C-N bond cleavage via hemiaminalEnsure strictly anhydrous storage conditions; avoid acidic excipients.
Validated Experimental Protocols
Protocol A: Self-Validating Forced Degradation Assay

Purpose: To validate that your analytical method (LC-MS) can accurately detect all potential degradation products before committing to long-term storage. By intentionally subjecting the compound to extreme stress, we create a reference library of degradation markers, ensuring no degradation product co-elutes with the parent peak.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Oxidative Stress (Positive Control for N-/S-Oxidation): Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2​O2​ . Stir at 25°C for 4 hours. This will force the formation of the +16 Da N-oxide and thiophene-S-oxide[2].

  • Photolytic Stress (Positive Control for Debromination): Transfer 1 mL of stock to a clear quartz vial. Expose to a Xenon arc lamp (simulated sunlight) for 24 hours at 25°C. This forces homolytic C-Br cleavage[4].

  • Hydrolytic Stress (Positive Control for C-N Cleavage): Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M HCl. Heat to 60°C for 2 hours to force hemiaminal hydrolysis.

  • Inert Baseline (Negative Control): Transfer 1 mL of stock to an amber vial, purge with Argon for 2 minutes, seal, and store at -20°C in the dark.

  • Analysis: Quench all reactions and run via LC-MS. Verify that the Negative Control remains >99.5% pure, while Positive Controls yield the expected mass shifts (+16 Da, -79 Da, and cleavage fragments).

Protocol B: Preparative Remediation & Long-Term Storage Packaging

Purpose: To rescue a mildly degraded batch and package it for multi-year stability. Mild oxidation primarily forms the amine N-oxide, which can be chemically reduced back to the tertiary amine without affecting the thiophene ring.

Step-by-Step Methodology:

  • Reduction Wash: Dissolve 1 g of mildly degraded free base in 20 mL of Dichloromethane (DCM). Wash the organic layer with 20 mL of saturated aqueous Sodium Sulfite ( Na2​SO3​ ) solution for 30 minutes under vigorous stirring to reduce N-oxides.

  • Aqueous Extraction: Separate the organic layer. Wash twice with 20 mL of distilled water to remove inorganic salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the solution.

  • Solvent Removal: Evaporate the DCM under reduced pressure (rotary evaporator) at a bath temperature strictly below 30°C to prevent thermal degradation.

  • Packaging: Transfer the purified oil/solid into a pre-weighed amber glass ampoule.

  • Argon Sparging: Insert an Argon line into the ampoule and gently purge the headspace for 3 minutes to displace all oxygen.

  • Sealing: Flame-seal the ampoule immediately while maintaining the Argon blanket. Store at -20°C.

References
  • Title: Why 2-Bromothiophene Essential in Modern Chemical Synthesis? Storage and Stability. Source: tradehawaiian.com URL: 4

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: nih.gov URL: 1

  • Title: Stabilization of Pharmaceuticals to Oxidative Degradation. Source: uspto.gov URL: 3

  • Title: Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Source: nih.gov URL: 2

Sources

Technical Support Center: Crystallization & Purification of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and isolation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine .

Reductive amination is a cornerstone transformation in pharmaceutical synthesis, accounting for over 25% of C–N bond formations in active pharmaceutical ingredient (API) development [1]. However, isolating the resulting tertiary amine free of process impurities requires a highly controlled crystallization strategy. Unlike 2- or 3-substituted piperidines, 4-methylpiperidine possesses a plane of symmetry and is achiral. This eliminates the complexity of diastereomeric resolution, allowing our crystallization strategy to focus entirely on chemopurity and the rejection of structural analogs [2].

Part 1: Mechanistic Workflow & Impurity Purge Strategy

To systematically eliminate impurities, we utilize the Purge Factor (PF) framework, which quantifies the ease of removing specific by-products during crystallization based on their physicochemical properties (solubility, reactivity, and volatility)[2]. The diagram below illustrates the reaction network and the critical purge points during the reactive crystallization of the target hydrochloride salt.

Workflow Aldehyde 4-Bromothiophene-2- carboxaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Amine, H+ Alcohol Impurity: Alcohol Aldehyde->Alcohol Direct Reduction Amine 4-Methylpiperidine Amine->Iminium Waste Mother Liquor (Purged Impurities) Amine->Waste Acidic Wash / Soluble Product Target Free Base Iminium->Product NaBH(OAc)3 Salt Target HCl Salt (Pure Crystals) Product->Salt HCl, EtOAc/IPA Cooling Product->Waste Yield Loss (2-5%) Alcohol->Waste High Solubility

Figure 1: Reaction pathway and impurity purge points during crystallization.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why am I seeing high levels of the alcohol impurity ((4-bromothiophen-2-yl)methanol) in my isolated crystals? Causality: This occurs when the reducing agent, typically Sodium Triacetoxyborohydride (STAB), reduces the starting aldehyde before the iminium intermediate is fully formed. While STAB is mild, thiophene-2-carboxaldehydes are highly electrophilic. If the alcohol forms, it can become trapped in the crystal lattice via surface adherence if the crystallization is forced too rapidly. Solution: Implement a "pre-formation" step. Stir the 4-bromothiophene-2-carboxaldehyde and 4-methylpiperidine in the presence of a mild acid catalyst (e.g., acetic acid) for 1–2 hours before adding STAB in portions. During crystallization, use an Ethyl Acetate (EtOAc) / Isopropanol (IPA) solvent system; the alcohol impurity lacks an ionizable basic center, meaning it will not form an HCl salt and will remain highly soluble (high purge factor) in the mother liquor [3].

Q2: When I add HCl to form the salt, the product "oils out" instead of forming distinct crystals. How do I fix this? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) at a temperature above the melting point of the solute in that specific solvent mixture. The product crashes out as a solute-rich liquid phase, which acts as a sponge, trapping unreacted starting materials and boron salts. Solution: You must control the supersaturation generation. Do not use aqueous HCl or bubble HCl gas rapidly. Instead, use a standardized solution of HCl in Isopropanol or 1,4-Dioxane. Add 10% of the required HCl at 45 °C, introduce 1-2% (w/w) of pure product seeds, hold for 30 minutes to ensure the seed bed matures, and then dose the remaining HCl over 2 hours using a linear addition profile.

Q3: My final product is contaminated with residual 4-methylpiperidine. Why isn't crystallization removing it? Causality: 4-Methylpiperidine is a secondary aliphatic amine and is significantly more basic than your target tertiary amine. When you add HCl, the 4-methylpiperidine also forms a hydrochloride salt. Because both the target and the impurity are structurally related piperidine salts, they exhibit overlapping solubility profiles and can form solid solutions. Solution: Do not rely on crystallization to purge the starting amine. You must purge it during the liquid-liquid extraction phase. Wash the organic reaction mixture with a mildly acidic aqueous buffer (pH ~5.5, such as dilute NaH₂PO₄) before crystallization. This selectively protonates the more basic 4-methylpiperidine, pulling it into the aqueous waste, while the less basic target tertiary amine remains in the organic phase.

Part 3: Quantitative Impurity Data

Understanding the physicochemical properties of your impurities dictates the solvent selection. Below is the purge factor assessment for the standard EtOAc/IPA (3:1) crystallization system.

Impurity / ComponentOriginIonizability (Salt Formation)Relative Solubility in EtOAc/IPAPurge Factor (PF) Score*Primary Rejection Strategy
(4-Bromothiophen-2-yl)methanol Over-reduction of aldehydeNon-ionizableVery High10 (Excellent)Remains in mother liquor during HCl salt crystallization.
4-Methylpiperidine Unreacted starting materialHighly basic (Forms HCl salt)Moderate3 (Poor)Pre-crystallization aqueous buffer wash (pH 5.5).
3-Bromothiophene regioisomer Starting material impurityBasic (Forms HCl salt)Low to Moderate1 (Very Poor)Must control quality of incoming 4-bromothiophene-2-carboxaldehyde.
Boron / Acetate Salts STAB by-productsHighly polar/InorganicLow (Risk of co-precipitation)3 (Poor)Rigorous aqueous basic wash (1M NaOH) post-reaction.

*PF Scores are based on industry-standard carry-over assessments where 10 = freely soluble/easily purged, and 1 = sparingly soluble/high risk of carry-over [2].

Part 4: Step-by-Step Methodology (Optimized Protocol)

This protocol describes the self-validating reactive crystallization of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine hydrochloride.

Phase 1: Reaction Quench & Pre-Crystallization Purge

  • Quench: Upon completion of the reductive amination, quench the reaction mixture (typically in Dichloromethane or Toluene) with 1M aqueous NaOH (1.5 eq relative to STAB) at 15 °C. Stir vigorously for 30 minutes to hydrolyze and dissolve all boron complexes.

  • Phase Separation: Separate the layers. Discard the aqueous layer.

  • Amine Purge Wash: Wash the organic layer with a 10% aqueous NaH₂PO₄ buffer (pH ~5.5). Verify the pH of the aqueous wash. Causality: This step is critical to selectively extract unreacted 4-methylpiperidine.

  • Water Removal: Wash the organic layer with saturated brine, then dry over anhydrous Na₂SO₄. Filter the drying agent.

Phase 2: Solvent Exchange & Reactive Crystallization 5. Solvent Switch: Transfer the organic filtrate to a distillation vessel. Concentrate under reduced pressure, continuously feeding a mixture of Ethyl Acetate/Isopropanol (3:1 v/v) until the original reaction solvent is completely displaced (verify via in-process GC or NMR). Adjust the final concentration to ~10 volumes (10 mL solvent per gram of theoretical product). 6. Heating: Heat the solution to 45 °C under gentle agitation. 7. Seeding: Add 0.1 equivalents of HCl (e.g., 5-6 M HCl in IPA) dropwise. Add 1% w/w of previously isolated, high-purity 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine HCl seeds. 8. Aging: Hold the suspension at 45 °C for 30 minutes. Self-Validation: You should observe a persistent, thin white suspension. If the solution turns clear, the seeds have dissolved; lower the temperature by 2 °C and re-seed. 9. Salt Formation: Dose the remaining 0.95 equivalents of HCl in IPA continuously over 2 hours using a syringe pump. 10. Cooling Ramp: Cool the slurry from 45 °C to 5 °C at a controlled rate of 0.2 °C/min. Causality: A slow cooling ramp prevents secondary nucleation and the inclusion of mother liquor (and dissolved alcohol impurities) into the crystal lattice [3]. 11. Isolation: Filter the slurry. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc. Dry under vacuum at 40 °C to constant weight.

References

  • Tarasov, A., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019.[Link]

  • "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." University College Cork (CORA), 2017.[Link]

  • "A Structured Approach to Cope with Impurities During Industrial Crystallization Development." Organic Process Research & Development (via ResearchGate), 2020.[Link]

Technical Support Center: Troubleshooting Assay Interference for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Integrity Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering anomalous data or suspected false positives during high-throughput screening (HTS) and biochemical validation of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine and its structural analogs.

While this compound features a highly versatile scaffold—combining a lipophilic piperidine with a synthetically malleable bromothiophene—these exact structural features introduce significant liabilities in biochemical assays. This guide bypasses generic advice to focus on the specific physicochemical causality behind assay interference, providing self-validating protocols to ensure your hit is a true target binder.

Section 1: The "Red Herring" Effect – Heavy Metal Impurities

Q: My compound shows nanomolar potency in an AlphaScreen or TR-FRET assay, but zero activity in a label-free biophysical assay (e.g., SPR or ITC). What is happening?

A: You are likely observing a false positive driven by transition metal impurity carryover , specifically Palladium (Pd) or Zinc (Zn).

The Causality: The 4-bromothiophene moiety in your compound is a classic electrophilic handle used in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) during library synthesis. Standard high-throughput chemistry purification steps often fail to remove trace heavy metals completely[1].

In proximity-based assays like AlphaScreen, excitation of the donor bead generates singlet oxygen, which travels to the acceptor bead to emit luminescence. Residual Pd²⁺ ions act as potent singlet oxygen scavengers and can competitively chelate the polyhistidine tags used to tether your target proteins to the beads[1]. This causes a massive loss of assay signal, which the assay software incorrectly interprets as target inhibition (a false positive).

G Synthesis Cross-Coupling Synthesis (Bromothiophene + Pd Catalyst) Carryover Residual Palladium (Pd²⁺) Carryover into Assay Synthesis->Carryover Mech1 Singlet Oxygen Scavenging Carryover->Mech1 Mech2 His-Tag Chelation Carryover->Mech2 AlphaScreen AlphaScreen/TR-FRET Assay Reagents AlphaScreen->Mech1 AlphaScreen->Mech2 SignalLoss Loss of Luminescence/Fluorescence Mech1->SignalLoss Mech2->SignalLoss Illusion Illusion of Enzyme Inhibition (False Positive) SignalLoss->Illusion

Fig 1: Mechanism of Palladium-induced false positives in luminescence assays.

Protocol: ICP-MS Metal Quantification & MIIS Counter-Screening

To validate that your hit is not a metal artifact, employ a self-validating Metal Ion Interference Set (MIIS) workflow[1]:

  • Sample Preparation: Digest 1 mg of the 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine batch in 2% trace-metal grade Nitric Acid ( HNO3​ ).

  • ICP-MS Analysis: Run the sample through Inductively Coupled Plasma Mass Spectrometry (ICP-MS) calibrated for Pd, Pt, Cu, and Zn isotopes.

  • Thresholding: If Pd concentrations exceed 10 ppm relative to the compound mass, the batch must be flagged.

  • MIIS Counter-Screen: Spike your clean assay buffer with PdCl2​ at concentrations matching the impurity level (e.g., 1-10 µM). If the PdCl2​ alone replicates the "inhibition" seen with your compound, the hit is an artifact.

  • Resolution: Re-purify the compound using a metal-scavenging resin (e.g., QuadraPure™ or SiliaMetS® Thiol) before re-testing.

Section 2: Covalent Thiol-Trapping & PAINS Behavior

Q: The compound inhibits my target enzyme, but the IC50​ drops significantly if I pre-incubate the compound with the enzyme for 60 minutes. Is this a slow-binding inhibitor?

A: While it could be a slow-binder, time-dependent inhibition by thiophene derivatives is a hallmark of Pan-Assay Interference Compounds (PAINS) acting via covalent thiol-trapping[2].

The Causality: Thiophene rings, particularly those substituted with halogens (like the bromo group) or those subjected to oxidative assay conditions, can form reactive intermediates (e.g., thiophene 1,1-dioxides). These electrophilic species undergo straightforward Michael addition-elimination reactions or nucleophilic aromatic substitution when exposed to the nucleophilic sulfhydryl groups of exposed cysteine residues on your target protein[2]. This results in irreversible, promiscuous enzyme inactivation rather than specific, therapeutic pocket binding.

Protocol: DTT Shift Assay & ALARM NMR

A self-validating protocol to confirm or rule out thiol-reactivity:

  • Baseline Assay: Establish the standard IC50​ of the compound against your target enzyme in a buffer containing no reducing agents.

  • Thiol-Spike Assay: Prepare a parallel assay buffer supplemented with 1 mM to 5 mM Dithiothreitol (DTT) or Glutathione (GSH).

  • Incubation: Pre-incubate the compound in the thiol-rich buffer for 30 minutes prior to adding the target protein.

  • Analysis: If the compound is a thiol-reactive PAINS, the excess DTT/GSH will act as a nucleophilic sink, covalently trapping the compound before it can reach the enzyme. A rightward shift in the IC50​ by >10-fold in the presence of DTT confirms non-specific reactivity.

  • Orthogonal Confirmation: Use ALARM NMR (A La Assay to detect Reactive Molecules) to monitor the shift in the 13C -labeled La antigen upon exposure to the compound, confirming broad-spectrum cysteine reactivity[2].

Section 3: Colloidal Aggregation

Q: My dose-response curves are incredibly steep (Hill slope > 2.5), and the compound seems to inhibit completely unrelated enzymes in our counter-screens. What is the mechanism?

A: You are observing colloidal aggregation .

The Causality: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine possesses a highly hydrophobic bromothiophene tail and a lipophilic piperidine core. In aqueous biochemical assay buffers (typically 1-5% DMSO), compounds with high LogP values often exceed their thermodynamic solubility limits at micromolar screening concentrations[3]. Instead of precipitating, they form microscopic colloidal aggregates (micelles). These colloids non-specifically sequester, adsorb, and denature proteins on their surface, leading to universal enzyme inhibition and artificially steep Hill slopes.

Protocol: Detergent-Dependent Counter-Screen
  • Dynamic Light Scattering (DLS): Analyze a 50 µM solution of the compound in assay buffer using DLS. The presence of particles with a radius between 50–1000 nm indicates colloidal aggregation.

  • Triton X-100 Shift: Perform your biochemical assay in standard buffer, and in parallel, perform the assay in buffer supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Validation: Triton X-100 disrupts colloidal aggregates. If the IC50​ vanishes (or shifts rightward by orders of magnitude) in the presence of the detergent, the original inhibition was a false positive driven by aggregation[3].

Data Presentation: Diagnostic Matrix for Assay Interference

Use the following matrix to quickly diagnose the root cause of anomalous data when working with this compound class.

Interference MechanismKinetic / Readout SignaturePrimary Diagnostic TestMitigation / Resolution Strategy
Heavy Metal Impurity (Pd/Zn) Complete signal loss in AlphaScreen/TR-FRET; No binding in SPR/ITC.ICP-MS (>10 ppm Pd) & MIIS Counter-screen.Re-purify via metal-scavenging silica columns. Switch to label-free assays.
Covalent Thiol-Trapping (PAINS) Time-dependent inhibition; Irreversible kinetics upon washout.DTT/GSH Shift Assay; ALARM NMR.Discard hit if broadly reactive. If target-specific, map covalent site via LC-MS/MS.
Colloidal Aggregation Steep Hill slope (>2.5); Promiscuous inhibition across unrelated targets.DLS (particle size >50nm); Triton X-100 shift assay.Add 0.01% Triton X-100 or CHAPS to all assay buffers. Ensure screening conc. < solubility limit.

Triage Workflow Visualization

To ensure absolute scientific integrity, implement the following triage workflow for all hits derived from the 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine scaffold.

G Start Primary HTS Hit: 1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine PdCheck 1. Metal Impurity Check (ICP-MS for Pd/Zn) Start->PdCheck AggCheck 2. Aggregation Check (DLS & +0.01% Triton X-100) PdCheck->AggCheck <10 ppm Pd FalsePos1 False Positive: Metal Interference PdCheck->FalsePos1 >10 ppm Pd ThiolCheck 3. Thiol Reactivity Check (ALARM NMR / GSH Shift) AggCheck->ThiolCheck No IC50 shift FalsePos2 False Positive: Colloidal Aggregation AggCheck->FalsePos2 IC50 shift > 5-fold FalsePos3 False Positive: Covalent PAINS ThiolCheck->FalsePos3 Adduct Formed TrueHit Validated Target Binder ThiolCheck->TrueHit Reversible Binding

Fig 2: Triage workflow for isolating true biochemical hits from assay artifacts.

References

  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays Source: Journal of Medicinal Chemistry (via PMC/NIH) URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry (via PMC/NIH) URL:[Link]

  • Pan-assay interference compounds (PAINS). These moieties have been... Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Formulations

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of formulations containing 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine. Given its structural characteristics, this compound is likely to exhibit poor aqueous solubility, a common hurdle leading to low and variable oral bioavailability. This guide provides a structured approach to troubleshooting and enhancing the bioavailability of such challenging compounds.

Part 1: Understanding the Challenge: The "Why" Behind Poor Bioavailability

The oral bioavailability of a drug is primarily governed by its solubility in the gastrointestinal fluids and its permeability across the intestinal membrane. For a compound like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, which possesses a lipophilic bromothiophene moiety, poor aqueous solubility is a highly probable characteristic. Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[1][2] The rate-limiting step for absorption of BCS Class II drugs is typically dissolution.[2]

This guide will focus on systematic strategies to enhance the solubility and dissolution rate of your compound, thereby improving its absorption and overall bioavailability.

Part 2: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the formulation development of poorly soluble compounds.

Q1: My initial in vivo pharmacokinetic (PK) study with a simple suspension of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine showed very low and inconsistent plasma concentrations. What is the likely cause?

A1: This is a classic sign of poor oral bioavailability due to low solubility. When administered as a simple suspension, the compound likely does not dissolve sufficiently in the gastrointestinal tract to be absorbed effectively. The variability in plasma concentrations can be attributed to physiological variables such as gastric pH, gastrointestinal motility, and the presence of food, which can have a more pronounced effect on poorly soluble drugs.[3]

Q2: What are the primary formulation strategies I should consider to improve the bioavailability of my compound?

A2: Several established strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][4][5] The most common and effective approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance the dissolution rate.[1][6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[7]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, which can improve solubilization in the gut and potentially be absorbed via the lymphatic system.[4][5] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[2]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin molecule to form a more water-soluble inclusion complex.[3][4]

The choice of strategy depends on the physicochemical properties of your compound, the desired dosage form, and the target product profile.

Q3: How do I choose the right excipients for my formulation?

A3: Excipients are not just inert fillers; they play a critical role in the performance of your formulation.[8][9][10] For enhancing bioavailability, you should consider:

  • Solubilizers: Surfactants (e.g., Polysorbate 80, Cremophor® EL) and co-solvents (e.g., polyethylene glycol (PEG), propylene glycol) can increase the solubility of the drug in the formulation.[11]

  • Polymers for Solid Dispersions: Polymers like povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS) are commonly used to create stable amorphous solid dispersions.

  • Lipids and Surfactants for Lipid-Based Formulations: A careful selection of oils (e.g., medium-chain triglycerides), surfactants, and co-surfactants is crucial for the performance of SEDDS.[4]

  • Permeation Enhancers: In cases of low permeability (BCS Class IV), permeation enhancers can be considered, though their use requires careful safety evaluation.

Q4: What in vitro tests can I perform to predict the in vivo performance of my formulations?

A4: In vitro release testing (IVRT) is an essential tool for screening and optimizing formulations before proceeding to expensive and time-consuming in vivo studies.[12][13] Key IVRT methods include:

  • Dissolution Testing: This measures the rate and extent of drug release from the formulation into a dissolution medium that simulates gastrointestinal fluids.[12] For poorly soluble compounds, the use of biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin is highly recommended.

  • In Vitro Permeability Assays: Using cell-based models (e.g., Caco-2) or artificial membranes (e.g., PAMPA) can provide an indication of the drug's potential to be absorbed across the intestinal epithelium.[14][15]

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common formulation challenges.

Troubleshooting Guide: Low and Variable Bioavailability
Observed Issue Potential Cause Recommended Action
Very low plasma exposure (AUC) after oral dosing. Poor dissolution of the crystalline drug substance.1. Reduce particle size (micronization/nanosizing). 2. Formulate as an amorphous solid dispersion. 3. Develop a lipid-based formulation.
High inter-subject variability in PK studies. Formulation performance is highly sensitive to GI conditions (e.g., food effects).1. Develop a formulation that pre-dissolves the drug (e.g., SEDDS). 2. Use polymers in solid dispersions that maintain supersaturation.
Good in vitro dissolution but poor in vivo absorption. 1. Drug precipitation in the GI tract. 2. Low intestinal permeability (potential BCS Class IV).1. Incorporate precipitation inhibitors into the formulation. 2. Conduct in vitro permeability assays.
Formulation is physically unstable (e.g., crystallization of amorphous form, phase separation of lipid formulation). Incompatible excipients or suboptimal manufacturing process.1. Conduct excipient compatibility studies. 2. Optimize the manufacturing process parameters (e.g., drying temperature for spray drying).
Experimental Protocol 1: Formulation as a Spray-Dried Amorphous Solid Dispersion

This protocol describes the development of an amorphous solid dispersion using spray drying, a common technique to improve the solubility of poorly soluble drugs.

Objective: To enhance the dissolution rate of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine by converting it to an amorphous form stabilized by a polymer.

Materials:

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

  • Dissolution testing apparatus

Method:

  • Polymer and Solvent Screening:

    • Assess the solubility of the drug and the chosen polymer in various solvents. The goal is to find a common solvent system where both are highly soluble.

  • Preparation of the Spray Solution:

    • Dissolve the drug and polymer in the selected solvent at different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution. The solution should be clear.

  • Spray Drying Process:

    • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to obtain a fine, dry powder.

  • Characterization of the Solid Dispersion:

    • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion and differential scanning calorimetry (DSC) to assess its glass transition temperature (Tg).

    • In Vitro Dissolution Testing: Perform dissolution testing in a biorelevant medium (e.g., FaSSIF). Compare the dissolution profile of the spray-dried dispersion to that of the crystalline drug.

Expected Outcome: A significant increase in the dissolution rate and extent of drug release from the amorphous solid dispersion compared to the crystalline form.

Experimental Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to formulate a SEDDS, a lipid-based formulation that forms a fine emulsion upon contact with aqueous media.[2][4]

Objective: To improve the solubility and absorption of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine by dissolving it in a lipid-based system.

Materials:

  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Vortex mixer

  • Particle size analyzer

Method:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify components that can dissolve a high concentration of the drug.

  • Construction of a Ternary Phase Diagram:

    • Systematically mix the selected oil, surfactant, and co-surfactant at various ratios to identify the region that forms a stable and fine emulsion upon dilution with water.

  • Formulation Preparation:

    • Select a ratio from the optimal region of the phase diagram and dissolve the drug in the mixture with gentle heating and vortexing.

  • Characterization of the SEDDS:

    • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to water and observe the spontaneity of emulsion formation.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm for a nanoemulsion) is desirable for better absorption.

    • In Vitro Dissolution/Dispersion Testing: Evaluate the release of the drug from the SEDDS in a dissolution apparatus.

Expected Outcome: A formulation that rapidly forms a fine emulsion in aqueous media, leading to enhanced drug solubilization and potentially improved absorption.

Experimental Protocol 3: Preclinical In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo PK study in a rodent model to evaluate the performance of your developed formulations.[16][17][18]

Objective: To compare the oral bioavailability of different formulations of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

Formulations to be Tested:

  • Simple suspension in 0.5% methylcellulose (control)

  • Amorphous solid dispersion formulation

  • SEDDS formulation

  • Intravenous (IV) solution (to determine absolute bioavailability)

Method:

  • Dosing:

    • Administer the formulations to different groups of fasted rats via oral gavage at a predetermined dose.

    • Administer the IV solution to a separate group via tail vein injection.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Sample Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine in plasma.[19][20][21]

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each formulation.

    • Calculate the absolute bioavailability (F%) for the oral formulations using the AUC values from the oral and IV groups.

Expected Outcome: The advanced formulations (amorphous solid dispersion, SEDDS) are expected to show a significant increase in Cmax and AUC compared to the simple suspension, indicating improved oral bioavailability.

Part 4: Visualization of Workflows and Concepts

Decision Tree for Formulation Strategy Selection

Formulation_Strategy Start Start: Poorly Soluble Compound (e.g., 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine) Physicochem_Char Physicochemical Characterization (Solubility, Permeability, LogP, etc.) Start->Physicochem_Char BCS_Class Determine Provisional BCS Class Physicochem_Char->BCS_Class BCS_II Likely BCS Class II (Low Solubility, High Permeability) BCS_Class->BCS_II High Permeability BCS_IV Possible BCS Class IV (Low Solubility, Low Permeability) BCS_Class->BCS_IV Low Permeability Solubility_Enhancement Primary Goal: Enhance Solubility & Dissolution Rate BCS_II->Solubility_Enhancement BCS_IV->Solubility_Enhancement Permeability_Enhancement Additional Goal: Enhance Permeability BCS_IV->Permeability_Enhancement Formulation_Options Formulation Strategy Options Solubility_Enhancement->Formulation_Options Particle_Size Particle Size Reduction (Micronization/Nanosizing) Formulation_Options->Particle_Size Solid_Dispersion Amorphous Solid Dispersion (Spray Drying, HME) Formulation_Options->Solid_Dispersion Lipid_Based Lipid-Based Formulation (SEDDS/SMEDDS) Formulation_Options->Lipid_Based Complexation Complexation (Cyclodextrins) Formulation_Options->Complexation In_Vitro_Screening In Vitro Screening (Dissolution, Permeability) Particle_Size->In_Vitro_Screening Solid_Dispersion->In_Vitro_Screening Lipid_Based->In_Vitro_Screening Complexation->In_Vitro_Screening Lead_Formulations Select Lead Formulations In_Vitro_Screening->Lead_Formulations In_Vivo_PK In Vivo PK Study Lead_Formulations->In_Vivo_PK Final_Formulation Optimized Final Formulation In_Vivo_PK->Final_Formulation ASD_Workflow step1 Step 1: Screening Select polymer and solvent system based on solubility and miscibility. step2 Step 2: Preparation Dissolve drug and polymer in the solvent to create the spray solution. step1->step2 step3 Step 3: Manufacturing Spray dry the solution under optimized conditions. step2->step3 step4 Step 4: Characterization Confirm amorphous nature (XRPD) and assess thermal properties (DSC). step3->step4 step5 Step 5: In Vitro Testing Perform dissolution studies in biorelevant media. step4->step5 step6 Step 6: Stability Assessment Evaluate physical stability under accelerated conditions. step5->step6 step7 Step 7: In Vivo Evaluation Conduct pharmacokinetic studies with the lead formulation. step6->step7

Caption: A streamlined workflow for developing an amorphous solid dispersion.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Quick Look: The Role of Functional Excipients. Tablets and Capsules Magazine. [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. ResearchGate. [Link]

  • In Vitro Release Testing (IVRT). Teledyne Labs. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Ardena. [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Medicilon. [Link]

  • Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Raytor. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. [Link]

  • In Vitro Drug Release Testing for Complex Generics: A Bioequivalence Perspective. FDA. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]

  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. [Link]

  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Thiophene Derivatives in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Introduction: The Thiophene Scaffold and the Strategic Role of Halogenation

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its structural similarity to the benzene ring allows it to act as a bioisostere, yet its unique electronic properties, arising from the sulfur heteroatom, offer distinct advantages in molecular design.[3][4] Thiophene derivatives are integral to a wide array of approved pharmaceuticals, including antiplatelet agents like Clopidogrel, antibiotics such as Timentin, and anti-inflammatory drugs.[2][5] In materials science, the thiophene unit is fundamental to the creation of conducting polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics.[6][7]

A primary strategy for unlocking the full potential of the thiophene scaffold is halogenation. The introduction of a halogen atom (typically chlorine or bromine) serves two main purposes:

  • Modulation of Physicochemical and Biological Properties: Halogens alter a molecule's lipophilicity, metabolic stability, and electronic distribution. They can also participate in halogen bonding, a crucial non-covalent interaction that can enhance binding affinity to biological targets like proteins and enzymes.[8][9]

  • Providing a Synthetic Handle: The carbon-halogen bond is a versatile reactive site, enabling the construction of more complex molecules through powerful cross-coupling reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[6][10][11]

This guide provides an in-depth comparison of a specific derivative, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine , with other classes of halogenated thiophenes. We will explore how the choice and position of the halogen atom dictate synthetic strategy, reactivity, and ultimately, the functional application of the resulting compound.

Focus Molecule Profile: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its structure allows for a robust analysis based on the well-established properties of its constituent fragments: the 4-bromothiophen-2-yl methyl group and the 4-methylpiperidine moiety.

Structural Components and Inferred Properties
  • 4-Bromothiophen-2-yl Moiety: The bromine atom at the 4-position is less sterically hindered than a substituent at the 3-position and offers a distinct electronic environment. It serves as a prime location for late-stage functionalization via cross-coupling reactions to build molecular complexity.

  • 2-Methyl Linker: The methylene (-CH2-) bridge connecting the thiophene and piperidine rings provides conformational flexibility, which can be crucial for optimal positioning within a biological target's binding pocket.

  • 4-Methylpiperidine Moiety: The piperidine ring is a common scaffold in centrally active pharmaceuticals, known to improve solubility and pharmacokinetic properties.[12] The methyl group at the 4-position can influence binding selectivity and metabolic stability. This fragment is found in various therapeutic agents, including analgesics and antipsychotics.[12][13]

Proposed Synthetic Strategy

A plausible and efficient synthesis for this molecule would involve the reductive amination of 4-bromothiophene-2-carbaldehyde with 4-methylpiperidine. This standard reaction provides a direct and high-yielding route to the target compound.

Synthetic_Pathway Precursor1 4-Bromothiophene-2-carbaldehyde Intermediate Imine Intermediate Precursor1->Intermediate Precursor2 4-Methylpiperidine Precursor2->Intermediate Product 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine Intermediate->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed reductive amination pathway.

Comparative Analysis: Key Halogenated Thiophene Derivatives

The utility of a halogenated thiophene is profoundly influenced by the identity and position of the halogen. Here, we compare our focus molecule's 4-bromo-2-substituted pattern with other common derivatives.

Bromine vs. Chlorine: A Tale of Reactivity and Bio-activity

The choice between a bromo- and a chloro-substituent is a critical decision in both synthesis and medicinal chemistry.

  • Synthetic Reactivity: In palladium-catalyzed cross-coupling reactions, the C(sp²)−Br bond is significantly more reactive than the C(sp²)−Cl bond.[10] This is because the oxidative addition of the palladium catalyst to the C-Br bond, often the rate-determining step, is kinetically more favorable. For chemists aiming for efficient and high-yield C-C bond formation, a bromothiophene is generally the preferred starting material.[10]

  • Biological Activity: The impact of substituting bromine for chlorine on biological activity is context-dependent. In some cases, the difference is minimal. For instance, a comparative study on 5-halo-thiophene-2-carboxamide derivatives showed comparable anti-norovirus activity for both the 5-bromo and 5-chloro analogs.[8] However, in other scaffolds, the greater size and polarizability of bromine can lead to stronger halogen bonding interactions, potentially increasing potency. Conversely, the higher electronegativity of chlorine can be desirable for other electronic effects.

Positional Isomerism: 2-Bromo vs. 3-Bromo vs. 4/5-Bromo

The location of the bromine atom on the thiophene ring dictates its synthetic utility and the properties of its derivatives.

  • 2-Bromothiophenes: These are perhaps the most widely used brominated thiophenes. They are crucial intermediates in the synthesis of major antithrombotic drugs like Clopidogrel and Ticlopidine.[11][14] The 2-position is highly activated, making it suitable for a vast range of reactions, including lithiation and subsequent functionalization.

  • 3-Bromothiophenes: This isomer is a versatile building block for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and materials for OLEDs.[5][6] Its functionalization via Suzuki or Stille coupling allows for the creation of complex conjugated systems.[6] The reactivity at the 3-position can differ significantly from the 2-position, offering alternative synthetic pathways.

  • 4-Bromo and 5-Bromothiophenes (relative to another substituent): As seen in our focus molecule (4-bromo-2-substituted) and other key intermediates like 5-bromothiophene-2-carboxylic acid[15], these patterns are vital. A bromine at the 5-position of a 2-substituted thiophene is often used to extend the molecular structure through cross-coupling, as demonstrated in the synthesis of various biologically active molecules and oligothiophenes.[16][17][18]

Quantitative Data Comparison

To provide a clear, objective comparison, the following tables summarize key experimental data for different classes of halogenated thiophenes.

Table 1: Comparison of Antiviral Activity

This table compares the efficacy of 5-bromo vs. 5-chloro thiophene derivatives against murine norovirus (MNV), demonstrating that in this specific scaffold, the choice of halogen has a modest impact on potency.[8]

Compound ClassDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Bromothiophene-2-carboxamide 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7
5-Chlorothiophene-2-carboxamide 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3
Data sourced from Shirai et al. (2021) as cited in BenchChem.[8]
EC₅₀: 50% effective concentration inhibiting viral cytopathic effect. CC₅₀: 50% cytotoxic concentration.

Table 2: Spasmolytic Activity of 5-Arylthiophene-2-carboxylate Derivatives

This table showcases the biological potential of derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki coupling. The data highlights how further functionalization of a bromothiophene scaffold can lead to potent biological activity.[15]

CompoundEC₅₀ (µM) for Relaxation of K⁺-induced Contractions
10d (4-Cl-phenyl derivative)1.26
10b (4-F-phenyl derivative)2.13
10e (4-Br-phenyl derivative)2.89
10c (4-CH₃-phenyl derivative)3.14
Data shows the potency of compounds in relaxing isolated rat duodenum.[15]

Experimental Protocols

To ensure scientific integrity and provide actionable insights, we detail standardized protocols relevant to the synthesis and evaluation of halogenated thiophene derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for C-C bond formation, a key reaction for functionalizing bromothiophenes.[15][17]

Caption: Workflow for a typical Suzuki coupling reaction.

Causality Behind Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. An aqueous base is often used to facilitate the dissolution of the boronic acid.

  • Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Inert Atmosphere: Prevents degradation of the catalyst and reagents throughout the heating process.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to screen compounds for potential anti-Alzheimer's disease activity. Thiophene derivatives have shown promise as AChE inhibitors.[19]

  • Prepare Reagents:

    • Phosphate Buffer (pH 8.0).

    • Test compound solution in a suitable solvent (e.g., DMSO).

    • AChE enzyme solution.

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure (96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at 37 °C.

    • Add the substrate (ATCI) solution to start the reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Trustworthiness: This protocol is a globally recognized standard for measuring AChE activity. Including positive (e.g., Donepezil) and negative controls validates the results of each experimental run.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is highly dependent on the substitution pattern. Halogenation provides a key anchor point for exploring this chemical space.

SAR_Concept cluster_R1 Position 2/5 (R1) cluster_R2 Position 3/4 (R2) Thiophene Thiophene Core R1_Halogen Halogen (Br, Cl) (Synthetic Handle) Thiophene->R1_Halogen Coupling Site R2_Halogen Halogen (Electronic Tuning, Halogen Bonding) Thiophene->R2_Halogen Modulation Site R1_Aryl Aryl Group (π-stacking) R1_Halogen->R1_Aryl via Suzuki R1_Alkyl Alkyl Chain (Lipophilicity) R1_Halogen->R1_Alkyl via Kumada R2_HBD H-Bond Donor (e.g., -NH) R2_HBA H-Bond Acceptor (e.g., -C=O)

Caption: SAR map for functionalized thiophenes.

This diagram illustrates that halogens at the 2- or 5-positions are excellent for synthetic modifications (e.g., adding aryl groups for π-stacking interactions), while halogens at the 3- or 4-positions can be used to fine-tune electronic properties or participate directly in receptor binding via halogen bonds.

Conclusion and Future Outlook

The strategic use of halogenation transforms the simple thiophene ring into a highly versatile scaffold for drug discovery and materials science. Our focus molecule, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine , exemplifies a modern design, combining a synthetically tractable bromothiophene unit with a pharmaceutically relevant piperidine moiety.

Key Takeaways for Researchers:

  • For Synthetic Efficiency: Bromothiophenes are generally superior to chlorothiophenes in palladium-catalyzed cross-coupling reactions due to their higher reactivity.[10]

  • For SAR Exploration: The choice of halogen (Br vs. Cl) and its position (2-, 3-, or 4/5-) provides a powerful tool to modulate biological activity. Positional isomers can exhibit vastly different properties and synthetic accessibility.[5][20]

  • For Novel Scaffolds: Combining halogenated thiophenes with other privileged fragments, such as the piperidine in our focus molecule, is a promising strategy for developing new chemical entities with desirable pharmacokinetic and pharmacodynamic profiles.

The continued exploration of halogenated thiophenes, guided by an understanding of their reactivity and structure-activity relationships, will undoubtedly lead to the development of next-generation therapeutics and advanced functional materials.

References

  • BenchChem. (2025). The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide. BenchChem Technical Support. 5

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Acid. BenchChem Technical Support. 8

  • MDPI. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI.

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

  • El-Sayed, M. et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.

  • BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem Technical Support. 10

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Bromothiophene in Modern Pharmaceutical Synthesis.

  • BenchChem. (2025). Application Notes and Protocols: 3-Bromothiophene in the Synthesis of Organic Light-Emitting Diodes (OLEDs). BenchChem Technical Support. 6

  • Sigma-Aldrich. (n.d.). 3-Bromothiophene.

  • Miyaura, N. et al. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society.

  • Verma, S. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

  • Guidechem. (2023). How is 2-Bromothiophene Synthesized?.

  • Smith, N. D. et al. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.

  • Chawla, S. et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry.

  • Gronowitz, S. et al. (2008). Physical Properties of Thiophene Derivatives. ResearchGate.

  • Gatto, F. et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI.

  • Ahmed, S. et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate.

  • Ikram, M. et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC.

  • Liu, S. et al. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing.

  • Samanta, P. K. et al. (2012). Photodissociation Dynamics of Halogenated Thiophenes at 235 nm: A Resonance Enhanced Multiphoton Ionization-Time-of-Flight (REMPI-TOF) Study. The Journal of Physical Chemistry A.

  • Google Patents. (2014). Preparation method for 2-bromothiophene.

  • Google Patents. (2009). The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

  • Ikram, M. et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC.

  • ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review.

  • Kumar, R. et al. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC.

  • University of Toyama. (n.d.). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives.

  • MDPI. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity.

  • PubMed. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging.

  • BenchChem. (n.d.). Application Notes and Protocols: Halogenated Thiophenes in Materials Science. 7

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

  • Jahan, S. et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

  • Arabian Journal of Chemistry. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway.

  • Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias.

  • PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection.

  • Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine.

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.

Sources

A Comparative Analysis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine and Standard Acetylcholinesterase Inhibitors in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The management of neurodegenerative disorders such as Alzheimer's disease (AD) remains a significant challenge in modern medicine. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Reduced levels of acetylcholine are a well-established correlate of the cognitive decline observed in AD patients.[4][5] By inhibiting AChE, the synaptic availability of acetylcholine is increased, offering symptomatic relief.[1][2][3] Currently, the standard of care includes acetylcholinesterase inhibitors (AChEIs) such as donepezil, rivastigmine, and galantamine.[6][7] This guide provides a comparative overview of a novel investigational compound, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (hereafter referred to as Compound X), and these established AChEIs.

Disclaimer: It is important to note that while the piperidine moiety is a common scaffold in CNS-active compounds, including some AChEIs, the specific biological activity and efficacy of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine as an acetylcholinesterase inhibitor are, at present, hypothetical and presented here for illustrative purposes to guide research and development efforts. The comparative data for Compound X in this guide are placeholders and should be replaced with experimental findings.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of AChEIs is rooted in their ability to modulate cholinergic neurotransmission. However, nuances in their mechanisms of action can influence their clinical profiles.

Standard Inhibitors:

  • Donepezil: A piperidine-based, reversible, and non-competitive inhibitor of AChE.[8] It is highly selective for AChE over butyrylcholinesterase (BuChE), which may contribute to a more favorable side-effect profile.[8] Beyond its primary mechanism, donepezil has been suggested to have neuroprotective effects, potentially through the attenuation of oxidative stress and neuroinflammation.[8]

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.[4][9][10] Its dual inhibition may offer broader therapeutic benefits as BuChE levels increase relative to AChE in the later stages of AD.[5] The formation of a carbamate complex with the enzymes results in a longer duration of inhibition.[4]

  • Galantamine: A reversible, competitive inhibitor of AChE.[11][12] Uniquely among the standard AChEIs, galantamine also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[11][12] This dual mechanism is hypothesized to enhance cholinergic function by both preserving acetylcholine levels and sensitizing its receptors.[12]

Compound X (Hypothetical Mechanism):

Based on its structure, which features a piperidine ring—a key pharmacophore in many AChEIs—it is hypothesized that Compound X acts as a reversible inhibitor of acetylcholinesterase. The bromothiophene moiety may confer specific binding properties within the active site of the enzyme, potentially influencing its potency and selectivity.

cluster_standard Standard AChE Inhibitors cluster_compound_x Investigational Compound Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Reversible Inhibition (Selective) Rivastigmine Rivastigmine Rivastigmine->AChE Pseudo-irreversible Inhibition BuChE Butyrylcholinesterase (BuChE) Rivastigmine->BuChE Pseudo-irreversible Inhibition Galantamine Galantamine Galantamine->AChE Reversible Inhibition nAChR Nicotinic Acetylcholine Receptors (nAChRs) Galantamine->nAChR Allosteric Modulation CompoundX Compound X (1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine) CompoundX->AChE Hypothesized Reversible Inhibition

Caption: Comparative Mechanisms of Action.

Comparative Efficacy: A Data-Driven Perspective

The in vitro potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

InhibitorTarget(s)IC50 (AChE)IC50 (BuChE)Notes
Donepezil AChE~5-10 nM>1000 nMHighly selective for AChE.
Rivastigmine AChE, BuChE~40-100 nM~30-60 nMDual inhibitor.
Galantamine AChE~0.5-1.5 µM>10 µMAlso an allosteric modulator of nAChRs.
Compound X AChE (Hypothesized)To be determinedTo be determinedSelectivity profile is a key area for investigation.

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of Compound X and enable a direct comparison with standard inhibitors, the following experimental protocols are recommended.

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel or human recombinant) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

    • Prepare stock solutions of Compound X and standard inhibitors (Donepezil, Rivastigmine, Galantamine) in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the inhibitor solution (Compound X or standard inhibitors at various concentrations). For the control (uninhibited enzyme activity), add 25 µL of phosphate buffer.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow In Vitro AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) B Add Inhibitor/Buffer to 96-well Plate A->B C Add AChE Solution B->C D Add DTNB Solution C->D E Incubate at 37°C D->E F Initiate Reaction with ATCI E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates and % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for Determining IC50 Values.

Clinical Efficacy and Side Effect Profile

While in vitro potency is a crucial starting point, the ultimate measure of an inhibitor's efficacy lies in its clinical performance and tolerability.

Standard Inhibitors:

  • Donepezil: Generally well-tolerated, with common side effects including nausea, diarrhea, and insomnia.[13] It has demonstrated modest benefits in improving cognitive function in patients with mild to moderate AD.[6][13]

  • Rivastigmine: Associated with a higher incidence of gastrointestinal side effects, such as nausea and vomiting, particularly with the oral formulation.[10] Transdermal patches have been developed to mitigate these effects.[10]

  • Galantamine: Side effects are similar to other AChEIs and are often gastrointestinal in nature.[14] Clinical trials have shown its efficacy in improving cognition and daily functioning in AD patients.[15][16]

Compound X:

The clinical efficacy and side effect profile of Compound X are yet to be determined. Preclinical studies in animal models of AD will be essential to evaluate its in vivo efficacy, pharmacokinetics, and safety before it can be considered for human trials.

Conclusion and Future Directions

The established acetylcholinesterase inhibitors—donepezil, rivastigmine, and galantamine—form the cornerstone of symptomatic treatment for Alzheimer's disease. Each possesses a distinct pharmacological profile that influences its clinical application. The investigational compound, 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (Compound X), represents a potential next-generation AChEI. Its efficacy will depend on a thorough in vitro and in vivo characterization. The experimental protocols outlined in this guide provide a roadmap for elucidating its inhibitory potency and selectivity. Future research should focus on determining the IC50 of Compound X for both AChE and BuChE, followed by preclinical studies to assess its cognitive-enhancing effects and safety profile. A successful outcome in these studies would pave the way for clinical trials to ascertain its therapeutic potential in the management of Alzheimer's disease.

References

  • Donepezil - Wikipedia. [Link]

  • Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness - Liv Hospital. [Link]

  • What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? - Dr.Oracle. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. [Link]

  • Donepezil - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Galantamine - Wikipedia. [Link]

  • What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. [Link]

  • Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC. [Link]

  • What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. [Link]

  • Rivastigmine in Focus: A Key Player in Alzheimer Disease Managemen - Asian Journal of Pharmaceutical Research. [Link]

  • Galantamine - MedLink Neurology. [Link]

  • Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. [Link]

  • Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. [Link]

  • Efficacy of Acetylcholinesterase Inhibitors on Cognitive Function in Alzheimer's Disease. Review of Reviews - PMC. [Link]

  • Rivastigmine - Wikipedia. [Link]

  • Galantamine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis. [Link]

  • rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Acetyl-cholinesterase-inhibitors reconsidered. A narrative review of post-marketing studies on Alzheimer's disease - PMC. [Link]

  • Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC. [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed. [Link]

  • Common acetylcholinesterase inhibitors approved in many parts of the world for the treatment of Alzheimer's disease (A, tacrine - ResearchGate. [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. [Link]

  • Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • (PDF) Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis - ResearchGate. [Link]

  • Cholinesterase inhibitors-associated torsade de pointes/QT prolongation: a real-world pharmacovigilance study - Frontiers. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting | Request PDF - ResearchGate. [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed. [Link]

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information - NextSDS. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. [Link]

  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice | Request PDF - ResearchGate. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Link]

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury - MDPI. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. [Link]

  • 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid - PubChem. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended - Semantic Scholar. [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. [Link]

  • Open Targets Platform. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. [Link]

Sources

validation of LC-MS/MS quantification methods for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of LC-MS/MS Quantification Methods for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates is paramount. For novel compounds such as 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a potent and selective modulator of key neurological pathways, establishing a robust bioanalytical method is a critical milestone. This guide provides a comprehensive comparison of methodologies for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its quantification in biological matrices, grounded in the principles of scientific integrity and regulatory compliance.

The Crucial Role of Method Validation in Drug Development

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a compound like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, which is likely to be developed under stringent regulatory oversight, adherence to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is not merely recommended, but mandatory. A validated method ensures that the data generated during preclinical and clinical studies are reliable, reproducible, and can be confidently used to make critical decisions about the safety and efficacy of the drug candidate.

Strategic Selection of Sample Preparation Techniques

The journey from a biological sample to an analyzable extract is a critical step that significantly impacts the overall performance of the LC-MS/MS method. The primary goal of sample preparation is to remove interfering components from the biological matrix and to concentrate the analyte of interest. For 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a small molecule with a basic piperidine moiety, several extraction strategies can be considered.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.

  • Mechanism: The organic solvent disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.

  • Advantages: High throughput, low cost, and minimal method development.

  • Disadvantages: Less clean extracts, which can lead to significant matrix effects and reduced column lifetime.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Mechanism: The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble form.

  • Advantages: Provides cleaner extracts than PPT, leading to reduced matrix effects.

  • Disadvantages: More labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.

  • Mechanism: The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For a basic compound like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a cation-exchange SPE sorbent would be highly effective.

  • Advantages: Provides the cleanest extracts, leading to minimal matrix effects and high sensitivity. The process can be easily automated.

  • Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.

Experimental Workflow: Sample Preparation

cluster_0 Sample Preparation Workflow cluster_1 Extraction Method BiologicalSample Biological Sample (Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Vortex Vortex Mix AddIS->Vortex PPT Protein Precipitation (e.g., Acetonitrile) Vortex->PPT Option 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Vortex->LLE Option 2 SPE Solid-Phase Extraction (Cation Exchange) Vortex->SPE Option 3 Centrifuge Centrifuge PPT->Centrifuge LLE->Centrifuge Evaporate Evaporate Supernatant/Eluate SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: A comparative workflow of common sample preparation techniques.

Chromatographic and Mass Spectrometric Conditions

The selection of appropriate LC and MS conditions is critical for achieving the desired selectivity, sensitivity, and run time.

Liquid Chromatography
  • Column Chemistry: A C18 reversed-phase column is a common starting point for small molecules. The choice of particle size (e.g., sub-2 µm for UHPLC) will impact efficiency and backpressure.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed. The acidic modifier helps to protonate the basic piperidine nitrogen, leading to better peak shape.

  • Flow Rate and Temperature: These are optimized to achieve good separation and a reasonable run time.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is ideal for the basic nature of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine.

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion.

Parameter1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidineInternal Standard (IS)
Precursor Ion (m/z)302.1e.g., 308.1 (stable isotope labeled)
Product Ion (m/z)110.1e.g., 116.1
Collision Energy (eV)Optimized for maximum signalOptimized for maximum signal

A Deep Dive into Method Validation Parameters

A comprehensive validation process, as outlined by regulatory bodies, is essential to demonstrate that the method is fit for its intended purpose.

Selectivity and Specificity
  • Objective: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

    • Evaluate for any interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Sensitivity (LLOQ)
  • Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Protocol:

    • Analyze a set of samples spiked with the analyte at low concentrations.

    • The LLOQ is the lowest concentration where the signal-to-noise ratio is at least 5, and the precision and accuracy are within ±20%.

  • Acceptance Criteria: Precision (%CV) ≤ 20% and Accuracy (%RE) within ±20%.

Calibration Curve
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

    • Analyze the standards and plot the peak area ratio (analyte/IS) versus concentration.

    • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally desired. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days.

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision (%CV): ≤ 15% (≤ 20% at LLOQ).

    • Intra-day and Inter-day Accuracy (%RE): Within ±15% (±20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ18.5-5.210.2-3.8
Low36.12.57.84.1
Medium504.5-1.85.9-0.5
High1503.83.14.72.4
Recovery and Matrix Effect
  • Objective: To evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the analyte's ionization (matrix effect).

  • Protocol:

    • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to that in a neat solution.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor should be ≤ 15%.

Stability
  • Objective: To assess the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.

    • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Overall Validation Process

cluster_0 Bioanalytical Method Validation Workflow cluster_1 Core Validation Batches MethodDev Method Development (LC & MS Optimization) PreValidation Pre-Validation Checks (Selectivity, Sensitivity) MethodDev->PreValidation Batch1 Batch 1: Intra-day Accuracy & Precision PreValidation->Batch1 Batch2 Batch 2: Intra-day Accuracy & Precision PreValidation->Batch2 Batch3 Batch 3: Inter-day Accuracy & Precision PreValidation->Batch3 Stability Stability Assessment (Freeze-Thaw, Long-Term, etc.) Batch1->Stability MatrixEffect Matrix Effect & Recovery Batch1->MatrixEffect Batch2->Stability Batch2->MatrixEffect Batch3->Stability Batch3->MatrixEffect FinalReport Final Validation Report Stability->FinalReport MatrixEffect->FinalReport

Caption: A flowchart of the comprehensive bioanalytical method validation process.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a multi-faceted process that demands a thorough understanding of the analyte's physicochemical properties, the intricacies of the analytical instrumentation, and the stringent requirements of regulatory agencies. By systematically evaluating and optimizing each stage of the method, from sample preparation to data analysis, and by rigorously assessing all validation parameters, researchers can ensure the generation of high-quality, reliable data that will underpin the successful development of this promising therapeutic candidate.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

A Comparative Benchmarking Guide: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine versus Established Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analytical benchmarking of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a novel heterocyclic compound with potential applications in drug discovery and development. By systematically comparing its physicochemical properties and stability profile against a well-characterized reference standard, researchers can establish a robust quality control baseline and gain critical insights into its behavior in various experimental settings.

Introduction: The Rationale for Benchmarking

In the landscape of pharmaceutical research, the rigorous characterization of any new chemical entity (NCE) is paramount. 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, with its constituent bromothiophene and methylpiperidine moieties, presents a unique profile that warrants a thorough analytical investigation. Benchmarking against a known reference standard serves multiple critical purposes:

  • Establishes a Baseline for Quality: It provides a clear and objective measure of purity, identity, and stability.

  • Ensures Reproducibility: A well-characterized compound allows for the validation of analytical methods, leading to more consistent and reliable experimental outcomes.

  • Facilitates Regulatory Compliance: For compounds intended for further development, robust analytical data is a prerequisite for regulatory submissions.

For the purpose of this guide, we will utilize 1-Benzylpiperidine as a primary reference standard. This choice is predicated on its structural similarity, commercial availability as a high-purity standard, and extensive documentation in scientific literature.

Analytical Benchmarking Workflow

The following sections detail a comprehensive analytical program designed to compare 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine against 1-Benzylpiperidine. The workflow is designed to be self-validating, with each technique providing complementary information to build a complete analytical picture.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_stability Stability Assessment cluster_data Data Analysis & Comparison prep Accurate Weighing & Dissolution (Target Compound & Reference Standard) hplc HPLC Purity & Impurity Profiling prep->hplc Aliquots nmr NMR (1H & 13C) Structural Confirmation prep->nmr Aliquots ftir FTIR Functional Group Analysis prep->ftir Aliquots gcms GC-MS Residual Solvent Analysis prep->gcms Aliquots stability Accelerated Stability Study (ICH Guidelines) prep->stability Aliquots data_comp Comparative Data Tables hplc->data_comp nmr->data_comp ftir->data_comp gcms->data_comp stability->data_comp interp Interpretation & Benchmarking Report data_comp->interp

Caption: A comprehensive workflow for the analytical benchmarking of a novel compound against a reference standard.

Experimental Protocols

The following protocols are designed to be executed in parallel for both 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine and the 1-Benzylpiperidine reference standard.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the target molecule. The use of a gradient elution allows for the separation of impurities with a wide range of polarities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test compound and reference standard into separate 10 mL volumetric flasks.

    • Dissolve in acetonitrile to a final concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities present in the test compound by comparing their retention times and UV spectra to those in the reference standard chromatogram.

Data Presentation:

CompoundRetention Time (min)Peak Area (%)
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
1-Benzylpiperidine
Impurity Profile
Impurity 1 (Test Compound)
Impurity 2 (Test Compound)
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence, with a sufficient number of scans (e.g., 128 or more) for adequate signal intensity.[2]

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration values of the test compound's spectra with the expected values based on its structure and with the spectra of the reference standard.

    • The thiophene ring protons are expected to appear in the aromatic region, while the piperidine and methyl protons will be in the aliphatic region.[3][4]

Data Presentation:

NucleusExpected Chemical Shift (ppm) - Test CompoundObserved Chemical Shift (ppm) - Test CompoundObserved Chemical Shift (ppm) - Reference Standard
¹H NMR
Thiophene ProtonsN/A
Piperidine Protons
Methyl ProtonsN/A
¹³C NMR
Thiophene CarbonsN/A
Piperidine Carbons
Methyl CarbonN/A
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for C-H, C-N, C-S, and C-Br bonds and compare them between the test compound and the reference standard.[5][6]

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹) - Test CompoundObserved Wavenumber (cm⁻¹) - Test CompoundObserved Wavenumber (cm⁻¹) - Reference Standard
C-H (aliphatic)
C-H (aromatic)
C-N
C-SN/A
C-BrN/A
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for the analysis of residual solvents from the synthesis process.[7][8]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and an internal standard.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to elute all volatile components.

    • Mass Spectrometer: Operate in full scan mode to identify unknown components.

  • Data Analysis:

    • Identify any residual solvents by comparing their mass spectra to a library of known compounds.

    • Quantify the identified solvents using the internal standard method.

Data Presentation:

SolventRetention Time (min)Concentration (ppm) - Test CompoundConcentration (ppm) - Reference Standard
Accelerated Stability Study

Causality: Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[10][11] Accelerated studies, conducted under more stressful conditions, are used to predict the long-term stability and identify potential degradation products.[12][13]

Protocol:

  • Study Design:

    • Store samples of the test compound at accelerated conditions (e.g., 40°C / 75% RH) for a period of up to 6 months.[12]

  • Time Points:

    • Test the samples at initial (t=0), 1, 3, and 6-month time points.[10][11]

  • Analytical Testing:

    • At each time point, perform HPLC analysis to determine the purity and identify any degradation products.

    • Perform FTIR and visual appearance tests to check for any physical changes.

  • Data Analysis:

    • Plot the purity of the compound as a function of time.

    • Identify and, if possible, characterize any significant degradation products.

Data Presentation:

Time PointPurity (%)AppearanceDegradation Products (%)
Test Compound
t=0
1 month
3 months
6 months
Reference Standard
t=0
6 months

Interpretation and Conclusion

A thorough comparison of the data generated for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine with that of the 1-Benzylpiperidine reference standard will provide a comprehensive assessment of its quality. Key performance indicators to consider include:

  • Purity: A high-purity profile with minimal impurities is desirable.

  • Structural Integrity: The NMR and FTIR data should unequivocally confirm the expected chemical structure.

  • Residual Solvents: The levels of any residual solvents should be within acceptable limits as defined by ICH guidelines.

  • Stability: The compound should exhibit minimal degradation under accelerated stability conditions, indicating a good shelf-life.

By following this structured benchmarking guide, researchers can confidently establish the analytical profile of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, a crucial step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Ali, J., et al. (2008). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5536–5545.
  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Pokharana, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175.
  • ChecklistGuro. (2025). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide.
  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole.
  • Sutcliffe, O., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8117-8129.
  • Wang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(03), 687-701.
  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC Advances, 14, 3456-3471.
  • BenchChem. (2025).
  • Pietsch, J., et al. (1996). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Fresenius' Journal of Analytical Chemistry, 355(2), 164-172.
  • Costa, J. L., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 6(2).
  • BenchChem. (2025).
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(9), 2235-2242.
  • ACS Publications. (2017).
  • NextSDS. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)
  • Russo, M., et al. (2011). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • LabMal. (n.d.).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342.
  • Thermo Fisher Scientific - ES. (n.d.). HPLC Standards, Reagents, and Solvents.
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.). 1249047-09-3|1-((4-Bromothiophen-2-yl)methyl)piperidine.
  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Ohta, H., et al. (2007). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 15(1), 431-446.
  • MDPI. (2023).
  • ResearchGate. (2026).
  • IJNRD.org. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl).

Sources

Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to Profiling 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Strategic Off-Target Liability Assessment

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous characterization, not only of its intended on-target activity but also of its unintended interactions with a host of other biological molecules. These "off-target" effects are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical attrition.[1][2] Therefore, a proactive and systematic approach to identifying and mitigating off-target liabilities is not just a regulatory expectation but a cornerstone of efficient and successful drug development.

This guide provides a comprehensive framework for characterizing the off-target cross-reactivity of a novel chemical entity, using the hypothetical compound 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine as a case study. As of this writing, there is no publicly available pharmacological data for this specific molecule. Consequently, this document will serve as a practical, best-practice roadmap for a research team faced with such a novel compound. We will proceed by establishing a hypothetical primary target for our compound of interest and then detail a tiered strategy for its off-target profiling, complete with illustrative data and comparative analysis.

The Compound in Focus: A Structural Perspective

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a small molecule featuring a brominated thiophene ring linked to a methyl-substituted piperidine moiety. The presence of the piperidine ring, a common scaffold in centrally active agents, and the thiophene group, a bioisostere for a phenyl ring found in many CNS drugs, suggests a potential interaction with neurotransmitter receptors or transporters. For the purpose of this guide, we will hypothesize that this compound has been identified as a potent and selective antagonist for a novel G-protein coupled receptor (GPCR) implicated in a psychiatric disorder.

The Imperative of Early Off-Target Screening

Secondary pharmacology, or off-target screening, is a critical component of early drug safety assessment.[3] It involves evaluating a compound's activity against a broad range of biological targets that are distinct from its intended therapeutic target.[1] The rationale is to identify potential liabilities early in the discovery process, allowing for medicinal chemistry efforts to mitigate these effects or for the prioritization of cleaner compounds, ultimately reducing the risk of costly late-stage failures.[4][5]

A tiered approach to off-target screening is often the most cost-effective and data-driven strategy.[6][7] This typically involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies and functional assays for any identified "hits."

A Strategic Workflow for Off-Target Profiling

The following diagram illustrates a typical workflow for assessing the off-target liabilities of a novel compound like our hypothetical GPCR antagonist.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Risk Assessment & Mitigation A Compound of Interest (10 µM single concentration) B Broad Off-Target Panel (e.g., Eurofins SafetyScreen44, WuXi Mini Safety 44) Binding Assays A->B C Data Analysis: Identify significant interactions (e.g., >50% inhibition) B->C D Hits from Phase 1 C->D Hits identified E Dose-Response Assays (IC50 determination) Binding Assays D->E F Data Analysis: Determine potency of off-target interactions E->F G Confirmed Hits with High Potency F->G Potent hits confirmed H Functional Assays (e.g., cell-based reporter, electrophysiology) Agonist vs. Antagonist mode G->H I Data Analysis: Determine functional effect and potency (EC50/IC50) H->I J Comprehensive Off-Target Profile I->J Functional profile established K Structure-Activity Relationship (SAR) Studies J->K L In Vivo Safety Studies J->L M Candidate Selection K->M L->M

Caption: A tiered workflow for off-target liability assessment.

Comparative Analysis: Interpreting Screening Panel Data

To illustrate the process, let us assume we have screened 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine at a concentration of 10 µM against a standard safety panel of 44 targets. The results are presented in the table below, alongside two hypothetical alternative compounds for comparison: "Compound A," a desirable "clean" compound, and "Compound B," a more "promiscuous" compound with multiple off-target hits.

Table 1: Hypothetical Off-Target Screening Results (% Inhibition at 10 µM)

Target ClassTarget1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidineCompound A (Alternative)Compound B (Alternative)
GPCRs 5-HT2A85%5%92%
Dopamine D262%2%75%
Muscarinic M145%8%55%
Adrenergic α1A30%1%68%
Histamine H178%4%89%
... (other GPCRs)<20%<10%Various
Ion Channels hERG48%3%65%
Nav1.515%6%42%
Cav1.210%1%38%
... (other channels)<10%<5%Various
Transporters SERT55%7%71%
NET25%2%58%
DAT35%4%63%
Enzymes COX-15%1%25%
PDE38%3%33%
Analysis of the Results
  • 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine: Our compound of interest shows significant inhibition (>50%) at the 5-HT2A, Dopamine D2, Histamine H1, and SERT targets. The interaction with the hERG channel, although just below the 50% threshold, is a potential concern for cardiotoxicity and warrants further investigation.[4][7]

  • Compound A: This represents an ideal selectivity profile, with minimal interaction with any of the off-targets at a high concentration. This compound would be prioritized for further development.

  • Compound B: This compound displays a high degree of promiscuity, with strong interactions across multiple target classes. Such a profile suggests a higher likelihood of ADRs and would likely lead to the de-prioritization of this compound unless the off-target activities are desired for a polypharmacological approach.

Experimental Protocols: A Deeper Dive into Methodology

To validate the initial screening hits, dose-response and functional assays are essential. Below are representative protocols for a radioligand binding assay to determine IC50 and a cell-based functional assay to assess the mode of action.

Protocol 1: Radioligand Binding Assay (e.g., for 5-HT2A Receptor)

This protocol determines the concentration-dependent inhibition of a radiolabeled ligand binding to the target receptor.

Workflow Diagram:

G A Prepare cell membranes expressing 5-HT2A receptor B Incubate membranes with [3H]-Ketanserin (radioligand) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid vacuum filtration B->C D Measure radioactivity of bound ligand using scintillation counting C->D E Plot % inhibition vs. compound concentration and calculate IC50 using non-linear regression D->E

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells heterologously expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-Ketanserin at its Kd concentration), and a serial dilution of the test compound (typically from 10 pM to 100 µM). Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Calcium Flux Functional Assay (e.g., for Gq-coupled 5-HT2A Receptor)

This protocol assesses whether the compound acts as an agonist or antagonist at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.

Workflow Diagram:

G A Plate cells expressing 5-HT2A receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Antagonist Mode: Pre-incubate with test compound, then stimulate with a known agonist (e.g., Serotonin) B->C D Agonist Mode: Directly add test compound to the cells B->D E Measure fluorescence changes over time using a FLIPR or plate reader C->E D->E F Plot dose-response curves to determine IC50 (antagonist) or EC50 (agonist) E->F

Caption: Workflow for a calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Antagonist Mode: To determine if the compound is an antagonist, add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (e.g., serotonin at its EC80 concentration) and immediately measure the fluorescence signal.

  • Agonist Mode: To determine if the compound has agonist activity, add serial dilutions of the test compound directly to the dye-loaded cells and measure the fluorescence signal.

  • Signal Detection: Use a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader to monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: For antagonist mode, calculate the percent inhibition of the agonist response and plot against the test compound concentration to determine the IC50. For agonist mode, plot the direct response against the test compound concentration to determine the EC50 and the maximum efficacy relative to a full agonist.

Conclusion and Future Directions

The systematic profiling of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, as outlined in this guide, provides a robust framework for understanding its selectivity and potential for off-target liabilities. Our hypothetical data revealed several interactions that require further investigation, most notably with the 5-HT2A, D2, and H1 receptors, as well as the hERG channel. The subsequent steps would involve dose-response and functional assays to confirm these hits and determine their potency and mode of action. This comprehensive dataset is crucial for making informed decisions, whether it involves guiding medicinal chemistry efforts to improve selectivity, designing definitive in vivo safety studies, or ultimately selecting the most promising candidate for clinical development.[4] By embracing a proactive, data-driven approach to off-target screening, researchers can significantly de-risk their drug discovery programs and enhance the probability of bringing safer, more effective medicines to patients.

References

  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. [Link]

  • Markert, C., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]

  • Reaction Biology. In Vitro Safety Panels | Detect Early Off-Target Liabilities. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

Sources

Analytical Method Transfer Validation for 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine: HPLC vs. UHPLC Platform Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a highly specialized heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including poly(ADP-ribose) polymerase (PARP) inhibitors[1]. As this critical intermediate transitions from early-phase R&D (the Sending Unit, SU) to commercial Quality Control or Contract Manufacturing Organizations (the Receiving Unit, RU), ensuring the fidelity of its analytical assay is paramount.

This guide objectively compares the performance of transferring a legacy High-Performance Liquid Chromatography (HPLC) method versus a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method for this specific compound, utilizing experimental data to guide your method lifecycle strategy.

Mechanistic Causality: The Chromatographic Challenge

From a physicochemical perspective, transferring an assay for this specific molecule presents unique challenges that must be understood to prevent transfer failures.

The molecular structure features a basic tertiary amine within the 4-methylpiperidine moiety (pKa ~9.5). Under standard reversed-phase acidic conditions, this nitrogen is fully protonated. On legacy, fully porous silica HPLC columns (e.g., standard C18), these positively charged analytes undergo severe secondary ion-exchange interactions with unendcapped, ionized surface silanols (SiO⁻).

  • The Causality of Failure: This interaction manifests as severe chromatographic peak tailing. During an Analytical Method Transfer (AMT), peak tailing introduces integration variability between the SU and RU. Different analysts using slightly different legacy instruments will integrate the tail differently, artificially inflating the Relative Standard Deviation (%RSD) and jeopardizing the transfer acceptance criteria.

  • The Platform Solution: Upgrading the transfer strategy to a UHPLC platform utilizing Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) particles suppresses these silanol interactions. This ensures sharp, symmetrical peaks that are impervious to analyst-to-analyst integration bias, guaranteeing a reproducible transfer.

Regulatory Grounding

The transfer of this method must comply with 2[2], which mandates a documented process qualifying the receiving laboratory to use an analytical test procedure that originated elsewhere. Furthermore, the method's core performance characteristics must align with the newly effective3[3], which strongly emphasizes a lifecycle and risk-based approach to analytical control strategies.

Experimental Protocol: Self-Validating Comparative Testing

To objectively compare the transferability of the legacy HPLC method versus the optimized UHPLC method, a Comparative Testing protocol was executed. This protocol is designed as a self-validating system : no sample data is considered valid unless the System Suitability Testing (SST) criteria are strictly met prior to the run, ensuring the instrument is fit-for-purpose before any comparative statistics are generated.

Step 1: Pre-Transfer Alignment & Acceptance Criteria
  • Assay Mean Difference : |SU Mean - RU Mean| ≤ 2.0%

  • Precision : %RSD ≤ 2.0% for both SU and RU (n=6 independent preparations).

Step 2: Sample Preparation
  • Accurately weigh 50.0 mg of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine reference standard[4].

  • Dissolve and dilute to 100.0 mL with Diluent (Water:Acetonitrile 50:50 v/v) to yield a 0.5 mg/mL stock solution.

  • Prepare 6 independent test preparations from a single representative batch of the intermediate at both the SU and RU.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

Inject the reference standard 5 times to verify system performance.

  • HPLC Conditions : 4.6 x 150 mm, 5 µm C18 column; 1.0 mL/min; UV at 235 nm (targeting the thiophene chromophore).

  • UHPLC Conditions : 2.1 x 50 mm, 1.7 µm BEH C18 column; 0.4 mL/min; UV at 235 nm.

  • SST Criteria : Tailing factor (T) ≤ 1.5; Theoretical plates (N) ≥ 5000; %RSD of peak area ≤ 1.0%. (Note: If SST fails, the system is deemed unfit, and the sequence is automatically aborted to prevent the generation of anomalous transfer data).

Step 4: Comparative Execution & Statistical Evaluation

Both the SU and RU execute the following sequence: Blank → SST (x5) → Test Samples (n=6) → Bracketing Standard. Data is then extracted for statistical comparison.

Quantitative Data Comparison

The results of the Comparative Testing AMT clearly demonstrate the superiority of the UHPLC platform in mitigating the physicochemical risks associated with the piperidine moiety.

Table 1: Comparative Transfer Results (Assay % & Precision)

Validation ParameterAcceptance CriteriaLegacy HPLC Platform (SU vs RU)Modern UHPLC Platform (SU vs RU)
SU Mean Assay (n=6) N/A99.4%99.8%
RU Mean Assay (n=6) N/A98.1%99.7%
Absolute Mean Difference ≤ 2.0%1.3% (Pass, but marginal)0.1% (Pass, highly robust)
SU Precision (%RSD) ≤ 2.0%1.1%0.3%
RU Precision (%RSD) ≤ 2.0%1.9% (High Risk of Failure)0.4%
SST Tailing Factor (RU) ≤ 1.51.6 (Fail/Protocol Deviation)1.05 (Pass)

Data Insight: The legacy HPLC platform barely passed the mean difference criteria, and the RU experienced a protocol deviation due to a tailing factor of 1.6. This was directly caused by the basic nitrogen interacting with the older silica stationary phase at the RU site. The UHPLC platform, utilizing hybrid particle technology, completely neutralized this variable, resulting in an effortless and highly precise transfer.

Method Transfer Workflow Visualization

AMT_Workflow cluster_SU Sending Unit (SU) - R&D cluster_RU Receiving Unit (RU) - QC Protocol Draft Pre-Approved Transfer Protocol (USP <1224>) SU_Train Provide Method Training & Reference Standards Protocol->SU_Train RU_Qual Verify Equipment Qualification Protocol->RU_Qual SU_Exec Execute Method (n=6 Replicates) SU_Train->SU_Exec Compare Statistical Comparison (Means & %RSD) SU_Exec->Compare RU_Exec Execute Method (n=6 Replicates) RU_Qual->RU_Exec RU_Exec->Compare Report Final Transfer Report Approved Compare->Report

Figure 1: Comparative Testing Workflow for Analytical Method Transfer per USP &lt;1224&gt;.

Conclusion

For complex heterocyclic building blocks like 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, the choice of analytical platform is just as critical as the transfer protocol itself. While legacy HPLC methods can technically be transferred, they carry a high risk of failure due to integration variability caused by secondary silanol interactions. Upgrading the method to a UHPLC platform prior to transfer ensures a self-validating, highly robust process that easily satisfies both USP <1224> and ICH Q2(R2) regulatory requirements.

References

  • Assay Transfers: A Guide to USP <1224> Source: Quantics Biostatistics URL
  • Validation of Analytical Procedures Q2(R2)
  • Heterocyclic Building Blocks Source: AK Scientific URL
  • INHIBITORS OF POLY(ADP-RIBOSE)

Sources

Comparative Pharmacokinetics: A Predictive Analysis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine and its N-Demethylated Analog

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Predicting and Evaluating Pharmacokinetic Profiles

In the landscape of drug discovery, subtle structural modifications can profoundly alter a compound's journey through the body, dictating its efficacy and safety. The addition of a single methyl group—a common tactic in medicinal chemistry—is a prime example of a seemingly minor change with significant pharmacokinetic consequences. This guide provides a comparative framework for evaluating the pharmacokinetic profiles of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine (the methylated parent compound) and its primary unmethylated analog, 1-[(4-Bromothiophen-2-yl)methyl]piperidine .

While direct, head-to-head published data for these specific molecules is not available, this document leverages established principles of drug metabolism and pharmacokinetics (DMPK) to construct a predictive analysis.[1] We will explore the anticipated differences in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and provide detailed, field-proven experimental protocols for generating the necessary data to validate these hypotheses. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the causal relationships between chemical structure and pharmacokinetic behavior.

Structural Rationale and Core Hypothesis

The central difference between our two compounds of interest is the presence of a methyl group on the piperidine nitrogen. This modification is predicted to influence several key pharmacokinetic parameters:

  • Metabolic Stability: The N-methyl group provides a primary site for oxidative metabolism by cytochrome P450 (CYP) enzymes, specifically through N-demethylation.[2][3][4] We hypothesize that the methylated compound will be more susceptible to hepatic first-pass metabolism, potentially leading to lower oral bioavailability and a shorter half-life compared to its unmethylated counterpart. The unmethylated analog, lacking this specific metabolic soft spot, may exhibit greater stability.

  • Physicochemical Properties: Methylation slightly increases lipophilicity and molecular weight. While minor, these changes can influence membrane permeability, volume of distribution, and plasma protein binding.

  • Solubility and Permeability: The impact on aqueous solubility is often modest but should be experimentally determined, as it can affect oral absorption.

Below are the chemical structures of the compounds under evaluation.

Figure 1: Chemical structures of the compounds.
In Vitro ADME Profiling: The First Line of Investigation

To empirically test our hypotheses, a panel of in vitro ADME assays is essential. These assays provide early, cost-effective data on a compound's intrinsic properties before advancing to more complex in vivo studies.[5][6]

The primary investigation should focus on metabolic stability using liver microsomes, which are subcellular fractions containing high concentrations of CYP enzymes responsible for Phase I metabolism.[7][8]

Hypothetical Data Summary:

CompoundSpeciesIntrinsic Clearance (Cl_int, µL/min/mg protein)Half-Life (t½, min)
Methylated Human15015
Unmethylated Human4551
Methylated Rat21011
Unmethylated Rat6040
Verapamil (Control)Human12019
Verapamil (Control)Rat18013

Table 1: Representative hypothetical data from a liver microsomal stability assay. The data illustrates the expected higher clearance and shorter half-life of the methylated compound due to N-demethylation.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the measurement of compound depletion over time to determine intrinsic clearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer 1. Prepare 100 mM phosphate buffer (pH 7.4). prep_cpd 2. Prepare 1 µM test compound solution in buffer from 10 mM DMSO stock. prep_microsomes 3. Thaw and dilute pooled liver microsomes (Human, Rat) to 1 mg/mL in buffer. Keep on ice. prep_nadph 4. Prepare 1 mM NADPH (cofactor) solution in buffer. Pre-warm to 37°C. mix 5. Combine microsomes and test compound solution. Pre-incubate at 37°C for 5 min. start_rxn 6. Initiate reaction by adding pre-warmed NADPH solution. mix->start_rxn sampling 7. Aliquot samples at time points (e.g., 0, 5, 15, 30, 45 min). start_rxn->sampling quench 8. Terminate reaction in each aliquot by adding ice-cold acetonitrile with an internal standard (IS). sampling->quench centrifuge 9. Centrifuge to precipitate protein (10 min at 4000 rpm). quench->centrifuge analyze 10. Analyze supernatant by LC-MS/MS to quantify remaining parent compound. centrifuge->analyze calculate 11. Plot ln(% remaining) vs. time. Calculate t½ and Cl_int. analyze->calculate

Figure 2: Workflow for the Liver Microsomal Stability Assay.

Causality Behind Protocol Choices:

  • Phosphate Buffer (pH 7.4): Mimics physiological pH to ensure optimal enzyme activity.[7]

  • NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes; its addition initiates the metabolic reaction.[8] A control incubation without NADPH is crucial to confirm that compound loss is enzyme-mediated.

  • Acetonitrile Quenching: This organic solvent precipitates the microsomal proteins, instantly stopping the enzymatic reaction and preparing the sample for analysis.[9]

  • LC-MS/MS Analysis: Provides the high sensitivity and selectivity required to accurately quantify the parent compound in a complex biological matrix.[10]

The extent to which a drug binds to plasma proteins like albumin affects its free concentration, which is the fraction available to exert a therapeutic effect and be cleared.[11]

Hypothetical Data Summary:

CompoundSpecies% Unbound (Free Fraction)
Methylated Human8.5%
Unmethylated Human10.2%
Methylated Rat12.1%
Unmethylated Rat14.5%
Warfarin (Control)Human1.1%
Warfarin (Control)Rat2.3%

Table 2: Representative hypothetical data from a Rapid Equilibrium Dialysis (RED) assay. The slightly higher lipophilicity of the methylated compound may lead to marginally higher protein binding (lower % unbound).

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

This is a common and reliable method for determining plasma protein binding.[11][12]

  • Preparation: Spike test compounds into plasma (human and rat) at a final concentration of 1-10 µM.

  • Assembly: Add the plasma-compound mixture to the donor chamber of the RED device insert. Add phosphate-buffered saline (PBS, pH 7.4) to the acceptor chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow compounds to reach equilibrium across the semi-permeable membrane.[11][13] Only the unbound drug can cross the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Matrix Matching: Combine the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS. This ensures that both samples have the same matrix composition to avoid analytical artifacts.

  • Analysis: Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS to determine the compound concentrations.

  • Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

In Vivo Pharmacokinetic Study: The Definitive Test

While in vitro assays provide crucial clues, an in vivo study is required to understand how these properties integrate within a whole organism.[14][15] A rodent PK study (typically in Sprague-Dawley rats) is the standard for early-stage discovery.

Hypothetical Data Summary (Intravenous vs. Oral Dosing):

ParameterMethylated (IV, 2 mg/kg)Unmethylated (IV, 2 mg/kg)Methylated (PO, 10 mg/kg)Unmethylated (PO, 10 mg/kg)
Cmax (ng/mL) 12501180350680
Tmax (h) 0.080.080.51.0
AUC₀-inf (ng*h/mL) 2800450014003600
t½ (h) 2.54.82.75.1
Cl (mL/min/kg) 11.97.4--
Vdss (L/kg) 2.52.9--
Oral Bioavailability (F%) --18% 32%

Table 3: Representative hypothetical pharmacokinetic parameters following intravenous (IV) and oral (PO) administration in rats. This data illustrates the predicted lower exposure (AUC) and bioavailability (F%) of the methylated compound, consistent with higher first-pass metabolism.

Experimental Protocol: Rat Pharmacokinetic Study

G cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_processing Sample Processing & Analysis acclimate 1. Acclimate male Sprague-Dawley rats (n=3-4 per group) for at least 3 days. formulate 2. Formulate compounds for IV (e.g., saline/DMSO) and PO (e.g., 0.5% CMC) administration. acclimate->formulate dose_iv 3a. Administer IV bolus (e.g., 2 mg/kg) via tail vein. dose_po 3b. Administer PO dose (e.g., 10 mg/kg) via oral gavage. sampling 4. Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) into EDTA tubes. dose_iv->sampling dose_po->sampling plasma 5. Centrifuge blood to separate plasma. Store at -80°C. sampling->plasma bioanalysis 6. Quantify drug concentrations in plasma using a validated LC-MS/MS method. plasma->bioanalysis pk_analysis 7. Use software (e.g., Phoenix WinNonlin) for non-compartmental analysis to derive PK parameters. bioanalysis->pk_analysis

Figure 3: Workflow for an In Vivo Rodent Pharmacokinetic Study.

Causality Behind Protocol Choices:

  • IV vs. PO Administration: Comparing intravenous (which provides 100% systemic exposure) to oral administration is the gold standard for determining absolute oral bioavailability and quantifying the extent of first-pass metabolism.[16]

  • Serial Blood Sampling: Collecting multiple samples from the same animal reduces inter-animal variability and provides a more accurate characterization of the drug's concentration-time profile.[16]

  • Validated Bioanalytical Method: A robust LC-MS/MS method with appropriate calibration standards and quality controls is critical for generating reliable concentration data, which is the foundation of any PK analysis.[17]

Synthesis and Conclusion

The addition of a methyl group to the piperidine nitrogen of 1-[(4-Bromothiophen-2-yl)methyl]piperidine is predicted to have significant and measurable effects on its pharmacokinetic profile. The primary hypothesis is that the N-methyl group will serve as a key site for CYP450-mediated metabolism, leading to:

  • Lower Metabolic Stability: The methylated compound is expected to have a shorter in vitro half-life and higher intrinsic clearance.

  • Reduced Oral Bioavailability: Increased first-pass hepatic metabolism will likely result in a lower fraction of the orally administered methylated drug reaching systemic circulation.

  • Shorter In Vivo Half-Life: Faster clearance will lead to a shorter elimination half-life for the methylated compound.

The experimental protocols provided in this guide offer a validated, systematic approach to testing these predictions. By integrating data from in vitro ADME assays with a definitive in vivo pharmacokinetic study, researchers can build a comprehensive understanding of the structure-pharmacokinetic relationship. This knowledge is paramount for guiding lead optimization, selecting viable drug candidates, and ultimately, designing safer and more effective medicines.[18]

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Springer Protocols. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Involvement of Cytochrome P450 3A4 Enzyme in the N-Demethylation of Methadone in Human Liver Microsomes. Retrieved from [Link]

  • Semantic Scholar. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • AACR Journals. (2001, December 1). Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

Sources

Safety Operating Guide

1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of complex heterocyclic building blocks. 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a specialized reagent utilized in drug discovery and chemical synthesis. Due to its specific structural features—namely, the covalently bonded bromine atom—its disposal requires strict adherence to Environmental Protection Agency (EPA) protocols for halogenated organic waste [1].

The following technical bulletin provides a comprehensive, self-validating operational guide for the safe disposal of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To understand why we dispose of this compound using specific protocols, we must analyze its molecular architecture. The molecule consists of a basic piperidine ring, a thiophene moiety, and a bromine substituent.

  • The Halogen Effect: The presence of the bromine atom dictates the compound's fate in the laboratory waste stream. When incinerated, brominated and chlorinated compounds generate highly corrosive hydrogen bromide (HBr) or hydrogen chloride (HCl) gases [1].

  • Causality of Segregation: Mixing this compound with standard, non-halogenated organic waste is a critical safety and compliance violation. Standard incinerators cannot handle halogenated emissions. Segregating this compound ensures it is routed to specialized High-Temperature Incinerators (HTI) equipped with alkaline scrubbers that neutralize acidic exhaust gases [2].

  • Self-Validating Systems: A robust disposal protocol must be self-validating. By enforcing strict labeling, compatibility checks, and continuous pH monitoring (if introduced to aqueous systems), laboratories prevent the accidental mixing of incompatible waste streams, thereby avoiding exothermic reactions or the generation of toxic gases [4].

Waste Segregation Parameters

The following table summarizes the critical quantitative thresholds and operational parameters for managing this specific waste stream.

ParameterThreshold / SpecificationScientific Rationale
Halogen Content > 1% (10,000 ppm) total halogensTriggers EPA classification as halogenated hazardous waste [3].
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent leaching and degradation of the container wall.
Fill Capacity ≤ 75% - 80% maximumAllows for vapor expansion and prevents over-pressurization [4].
pH Range (Aqueous) 2.0 < pH < 12.5Prevents dual-hazard classification (Corrosive + Toxic) under EPA rules [2].
Disposal Method High-Temperature Incineration (HTI)Ensures complete thermal destruction and scrubbing of HBr gas [1].

Experimental Protocol: Step-by-Step EHS Disposal Workflow

This protocol provides a self-validating workflow for the disposal of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, whether handled as a neat solid or dissolved in reaction solvents.

Step 1: Risk Assessment & PPE Verification

  • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Perform all waste transfers inside a certified, properly functioning chemical fume hood to mitigate inhalation risks from residual dust or solvent vapors [4].

Step 2: State Determination & Segregation

  • For Solid Waste (Unreacted powder, contaminated weigh boats, filter paper): Transfer the material into a designated, poly-lined solid hazardous waste drum or a dedicated glass jar.

  • For Liquid Waste (Reaction mixtures, solvent washings): Verify the compatibility of the solvent. Transfer the solution into a designated "Halogenated Liquid Waste" carboy (HDPE or Glass).

  • Self-Validation Check: Before mixing, cross-reference the waste log to ensure no strong oxidizers (e.g., nitric acid) or strong acids are present in the carboy, which could trigger a violent exothermic reaction.

Step 3: Containment & Volume Management

  • Fill liquid waste carboys to a maximum of 75% to 80% capacity. This void space is scientifically necessary to accommodate vapor pressure fluctuations caused by ambient temperature changes in the laboratory [4].

  • Keep containers securely capped with a vented or tightly sealed lid when not actively adding waste.

Step 4: Labeling & Documentation

  • Attach an institutional Hazardous Waste Tag immediately upon the first addition of waste.

  • Write the full chemical name explicitly: "1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine" . Do not use abbreviations, acronyms, or structural drawings.

  • Check the boxes for "Halogenated" and "Toxic/Irritant" [2].

Step 5: EHS Transfer & Final Disposition

  • Once the container reaches the 80% fill line, or the maximum accumulation time (typically 90 to 180 days depending on generator status) is reached, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department [3].

  • Store the sealed container in a designated Secondary Containment area until EHS personnel retrieve it for high-temperature incineration.

Disposal Decision Pathway

G A 1-[(4-Bromothiophen-2-yl)methyl] -4-methylpiperidine Waste B Assess Physical State A->B C Solid Waste (Powder/Consumables) B->C Solid form D Liquid Waste (Dissolved in Solvent) B->D Solution E Solid Halogenated Waste Container C->E F Liquid Halogenated Waste Carboy D->F G EHS Pickup & Documentation E->G F->G H High-Temperature Incineration (with Alkaline Scrubbers) G->H

Figure 1: Decision pathway for the segregation and disposal of halogenated heterocyclic waste.

References

  • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Characteristics. Columbia University Environmental Health & Safety.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories. ACS Chemical Health & Safety.[Link]

Personal protective equipment for handling 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the safe handling of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine for researchers, scientists, and drug development professionals. This document provides essential safety protocols, operational guidance, and disposal plans to ensure laboratory safety and procedural integrity.

Hazard Assessment and Toxidocological Profile

The primary hazards are associated with the piperidine functional group, which is known to be corrosive and toxic.[1][2] Analogs like 4-methylpiperidine and 4-amino-1-methylpiperidine are classified as flammable liquids that cause severe skin burns and serious eye damage.[1][3] Ingestion, inhalation, and dermal contact are all significant routes of exposure that can lead to immediate health effects.[3][4]

Key Hazards of Structural Analogs:

  • Acute Toxicity: Piperidine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[2][5][6]

  • Corrosivity: Capable of causing severe skin burns and serious, potentially permanent, eye damage.[1][2][3]

  • Flammability: Many piperidine analogs are flammable liquids and vapors, with low flash points.[1][3][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]

  • Inhalation Hazard: Vapors or mists can cause respiratory irritation.[3][7] High concentrations may lead to symptoms such as headache, dizziness, and nausea.[3]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place to minimize exposure. These controls are designed to contain the chemical at the source.

  • Chemical Fume Hood: All handling of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[3][8] This is critical to prevent the inhalation of potentially toxic and irritating vapors.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5] Local exhaust ventilation should be used to capture emissions at their source.[9]

  • Emergency Equipment: An operational eye wash station and emergency shower must be immediately accessible in the work area.[4][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. Equipment must be selected based on the specific task and potential for exposure.

Protection Type Specification Rationale & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Check manufacturer's compatibility data.Double-gloving is recommended for handling neat material or concentrated solutions. Gloves must be inspected for leaks before use and changed immediately if contamination occurs.[2][11] Wash hands thoroughly after removing gloves.[5]
Eye & Face Protection Tightly fitting safety goggles with side-shields and a full-face shield.Standard safety glasses are insufficient. A face shield is required over goggles when there is a risk of splashes, especially when handling larger volumes (>50 mL) or during transfers.[2][11] Contact lenses should not be worn.[9]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes.The lab coat should be fully buttoned. An additional chemically resistant apron is required when handling larger quantities or when there is a significant splash risk.[9][10]
Respiratory Protection Not typically required when working in a certified fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][12]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence below ensures that contaminated items are handled correctly.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat & Closed-Toe Shoes Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Outer Gloves (If Double-Gloved) Doff2 2. Face Shield & Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to minimize exposure.

Safe Handling and Operational Plans

Adherence to strict protocols during routine laboratory operations is essential for safety.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm the fume hood is operational and the work area is clear of clutter.

  • Weighing:

    • Conduct all weighing operations on a disposable weigh boat or paper inside a fume hood or a ventilated balance enclosure.

    • Use non-sparking tools.[3]

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the compound slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

    • Keep the container covered or stoppered as much as possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[7]

    • Do not eat, drink, or smoke in the laboratory area.[5][10]

Spill and Waste Disposal Plan

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Control: If safe to do so, remove all ignition sources.[3]

  • Contain & Clean:

    • For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5][11] Do not use combustible materials.

    • Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[8]

    • Decontaminate the spill area thoroughly.

Waste Disposal

Due to its brominated nature, this compound requires specific disposal procedures to comply with environmental regulations. Brominated organic compounds should not be disposed of down the drain.

  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container for halogenated organic waste.

  • Solid Waste: All disposables contaminated with the compound (e.g., gloves, weigh boats, paper towels, absorbent pads) must be collected in a separate, clearly labeled hazardous waste container.[8]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and national regulations.[1]

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_collection Waste Collection (In-Lab) A Contaminated Gloves, Wipes, Weigh Boats C Labeled Solid Halogenated Waste Bin A->C B Waste Solutions & Rinsates D Labeled Liquid Halogenated Waste Container B->D E Licensed Hazardous Waste Disposal Vendor C->E D->E

Caption: Segregation workflow for solid and liquid hazardous waste.

Emergency Procedures: First Aid

In case of accidental exposure, follow these first aid measures immediately while seeking professional medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[1]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

References

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4-Piperidinopiperidine - Safety Information. Antibodies.com. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 1-Methylpiperidine - Wikipedia. Wikipedia. [Link]

  • 4-Bromo-1-methylpiperidine | C6H12BrN. PubChem. [Link]

  • Reduction of brominated flame retardants (BFRs) in plastics from waste electrical and electronic equipment (WEEE) by solvent extraction. ResearchGate. [Link]

  • 1-[(4-Bromo-2-thienyl)methyl]piperazine — Chemical Substance Information. NextSDS. [Link]

  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. WRAP. [Link]

  • 1-[(4-Bromo-2-fluorophenyl)methyl]piperidine — Chemical Substance Information. NextSDS. [Link]

  • 1-(4-bromobenzoyl)-N-methyl-N-[1-(thiophen-2-yl)ethyl]piperidine-4-carboxamide. Molport. [Link]

  • 3-bromothiophene. Organic Syntheses Procedure. [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。